molecular formula C7H4BrF3O B1266203 4-Bromo-2-(trifluoromethyl)phenol CAS No. 50824-04-9

4-Bromo-2-(trifluoromethyl)phenol

Cat. No.: B1266203
CAS No.: 50824-04-9
M. Wt: 241 g/mol
InChI Key: PDPGERGWEOJVDC-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethyl)phenol is a useful research compound. Its molecular formula is C7H4BrF3O and its molecular weight is 241 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPGERGWEOJVDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198854
Record name o-Cresol, 4-bromo-alpha,alpha,alpha-trifluoro-
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Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50824-04-9
Record name o-Cresol, 4-bromo-alpha,alpha,alpha-trifluoro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Cresol, 4-bromo-alpha,alpha,alpha-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-(trifluoromethyl)phenol
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Foundational & Exploratory

A Technical Guide to 4-Bromo-2-(trifluoromethyl)phenol (CAS: 50824-04-9) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-2-(trifluoromethyl)phenol is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a phenol backbone substituted with a bromine atom and a trifluoromethyl (-CF3) group, makes it a versatile and valuable building block for the creation of complex molecules. The trifluoromethyl group is a key pharmacophore in modern drug design, known for its ability to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of diverse molecular scaffolds. This guide provides an in-depth overview of the physicochemical properties, synthesis, applications, and safety protocols for this compound, tailored for researchers and professionals in drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These data are critical for its application in experimental settings, guiding decisions on reaction conditions, purification methods, and storage.

Physical and Chemical Properties
PropertyValueReferences
CAS Number 50824-04-9[1][2]
Molecular Formula C₇H₄BrF₃O[1]
Molecular Weight 241.01 g/mol [1][3]
Appearance White crystals, crystalline powder, or solid[2]
Melting Point 82.0 - 88.0 °C[2]
Boiling Point 203.4 °C (Predicted)[3]
pKa 7.41 (Predicted)[3]
LogP 3.1735[4]
IUPAC Name This compound[2]
Synonyms 5-Bromo-2-hydroxybenzotrifluoride[4]
SMILES OC1=CC=C(Br)C=C1C(F)(F)F[2][5]
InChI Key PDPGERGWEOJVDC-UHFFFAOYSA-N[2]
Spectroscopic Data Analysis

While specific experimental spectra are best obtained on a lot-specific basis, the expected spectroscopic characteristics for this compound can be predicted based on its structure.

TechniqueExpected Features
¹H NMR Aromatic protons (3H) would appear as complex multiplets in the downfield region. The phenolic hydroxyl proton (1H) would likely appear as a broad singlet.
¹³C NMR Signals corresponding to the aromatic carbons, with the carbon attached to the -CF₃ group showing a characteristic quartet due to C-F coupling. The carbon bearing the hydroxyl group would also be distinct.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the phenol. Characteristic C-F stretching bands would be observed in the 1100-1350 cm⁻¹ region. Aromatic C-H and C=C stretching bands would also be present.
Mass Spectrometry The molecular ion peak (M+) would be observed, along with a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the trifluoromethyl group or other characteristic phenolic fragmentation patterns.

Synthesis and Experimental Protocols

This compound is typically synthesized via the electrophilic bromination of 2-(trifluoromethyl)phenol. The trifluoromethyl group is an ortho, para-director, but due to steric hindrance at the ortho position, bromination preferentially occurs at the para position.

G General Synthesis Workflow Start 2-(Trifluoromethyl)phenol Product This compound Start->Product Electrophilic Aromatic Substitution Reagent Brominating Agent (e.g., Br₂ in TFA) Reagent->Product

A representative synthesis pathway for this compound.
Detailed Experimental Protocol: Bromination of 2-(Trifluoromethyl)phenol

This protocol describes a representative method for the synthesis of this compound.

Materials:

  • 2-(Trifluoromethyl)phenol

  • Bromine (Br₂)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2-(trifluoromethyl)phenol (1.0 eq) in trifluoroacetic acid. Cool the solution to 0 °C in an ice bath.

  • Bromination: Slowly add a solution of bromine (1.0 eq) in trifluoroacetic acid to the stirred phenol solution via the addition funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.[3]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature (approx. 20 °C) and stir for 2 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into a beaker containing ice and water. Quench any remaining bromine by adding saturated sodium thiosulfate solution until the orange color disappears.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Applications in Research and Drug Development

The unique structural features of this compound make it a highly valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[6]

  • Building Block for Complex Molecules: The bromine atom serves as a versatile functional group for introducing further complexity. It readily participates in various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Ullmann couplings. This allows for the attachment of a wide array of molecular fragments, which is a cornerstone of combinatorial chemistry and library synthesis for drug discovery.

  • Role of the Trifluoromethyl Group: The electron-withdrawing nature and high lipophilicity of the -CF₃ group are critical in medicinal chemistry.[7] Incorporating this group can:

    • Enhance Metabolic Stability: By blocking sites of oxidative metabolism, the -CF₃ group can increase the half-life of a drug.[7]

    • Improve Membrane Permeability: The lipophilicity of the -CF₃ group can aid in the transport of molecules across biological membranes.[7]

    • Increase Binding Affinity: The strong dipole of the C-F bonds can lead to favorable interactions with biological targets, enhancing the potency of a drug candidate.

  • Intermediate for Bioactive Compounds: This compound is a key precursor for synthesizing a range of biologically active molecules, including enzyme inhibitors and receptor modulators.[8]

G Role in Drug Discovery Pipeline cluster_0 Synthesis Phase cluster_1 Screening & Optimization Start This compound (Starting Material) Step1 Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Start->Step1 Step2 Diverse Compound Library Step1->Step2 Step3 High-Throughput Screening (Biological Assays) Step2->Step3 Step4 Hit Identification Step3->Step4 Step5 Lead Optimization Step4->Step5 End Drug Candidate Step5->End

Workflow illustrating the application of the compound in drug discovery.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant and is harmful if swallowed.[9][10]

GHS Hazard Information
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[11]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation[11]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Signal Word:Warning [12][11]

Recommended Safety Precautions
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Ensure safety showers and eye wash stations are readily accessible.[11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]

    • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Handling: Avoid contact with skin, eyes, and clothing.[11] Avoid inhalation of dust. Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and dark place.[5][11] Keep away from incompatible materials such as strong oxidizing agents.[11]

  • First Aid:

    • If Swallowed: Rinse mouth. Call a physician or poison control center.

    • Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[12][11]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[12]

Conclusion

This compound is a strategically important chemical intermediate with high utility for professionals in drug discovery and organic synthesis. Its defined physicochemical properties, combined with the dual functionality of the reactive bromine atom and the pharmacologically significant trifluoromethyl group, provide a robust platform for the development of novel, high-value molecules. Adherence to appropriate safety protocols is crucial when handling this compound to mitigate its associated hazards. This guide serves as a comprehensive technical resource to support the effective and safe use of this compound in research and development endeavors.

References

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-(trifluoromethyl)phenol is a halogenated and trifluoromethyl-substituted phenolic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic and structural properties make it a valuable building block in organic synthesis for the development of novel pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, presents standardized methodologies for their determination, and illustrates its role as a key synthetic intermediate.

Core Physical and Chemical Properties

The physical characteristics of this compound are critical for its handling, storage, and application in synthetic chemistry. The data compiled from various sources are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₄BrF₃O[3][4][5]
Molecular Weight 241.01 g/mol [4][5][6]
Appearance White to off-white crystalline powder or crystals.[3][7][8]
Melting Point 82.0-88.0 °C[3]
83-85 °C[8]
85 °C[6]
Boiling Point 203.4 °C at 760 mmHg[7][8]
Density 1.752 - 1.8 g/cm³[7][8]
pKa 7.41[7]
LogP 3.17[4]
Topological Polar Surface Area (TPSA) 20.23 Ų[4]

Role in Synthetic Chemistry

This compound is not typically involved in biological signaling pathways itself. Instead, its significance lies in its utility as a versatile intermediate in organic synthesis. The presence of the bromine atom allows for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of the final target molecules. The phenolic hydroxyl group provides another site for chemical modification.

The following workflow illustrates the role of this compound as a key building block.

G cluster_0 Starting Materials cluster_1 Synthesis of Intermediate cluster_2 Further Synthetic Applications A Precursor A C This compound A->C Reaction 1 B Precursor B B->C Reaction 2 D Pharmaceuticals C->D Cross-Coupling, etc. E Agrochemicals C->E Derivatization F Advanced Materials C->F Polymerization, etc.

Caption: Synthetic workflow of this compound.

Experimental Protocols for Property Determination

The physical properties listed above are determined using standard laboratory techniques. While specific experimental reports for this compound are not publicly detailed, the following methodologies represent the conventional approaches used.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a key indicator of purity.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of the dry, crystalline this compound is packed into a capillary tube (approximately 1-2 mm in height).

  • Apparatus: The capillary tube is placed in a calibrated melting point apparatus, which contains a heating block and a thermometer or temperature probe.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For pure substances, this range is typically narrow. The reported range of 82-88°C suggests slight variations in purity between suppliers.[3]

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology (Distillation Method):

  • Apparatus Setup: A small quantity of this compound is placed in a distillation flask. The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm leading to the condenser.

  • Heating: The flask is heated gently. As the liquid boils, the vapor rises, and its temperature is measured by the thermometer.

  • Data Recording: The temperature at which the vapor temperature remains constant while the liquid is distilling is recorded as the boiling point. This process must be conducted at a specified atmospheric pressure (e.g., 760 mmHg) for a standardized value.[7][8]

Density Measurement

Principle: Density is the mass of a substance per unit volume.

Methodology (Pycnometer Method):

  • Measurement 1: The mass of a clean, dry pycnometer (a flask with a specific, known volume) is determined.

  • Measurement 2: The pycnometer is filled with a reference liquid of known density (e.g., distilled water), and its mass is measured. This allows for the precise calculation of the pycnometer's volume.

  • Measurement 3: The pycnometer is cleaned, dried, and filled with molten this compound (as it is a solid at room temperature). The mass is then measured.

  • Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Conclusion

This compound is a well-characterized chemical intermediate with defined physical properties that facilitate its use in complex organic synthesis. Its melting and boiling points are suitable for standard laboratory procedures, and its molecular structure offers multiple reaction sites for building sophisticated molecules. The data and methodologies presented in this guide serve as a foundational resource for scientists engaged in drug discovery and materials science, enabling the effective utilization of this versatile compound.

References

A Technical Overview of 4-Bromo-2-(trifluoromethyl)phenol: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Bromo-2-(trifluoromethyl)phenol is a halogenated and trifluoromethyl-substituted phenolic compound. Its chemical structure makes it a valuable intermediate and building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a summary of its key molecular properties.

Molecular and Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized in the table below. These properties are essential for its use in chemical synthesis and for the characterization of resulting compounds.

PropertyValueCitations
Molecular Formula C₇H₄BrF₃O[1][2][3][4]
Molecular Weight 241.01 g/mol [1][2][3][5]
Physical State Solid, Crystals or powder[4]
CAS Number 50824-04-9[1][2][3]
Melting Point 82.0-88.0 °C[4][5]

Role in Synthesis

This compound serves as a versatile reagent in organic chemistry.[5] The presence of the bromo, trifluoromethyl, and hydroxyl groups on the phenol ring allows for a variety of chemical transformations, making it a key component in the development of novel compounds.

logical_relationship A This compound B Building Block in Organic Synthesis A->B Serves as C Pharmaceutical Development B->C D Agrochemical Formulations B->D E Specialty Chemicals B->E

Caption: Logical workflow of this compound's application.

Due to the nature of this compound as a chemical intermediate, specific, universally cited "key experiments" or "signaling pathways" are not applicable. The experimental protocols would be highly specific to the synthesis in which it is being employed. Researchers utilizing this compound would develop their methodologies based on the desired final product. For instance, it could be used in cross-coupling reactions where the bromine atom is substituted, or the hydroxyl group could be involved in ether or ester formation. The trifluoromethyl group often enhances the metabolic stability and lipophilicity of the final pharmaceutical product.[6]

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-2-(trifluoromethyl)phenol from its precursor, 2-(trifluoromethyl)phenol. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds, where the introduction of a bromine atom at the para-position to the hydroxyl group, and ortho to the trifluoromethyl group, is essential for subsequent molecular modifications. This document details the prevailing synthetic methodologies, presents quantitative data for comparative analysis, and provides a detailed experimental protocol.

Introduction

The synthesis of halogenated phenols is a fundamental process in organic chemistry, providing key intermediates for the construction of complex molecules. The target molecule, this compound, is of particular interest due to the combined electronic effects of the hydroxyl, bromo, and trifluoromethyl substituents on the aromatic ring. The electron-withdrawing nature of the trifluoromethyl group deactivates the ring, while the hydroxyl group is an activating, ortho-, para-director. This interplay of electronic effects necessitates careful control of reaction conditions to achieve the desired regioselectivity, favoring bromination at the 4-position.

Synthetic Strategies and Methodologies

The primary and most direct method for the synthesis of this compound is the electrophilic aromatic substitution of 2-(trifluoromethyl)phenol with a suitable brominating agent. The key challenge lies in controlling the regioselectivity of the bromination to favor the formation of the 4-bromo isomer over other possible isomers.

Several brominating agents and reaction systems can be employed for this transformation. The most common and straightforward approach involves the use of elemental bromine (Br₂) in a suitable solvent. Alternative reagents, such as N-bromosuccinimide (NBS), are also utilized, often to improve selectivity and handleability.

Method 1: Direct Bromination with Elemental Bromine

This is a widely used method for the bromination of phenols. The reaction is typically carried out in a chlorinated solvent, such as dichloromethane, or in a protic solvent like acetic acid. The hydroxyl group of the phenol activates the aromatic ring, directing the incoming electrophile (bromine) to the ortho and para positions. In the case of 2-(trifluoromethyl)phenol, the para-position is sterically more accessible, leading to the preferential formation of this compound.

Method 2: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a versatile and milder brominating agent compared to elemental bromine. It is often used to achieve higher regioselectivity in the bromination of activated aromatic compounds. The reaction can be carried out in various solvents, including acetonitrile and dichloromethane. The selectivity for the para-isomer is generally high, especially under controlled temperature conditions.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound using a common and effective method.

ParameterValueReference
Starting Material 2-(Trifluoromethyl)phenolGeneral Protocol
Reagent Bromine (Br₂)[1]
Solvent Dichloromethane (CH₂Cl₂)[1]
Reaction Temperature 0 °C to Room Temperature[1]
Reaction Time 18 hours[1]
Reported Yield 3 - 76% (for bromophenols)[1]
Purification Method Silica Gel Chromatography[1]
Product Purity >97% (typical after chromatography)Commercially available data

Note: The reported yield is a general range for the bromination of various phenols using this method. Specific yields for 2-(trifluoromethyl)phenol may vary.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound from 2-(trifluoromethyl)phenol using elemental bromine.

Synthesis of this compound via Direct Bromination

Materials:

  • 2-(Trifluoromethyl)phenol

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • 10% aqueous sodium thiosulfate solution (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(trifluoromethyl)phenol (1.0 equivalent) in dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Bromine: While maintaining the temperature at 0 °C, slowly add a solution of bromine (1.0 equivalent) in dichloromethane dropwise to the stirred solution of the phenol. The addition should be controlled to prevent a rapid increase in temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by adding 10% aqueous sodium thiosulfate solution to consume any unreacted bromine. The reddish-brown color of bromine should disappear.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure this compound.

Mandatory Visualizations

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow reactant reactant reagent reagent process process intermediate intermediate product product workup workup purification purification A 2-(Trifluoromethyl)phenol in Dichloromethane C Bromination (0°C to RT, 18h) A->C B Bromine in Dichloromethane B->C D Reaction Mixture C->D E Aqueous Work-up (Na2S2O3, NaHCO3, Brine) D->E F Crude Product E->F G Silica Gel Chromatography F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Relationship between Reactants, Reagents, and Product

Reaction_Scheme Reactant 2-(Trifluoromethyl)phenol space1 Reactant->space1 Reagent + Bromine (Br2) space2 Reagent->space2 Solvent Dichloromethane (Solvent) Solvent->space2 Product This compound Byproduct + HBr Product->Byproduct space1->Reagent space2->Product

Caption: Overall chemical transformation.

Conclusion

The synthesis of this compound is a well-established yet nuanced process that requires careful control of reaction conditions to ensure high regioselectivity and yield. The direct bromination using elemental bromine in dichloromethane remains a primary and effective method. This guide provides the essential technical details for researchers and professionals in the field of drug development and chemical synthesis to successfully perform this important transformation. Further optimization of reaction parameters may be necessary depending on the scale and specific purity requirements of the final product.

References

An In-depth Technical Guide to 4-Bromo-2-(trifluoromethyl)phenol: Structural Information and Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and physicochemical properties of 4-Bromo-2-(trifluoromethyl)phenol and its key isomers. The information is curated to support research, development, and quality control activities in the chemical and pharmaceutical industries. All quantitative data is presented in clear, tabular formats for ease of comparison, and a detailed experimental protocol for a representative synthesis is provided.

Structural and Physicochemical Properties

This compound is a halogenated and trifluoromethyl-substituted phenolic compound. Its chemical structure and properties make it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals.

Core Compound: this compound
PropertyValueSource(s)
CAS Number 50824-04-9[1][2]
Molecular Formula C₇H₄BrF₃O[1][2]
Molecular Weight 241.01 g/mol [1]
IUPAC Name This compound[2]
Synonyms 5-Bromo-2-hydroxybenzotrifluoride[1]
Appearance White to off-white crystalline powder[2]
Melting Point 82.0-88.0 °C[2]
Boiling Point Not readily available
SMILES OC1=CC=C(Br)C=C1C(F)(F)F[2]
InChI Key PDPGERGWEOJVDC-UHFFFAOYSA-N[2]

Isomers of Bromo-(trifluoromethyl)phenol

Several positional isomers of bromo-(trifluoromethyl)phenol exist, each with unique properties that can influence their reactivity and biological activity. The structural details of some key isomers are presented below.

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Distinguishing Features
2-Bromo-4-(trifluoromethyl)phenol 400-50-0C₇H₄BrF₃O241.01Substitution pattern on the benzene ring.
3-Bromo-5-(trifluoromethyl)phenol 1025718-84-6C₇H₄BrF₃O241.01Meta-substitution of the bromine and trifluoromethyl groups relative to the hydroxyl group.[3]
2-Bromo-6-(trifluoromethyl)phenol Not readily availableC₇H₄BrF₃O241.01Both substituents are ortho to the hydroxyl group.[4]
4-Bromo-2-fluoro-6-(trifluoromethyl)phenol 1224604-17-4C₇H₃BrF₄O259.00An additional fluorine substituent on the aromatic ring.[5]

Experimental Protocols

General Procedure for the Bromination of a Trifluoromethylphenol:

  • Dissolution: Dissolve the starting trifluoromethylphenol (1 equivalent) in dichloromethane.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Bromination: Add a solution of bromine (1 equivalent) in dichloromethane dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Work-up: Wash the reaction mixture with an aqueous solution of sodium sulfite (Na₂SO₃) and then with brine.

  • Drying and Concentration: Dry the organic layer over magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired brominated trifluoromethylphenol.

It is important to note that the bromination of trifluoromethylphenols can lead to a mixture of isomers, which may require careful separation and purification[6].

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While a comprehensive dataset for the target molecule is not available in the public domain, typical spectral characteristics can be inferred from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants influenced by the positions of the bromine, trifluoromethyl, and hydroxyl groups. For the related compound 4-(trifluoromethyl)phenol, proton signals are observed at approximately 9.06 ppm (singlet, 1H for OH) and 6.61 ppm (doublet, 2H for aromatic protons)[7].

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will typically show a quartet due to coupling with the fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • C-F stretch: Strong absorptions typically in the 1000-1400 cm⁻¹ region.

  • C-Br stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

  • Aromatic C-H and C=C stretches: Signals in their characteristic regions.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of bromine will be indicated by a prominent M+2 peak of nearly equal intensity to the M⁺ peak, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. Fragmentation may involve the loss of Br, CF₃, and other small neutral molecules.

Logical Relationships and Workflows

The following diagrams illustrate the structural relationship of the isomers and a general workflow for the synthesis and characterization of this compound.

G Isomeric Relationship of Bromo-(trifluoromethyl)phenols Bromo-(trifluoromethyl)phenol Bromo-(trifluoromethyl)phenol This compound This compound Bromo-(trifluoromethyl)phenol->this compound Positional Isomer 2-Bromo-4-(trifluoromethyl)phenol 2-Bromo-4-(trifluoromethyl)phenol Bromo-(trifluoromethyl)phenol->2-Bromo-4-(trifluoromethyl)phenol Positional Isomer 3-Bromo-5-(trifluoromethyl)phenol 3-Bromo-5-(trifluoromethyl)phenol Bromo-(trifluoromethyl)phenol->3-Bromo-5-(trifluoromethyl)phenol Positional Isomer

Caption: Positional isomers of bromo-(trifluoromethyl)phenol.

G General Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start Dissolve Phenol Dissolve Phenol Start->Dissolve Phenol Cool Solution Cool Solution Dissolve Phenol->Cool Solution Add Bromine Add Bromine Cool Solution->Add Bromine Reaction Reaction Add Bromine->Reaction Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification Product Product Purification->Product NMR NMR Product->NMR IR IR Product->IR MS MS Product->MS Data Analysis Data Analysis NMR->Data Analysis IR->Data Analysis MS->Data Analysis

Caption: A generalized workflow for synthesis and characterization.

References

An In-depth Technical Guide to the Solubility of 4-Bromo-2-(trifluoromethyl)phenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Bromo-2-(trifluoromethyl)phenol, a key building block in the synthesis of pharmaceuticals and agrochemicals. While quantitative solubility data in organic solvents is not extensively documented in publicly available literature, this guide offers insights into its expected solubility based on the physicochemical properties of the molecule and related compounds. Furthermore, it provides a detailed experimental protocol for the precise determination of its solubility, empowering researchers to generate critical data for their specific applications.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. This compound possesses both polar and non-polar characteristics:

  • Polar Nature: The hydroxyl (-OH) group can participate in hydrogen bonding, contributing to its solubility in polar solvents.

  • Non-Polar Nature: The brominated and trifluoromethylated benzene ring is hydrophobic and contributes to its solubility in less polar or non-polar organic solvents.

The interplay of these features dictates its solubility profile across a range of organic solvents.

Qualitative Solubility Profile

Based on the general solubility of substituted phenols, a qualitative solubility profile for this compound can be inferred. It is anticipated to be soluble in a range of common organic solvents.

SolventSolvent TypeExpected Qualitative SolubilityRationale
MethanolPolar ProticSolubleThe hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, facilitating the dissolution of the phenol.
EthanolPolar ProticSolubleSimilar to methanol, ethanol's hydroxyl group can form strong hydrogen bonds with the phenolic hydroxyl group.
AcetonePolar AproticSolubleThe carbonyl group of acetone can act as a hydrogen bond acceptor for the phenolic proton, and its overall polarity is suitable for dissolution.
Dichloromethane (DCM)Moderately PolarSolubleThe moderate polarity of DCM can effectively solvate the non-polar regions of the molecule.
ChloroformModerately PolarSolubleSimilar to DCM, chloroform is a good solvent for many organic solids due to its ability to solvate both moderately polar and non-polar compounds.
Ethyl AcetateModerately PolarSolubleThe ester functional group can act as a hydrogen bond acceptor, and its polarity is suitable for dissolving substituted phenols.
TolueneNon-polarModerately SolubleThe aromatic nature of toluene can interact favorably with the benzene ring of the solute.
HexaneNon-polarSparingly Soluble to InsolubleAs a non-polar aliphatic solvent, hexane is less likely to effectively solvate the polar hydroxyl group of the phenol.
WaterPolar ProticSparingly SolubleThe hydrophobic nature of the brominated and trifluoromethylated benzene ring limits its solubility in water despite the presence of the hydroxyl group.

Note: This table provides an estimated qualitative solubility. For any research or development application, experimental determination of quantitative solubility is crucial.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a solvent.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the resulting saturated solution is then determined analytically.

Detailed Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline this compound to a known volume of the desired organic solvent in a sealed container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is essential to ensure that the solution is saturated.

    • Place the sealed container in a constant temperature bath or incubator equipped with an orbital shaker.

    • Agitate the mixture at a constant speed for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the container to stand in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to sediment.

    • Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for this purpose.

      • HPLC Conditions (Example):

        • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

        • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape). The specific ratio should be optimized to achieve good separation and retention time.

        • Flow Rate: 1.0 mL/min.

        • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically around 280 nm).

        • Injection Volume: 10-20 µL.

    • Prepare a calibration curve by analyzing a series of standard solutions of this compound of known concentrations.

    • Calculate the concentration of the compound in the original saturated solution by applying the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.

G A Add excess this compound to solvent B Seal container A->B C Agitate at constant temperature B->C D Allow solid to sediment C->D E Filter supernatant D->E F Dilute filtered sample E->F G Analyze by HPLC-UV F->G H Calculate solubility from calibration curve G->H I Quantitative Solubility Data H->I

Caption: Logical workflow for the experimental determination of solubility.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: Generally, the solubility of a solid in a liquid increases with temperature. However, this relationship should be determined experimentally for each solvent system.

  • Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that can effectively interact with both the polar and non-polar parts of the molecule will exhibit higher solubilizing power.

  • Presence of Impurities: The purity of both the solute and the solvent can affect the measured solubility.

  • pH (for aqueous solutions): The phenolic hydroxyl group is weakly acidic. In aqueous solutions, increasing the pH above its pKa will lead to deprotonation, forming the more soluble phenolate anion.

Conclusion

A Comprehensive Technical Guide on the Physicochemical Properties of 4-Bromo-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the melting point and related physicochemical properties of 4-Bromo-2-(trifluoromethyl)phenol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Data of this compound

The following table summarizes the key quantitative data for this compound, providing a consolidated reference for its physical and chemical characteristics.

PropertyValueSource
Melting Point 82.0-88.0 °CThermo Scientific Chemicals[3]
85 °CBiosynth[4]
83-85 °CECHEMI[5]
Molecular Formula C₇H₄BrF₃OBiosynth, ChemScene[4][6]
Molecular Weight 241.01 g/mol Biosynth, ChemScene[4][6]
Appearance White Crystalline PowderThermo Scientific Chemicals, ECHEMI[3][5]
Boiling Point 203.4 °C at 760 mmHgAlfa Chemical[7]
Density 1.752 g/cm³Alfa Chemical[7]
pKa 7.41Alfa Chemical[7]
CAS Number 50824-04-9Thermo Scientific Chemicals, Biosynth, ChemScene[3][4][6]

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a critical physical property that provides an indication of its purity. The following protocol describes a standard method for determining the melting point range of this compound using a capillary melting point apparatus.

Objective: To determine the melting point range of a solid sample of this compound.

Materials and Equipment:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry. If necessary, dry the sample in a desiccator or a vacuum oven at a temperature below its expected melting point.

    • Place a small amount of the crystalline sample into a clean, dry mortar.

    • Gently grind the sample into a fine powder using a pestle. This ensures uniform packing and heat transfer within the capillary tube.

  • Capillary Tube Packing:

    • Press the open end of a capillary tube into the powdered sample, forcing a small amount of the powder into the tube.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the powder down.

    • Repeat this process until the packed sample height is approximately 2-3 mm.

  • Apparatus Setup:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • Ensure the thermometer is correctly positioned with the bulb adjacent to the portion of the capillary tube containing the sample.

  • Melting Point Determination:

    • Rapid Heating (Initial Run): Set the apparatus to heat at a rapid rate (e.g., 10-15 °C per minute) to obtain an approximate melting point range.

    • Slow Heating (Accurate Determination): Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the initial run.

    • Insert a new packed capillary tube.

    • Set the apparatus to heat at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).[3]

    • The recorded melting point should be reported as a range (e.g., 83-85 °C).

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles and a lab coat.

  • Handle this compound in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Allow the melting point apparatus to cool completely before handling and cleaning.

Visualizations

The following diagram illustrates the experimental workflow for the determination of the melting point of this compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Sample Loading cluster_measure Melting Point Measurement cluster_record Data Recording start Start dry Dry Crystalline Sample start->dry grind Grind to Fine Powder dry->grind pack Pack Sample into Capillary Tube (2-3 mm) grind->pack place Place Tube in Apparatus pack->place heat_fast Rapid Heating for Approximate Range place->heat_fast cool Cool Apparatus heat_fast->cool heat_slow Slow Heating (1-2 °C/min) for Accurate Measurement cool->heat_slow record_start Record T1: First Liquid Drop heat_slow->record_start record_end Record T2: Fully Melted record_start->record_end report Report Melting Range (T1 - T2) record_end->report end End report->end

Caption: Workflow for Melting Point Determination.

References

In-Depth Technical Guide: 4-Bromo-2-(trifluoromethyl)phenol Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides a detailed overview of 4-Bromo-2-(trifluoromethyl)phenol, including its physicochemical properties, hazard classifications, and rigorous handling and emergency procedures.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. These properties are essential for safe handling, storage, and use in experimental settings.

PropertyValueReference
Molecular Formula C₇H₄BrF₃O[1]
Molecular Weight 241.01 g/mol [1]
CAS Number 50824-04-9[1][2]
Appearance White to light yellow or orange crystals or powder[2]
Melting Point 82.0 - 88.0 °C[2]
Purity ≥95% to ≥98.5% (GC)[2][3]
Storage Temperature Room temperature or 2-8°C[3][4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation
Acute Toxicity (Oral) 4H302: Harmful if swallowed

Experimental Protocols: Safe Handling and Emergency Procedures

While specific experimental protocols for the use of this compound are application-dependent, the following procedures for safe handling, storage, and emergency response are universally applicable and should be strictly adhered to in any laboratory setting.

Personal Protective Equipment (PPE)

Adequate PPE is mandatory when handling this chemical to prevent exposure. The following diagram outlines the required PPE.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for Handling this compound start Start: Handling the Chemical engineering_controls Work in a well-ventilated area (e.g., fume hood) start->engineering_controls Always use eye_protection Wear safety glasses with side-shields or goggles engineering_controls->eye_protection Mandatory hand_protection Wear compatible chemical-resistant gloves (e.g., nitrile rubber) eye_protection->hand_protection body_protection Wear a lab coat or other protective clothing hand_protection->body_protection respiratory_protection If dust is generated, use a NIOSH-approved respirator body_protection->respiratory_protection As needed end Handling Complete body_protection->end respiratory_protection->end

Caption: Required Personal Protective Equipment workflow.

Storage and Handling Procedures
  • Handling: Handle in a well-ventilated place.[2] Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.[2] Prevent the dispersion of dust.[2]

  • Storage: Keep the container tightly closed and store it in a cool, dark place.[2] Store away from incompatible materials such as oxidizing agents.[2]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial. The following diagram illustrates the recommended first-aid procedures for different routes of exposure.

Caption: First-aid measures for different exposure routes.

Spill and Leak Procedures

In the case of a spill, a systematic approach is necessary to ensure safety and minimize environmental contamination.

Spill_Response_Workflow cluster_spill Spill Response and Containment Procedure spill_detected Spill Detected evacuate Evacuate unnecessary personnel and ensure adequate ventilation. spill_detected->evacuate ppe Wear appropriate personal protective equipment (PPE). evacuate->ppe contain Prevent further leakage or spillage if safe to do so. Do not let product enter drains. ppe->contain cleanup Sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust. contain->cleanup decontaminate Clean the spill area thoroughly. cleanup->decontaminate disposal Dispose of waste in accordance with local, state, and federal regulations. decontaminate->disposal

Caption: Logical workflow for spill response and containment.

Toxicological Information

The toxicological properties of this compound have not been fully investigated. However, based on the available data, it is known to be harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] There is no data available on its carcinogenicity, mutagenicity, or reproductive toxicity.[5]

Conclusion

This compound is a valuable reagent in research and development, particularly in the synthesis of pharmaceuticals and agrochemicals.[6] Adherence to the safety and handling procedures outlined in this guide is essential to mitigate the risks associated with its use. Researchers and laboratory personnel must familiarize themselves with the information provided in the Safety Data Sheet and implement all recommended safety measures to ensure a safe working environment.

References

A Technical Guide to 4-Bromo-2-(trifluoromethyl)phenol for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 4-Bromo-2-(trifluoromethyl)phenol, a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document outlines its chemical properties, commercial availability, and relevant experimental protocols. The unique molecular structure, featuring both a bromine atom and a trifluoromethyl group, makes it a versatile intermediate for creating complex, biologically active molecules.[1][2]

Commercial Supplier Information

This compound is available from a range of commercial suppliers, catering to various research and manufacturing needs. The following table summarizes the offerings from several key companies.

SupplierProduct NameCAS NumberPurity/GradeMolecular FormulaMolecular Weight ( g/mol )Notes
Thermo Scientific Chemicals (Fisher Scientific) This compound, 99%50824-04-9≥98.5% (GC), 99%C₇H₄BrF₃O241.01White crystals or powder with a melting point of 82.0-88.0°C.[3][4]
TCI America This compound50824-04-9min 98%C₇H₄BrF₃O241.01Available in various quantities; intended for professional research and manufacturing use only.[5][6]
Chem-Impex This compound50824-04-9---Highlighted as a key compound for pharmaceutical and agrochemical synthesis.[1]
ChemScene This compound50824-04-9≥95%C₇H₄BrF₃O241.01Also offers custom synthesis and commercial production services.[7]
Santa Cruz Biotechnology (SCBT) This compound50824-04-9-C₇H₄BrF₃O241.01For research use only; not for diagnostic or therapeutic use.[8]
Conier Chem&Pharma Limited This compound-99.00%--A China-based trader of various chemical products.[9]

Applications in Synthesis

The trifluoromethyl group is a crucial moiety in modern drug design, known to enhance metabolic stability, binding affinity, and lipophilicity.[10] this compound serves as a versatile precursor in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs).[11] The bromine atom provides a reactive site for various cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the introduction of diverse functional groups.[2][12] This makes it valuable for creating inhibitors, receptor modulators, and other biologically active compounds.[2]

Role as a versatile chemical intermediate.

Experimental Protocols

While specific synthetic procedures are often proprietary, a general methodology for reactions involving substituted phenols can be instructive. The following protocol outlines a representative bromination reaction, adapted from procedures for similar phenolic compounds.[13]

Protocol: Electrophilic Bromination of a Substituted Phenol

This protocol describes a general procedure for the bromination of a phenol derivative, which is a common step in the synthesis of compounds like this compound.

  • Preparation : Dissolve the starting phenol (1 equivalent) in a suitable solvent, such as dichloromethane, in a reaction vessel.

  • Cooling : Cool the solution to 0°C using an ice bath to control the reaction's exothermicity.

  • Reagent Addition : Slowly add a solution of bromine (1 equivalent) in dichloromethane to the cooled reaction mixture.

  • Reaction : Allow the mixture to warm to room temperature and stir for approximately 18 hours. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine, followed by a wash with brine.

  • Extraction and Drying : Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter to remove the drying agent, and evaporate the solvent under reduced pressure.

  • Purification : Purify the resulting crude product by column chromatography on silica gel to isolate the desired brominated phenol.[13]

Experimental_Workflow start Start: Dissolve Phenol in Dichloromethane cool Cool to 0°C start->cool add_br2 Add Bromine Solution cool->add_br2 react Stir at Room Temp for 18h add_br2->react workup Aqueous Work-up (Na2S2O3, Brine) react->workup dry Dry Organic Layer (MgSO4) workup->dry evaporate Evaporate Solvent dry->evaporate purify Purify via Column Chromatography evaporate->purify end End: Isolated Product purify->end

General workflow for phenol bromination.

This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug discovery. The availability of this compound from multiple suppliers ensures its accessibility for a wide range of research and development projects.

References

Spectroscopic Data of 4-Bromo-2-(trifluoromethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-Bromo-2-(trifluoromethyl)phenol (CAS No. 50824-04-9). The information presented herein is intended to support research and development activities by offering key data points for the structural elucidation and characterization of this compound. Due to the limited availability of public experimental spectra, this guide utilizes predicted data from computational models, alongside standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These predictions are based on established computational algorithms and provide a reliable estimation of the expected spectral features.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
~7.75d~2.5H-3
~7.50dd~8.8, 2.5H-5
~7.00d~8.8H-6
~5.90s (broad)--OH

Note: Predictions are based on computational models. Actual experimental values may vary depending on solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) [ppm]Assignment
~152.0C-1
~123.5 (q, J ≈ 272 Hz)C-7 (-CF₃)
~135.0C-3
~132.5C-5
~118.0 (q, J ≈ 30 Hz)C-2
~117.0C-6
~114.0C-4

Note: Predictions are based on computational models. The carbon attached to the trifluoromethyl group exhibits a quartet multiplicity due to C-F coupling.

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3600Strong, BroadO-H stretch
~1590, ~1480Medium-StrongC=C aromatic ring stretch
~1250-1350StrongC-F stretch (in -CF₃)
~1100-1200StrongC-O stretch
~820StrongC-H out-of-plane bend
~650MediumC-Br stretch

Note: Predictions are based on computational models and typical ranges for functional groups.

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of NMR and IR spectroscopic data for phenolic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. ¹H NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-5 s

    • Spectral width: -2 to 12 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the internal standard.

3. ¹³C NMR Data Acquisition:

  • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Acquisition Parameters:

    • Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Relaxation delay: 2 s

    • Spectral width: 0 to 200 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak or internal standard.

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

2. IR Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Measurement Mode: Transmittance or Absorbance.

  • Acquisition Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Processing: Perform a background scan (with no sample) and subtract it from the sample scan to obtain the final spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample Compound Sample Prep_NMR Dissolution in Deuterated Solvent Sample->Prep_NMR Prep_IR ATR or KBr Pellet Sample->Prep_IR NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec Proc_NMR Fourier Transform & Calibration NMR_Spec->Proc_NMR Proc_IR Background Subtraction IR_Spec->Proc_IR Analysis_NMR Peak Integration & Assignment Proc_NMR->Analysis_NMR Analysis_IR Functional Group Identification Proc_IR->Analysis_IR Structure Structural Elucidation Analysis_NMR->Structure Analysis_IR->Structure

Workflow for Spectroscopic Analysis.

The Trifluoromethyl Group in Phenols: A Comprehensive Technical Guide to Chemical Reactivity and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group to a phenol moiety dramatically alters its chemical and physical properties, making it a cornerstone of modern medicinal chemistry and materials science. This powerful electron-withdrawing group significantly impacts the reactivity of the phenolic hydroxyl group and the aromatic ring, while also conferring enhanced metabolic stability and lipophilicity. This in-depth technical guide explores the core principles of the chemical reactivity of trifluoromethyl-substituted phenols, providing quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Electronic Effects and Acidity

The trifluoromethyl group is one of the most potent electron-withdrawing groups, a property that profoundly influences the acidity of the phenolic proton. This effect is primarily inductive, pulling electron density away from the aromatic ring and the hydroxyl group, thereby stabilizing the corresponding phenoxide anion.

Quantitative Data: pKa Values and Hammett Constants

The acidity of trifluoromethyl-substituted phenols is significantly higher (lower pKa) than that of phenol itself. The position of the -CF3 group on the aromatic ring further modulates this effect. The Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives, provides a quantitative measure of the electronic influence of substituents.

Table 1: Aqueous pKa Values of Selected Trifluoromethyl-Substituted Phenols

CompoundpKa ValueReference
Phenol10.0[1]
2-(Trifluoromethyl)phenol8.7[2]
3-(Trifluoromethyl)phenol9.08[3]
4-(Trifluoromethyl)phenol9.39[1]
3,5-Bis(trifluoromethyl)phenol8.03[3]
4-Nitro-3-(trifluoromethyl)phenol6.07[4]

Table 2: Hammett Substituent Constants (σ) for the Trifluoromethyl Group

ConstantValue
σ_meta_0.44
σ_para_0.57

The positive Hammett constants for the trifluoromethyl group confirm its electron-withdrawing nature.[5] The larger value for the para position indicates a stronger electron-withdrawing effect when the group is situated opposite the reaction center, a consequence of combined inductive and resonance effects.[5]

Reactivity of the Phenolic Hydroxyl Group

The increased acidity of trifluoromethylphenols facilitates reactions involving the deprotonation of the hydroxyl group, such as ether and ester formation.

Experimental Protocol: Etherification of 4-(Trifluoromethyl)phenol

This protocol describes a general procedure for the synthesis of an ether from 4-(trifluoromethyl)phenol.

Procedure:

  • Deprotonation: To a solution of 4-(trifluoromethyl)phenol (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous N,N-dimethylformamide or acetonitrile), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenoxide.

  • Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require heating to proceed to completion, depending on the reactivity of the alkyl halide.

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired ether.

Reactivity of the Aromatic Ring

The electron-deficient nature of the trifluoromethyl-substituted aromatic ring makes it a suitable substrate for nucleophilic aromatic substitution and a versatile partner in cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a Trifluoromethyl-Substituted Aryl Halide

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide bearing a trifluoromethyl group with a boronic acid.

Procedure:

  • Reaction Setup: To a reaction vessel, add the trifluoromethyl-substituted aryl halide (e.g., 1-bromo-4-(trifluoromethyl)benzene, 1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(OAc)2, 0.5 mol%), and a suitable base (e.g., K3PO4, 2.0 eq).[6]

  • Solvent Addition: Add a suitable solvent system, such as a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water.[7]

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.[7]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired biaryl product.[6]

Applications in Drug Discovery and Development

The unique properties conferred by the trifluoromethyl group make it a highly desirable substituent in the design of pharmaceutical agents. Its presence can lead to improved potency, selectivity, metabolic stability, and pharmacokinetic profiles.

Signaling Pathway: Mechanism of Action of Celecoxib

Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID), contains a trifluoromethylphenyl moiety and selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[8] The inhibition of COX-2 blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[8][9]

Celecoxib_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Celecoxib's inhibition of the COX-2 pathway.

Metabolic Stability and Degradation

The carbon-fluorine bond is exceptionally strong, which imparts high metabolic stability to the trifluoromethyl group.[10] This resistance to enzymatic degradation, particularly by cytochrome P450 enzymes, is a key reason for its prevalence in pharmaceuticals. While generally stable, under certain conditions, such as alkaline pH or photolysis, the trifluoromethyl group can undergo degradation.[10] For instance, trifluoromethylphenols can be metabolized via the meta-cleavage pathway, although the presence of the -CF3 group can lead to dead-end metabolites.[10][11]

Metabolic_Degradation_Pathway Trifluoromethylphenol Trifluoromethylphenol Catechol_Derivative Trifluoromethyl-substituted Catechol Trifluoromethylphenol->Catechol_Derivative Ring_Cleavage Meta-Ring Cleavage (Catechol 2,3-dioxygenase) Catechol_Derivative->Ring_Cleavage Metabolites Downstream Metabolites Ring_Cleavage->Metabolites Dead_End_Product Dead-End Metabolite Ring_Cleavage->Dead_End_Product Can lead to Synthesis_Workflow Start Start: Phenol Xanthate_Formation Step 1: Xanthate Formation (Imidazolium salt, Base) Start->Xanthate_Formation Xanthate_Intermediate Aryl Xanthate Intermediate Xanthate_Formation->Xanthate_Intermediate O_Trifluoromethylation Step 2: O-Trifluoromethylation (Fluorinating agent, e.g., XtalFluor-E) Xanthate_Intermediate->O_Trifluoromethylation Product Product: Aryl Trifluoromethyl Ether O_Trifluoromethylation->Product Purification Purification (Column Chromatography) Product->Purification

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Brominated Phenols

Abstract

Brominated phenols are a pivotal class of compounds in organic synthesis, serving as versatile intermediates in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their chemical behavior is dominated by the interplay of the strongly activating hydroxyl group and the deactivating, yet ortho-, para-directing bromo substituent. This guide provides a comprehensive technical overview of the core principles governing electrophilic aromatic substitution (EAS) reactions on brominated phenol scaffolds. It includes a detailed examination of reaction mechanisms, regioselectivity, and a summary of key transformations such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. This document is intended to be a practical resource, featuring detailed experimental protocols, tabulated quantitative data for comparative analysis, and graphical representations of key chemical and logical processes to support advanced research and development.

Theoretical Background: Mechanism and Directing Effects

Electrophilic aromatic substitution is the quintessential reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile.[3][4] The reaction generally proceeds via a two-step mechanism:

  • Formation of the Sigma Complex: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophile (E+). This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[4][5]

  • Restoration of Aromaticity: A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile. This is a fast step that restores the stable aromatic system.[4]

The reactivity and regioselectivity (the position of substitution) of EAS reactions on substituted benzenes are profoundly influenced by the electronic properties of the existing substituents.

Directing Effects of Hydroxyl and Bromo Groups

In brominated phenols, the orientation of incoming electrophiles is dictated by the combined influence of the hydroxyl (-OH) and bromo (-Br) groups.

  • Hydroxyl (-OH) Group: The -OH group is a powerful activating substituent.[6][7] Through its lone pair of electrons, it donates significant electron density to the benzene ring via resonance, particularly at the ortho and para positions. This donation stabilizes the sigma complex intermediate, thereby increasing the reaction rate compared to benzene.[6][8] Consequently, the -OH group is a strong ortho-, para-director.[3][9] Phenols are so highly activated that reactions often proceed under mild conditions, sometimes without the need for a Lewis acid catalyst.[9]

  • Bromo (-Br) Group: Halogens like bromine present a dual electronic effect. They are electronegative and withdraw electron density from the ring inductively, which deactivates the ring and slows the reaction rate relative to benzene. However, they also possess lone pairs of electrons that can be donated to the ring through resonance, stabilizing the sigma complex for ortho and para attack. Because the resonance effect directs the substitution, halogens are classified as deactivating ortho-, para-directors.[8]

Combined Influence: In a bromophenol molecule, the potent activating and directing effect of the hydroxyl group overwhelmingly dominates the weaker, deactivating effect of the bromine atom.[7] The ring is highly activated towards electrophilic attack, and substitution will occur at the ortho and para positions relative to the -OH group. The bromine atom's primary role becomes modulating the precise location of substitution among the available activated sites, often influenced by steric hindrance.

Caption: Directing effects in 4-bromophenol.

Key Electrophilic Substitution Reactions

Nitration

The nitration of brominated phenols introduces a nitro (-NO2) group onto the aromatic ring. The reaction is typically carried out with nitric acid, often in the presence of a strong acid catalyst like sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+).[10] Due to the high activation of the phenol ring, milder nitrating agents and conditions can also be employed to achieve high yields and selectivity.[10][11]

The following table summarizes various conditions for the nitration of 4-Bromo-2,3-dimethylphenol, illustrating the versatility of available methods.

Nitrating AgentSolventTemperature (°C)Reaction Time (hours)Estimated Yield (%)Reference
Conc. HNO₃ / Conc. H₂SO₄Chloroform40-801-380-90[10]
Metal Nitrate (e.g., Cu(NO₃)₂)Acetonitrile902-470-85[10]
NH₄NO₃ / KHSO₄AcetonitrileReflux3-665-80[10]
NaNO₃ / Mg(HSO₄)₂ / wet SiO₂DichloromethaneRoom Temp.0.5 - 3~88[11]

This protocol details a classic approach using a mixture of nitric and sulfuric acids.

Materials:

  • 4-Bromo-2,3-dimethylphenol

  • Concentrated Nitric Acid (68%)

  • Concentrated Sulfuric Acid (98%)

  • Chloroform

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Deionized Water

Equipment:

  • Round-bottom flask with magnetic stirrer and dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Setup: In a round-bottom flask, dissolve 4-Bromo-2,3-dimethylphenol (1 equivalent) in chloroform. Equip the flask with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the flask in an ice bath to 0-5 °C.

  • Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise to the stirred solution over 30 minutes. Critically, maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-80 °C for 1-3 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, cool the mixture to room temperature and carefully pour it over crushed ice. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with deionized water and saturated sodium bicarbonate solution until effervescence ceases.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired nitrated bromophenol.

experimental_workflow start Start dissolve 1. Dissolve Substrate (4-Bromophenol derivative) in Chloroform start->dissolve cool 2. Cool Reaction Flask (Ice Bath, 0-5 °C) dissolve->cool add 3. Dropwise Addition of Nitrating Mixture (HNO₃/H₂SO₄) < 10 °C cool->add react 4. Warm to RT, then Heat (40-80 °C, 1-3h) add->react monitor 5. Monitor by TLC react->monitor monitor->react Incomplete workup 6. Quench with Ice Water & Separate Layers monitor->workup Reaction Complete wash 7. Wash Organic Layer (H₂O, sat. NaHCO₃) workup->wash dry 8. Dry (Na₂SO₄) & Concentrate wash->dry purify 9. Purify via Column Chromatography dry->purify end End Product purify->end

Caption: Experimental workflow for the nitration of a brominated phenol.
Halogenation

The high reactivity of the phenol ring means that halogenation, particularly bromination, often occurs readily without a Lewis acid catalyst and can lead to polysubstitution.[3][6] Treating a phenol with bromine water typically results in the formation of a white precipitate of the 2,4,6-tribrominated product.[3][12] To achieve selective mono-halogenation, milder conditions are necessary, such as performing the reaction in a less polar solvent like carbon disulfide (CS₂) or chloroform (CHCl₃) at low temperatures.[3][13]

This procedure describes the synthesis of p-bromophenol, demonstrating the use of a non-polar solvent to control selectivity.

Materials:

  • Phenol

  • Bromine

  • Carbon Disulfide (CS₂)

  • Ice

Equipment:

  • 5-L round-bottom flask with mechanical stirrer, reflux condenser, and separatory funnel

  • Salt-ice bath

Procedure:

  • Setup: In the 5-L flask, dissolve phenol (10.6 moles) in 1 L of carbon disulfide.

  • Reagent Preparation: In the separatory funnel, prepare a solution of bromine (10.7 moles) in 500 cc of carbon disulfide.

  • Cooling: Thoroughly cool the reaction flask to below 5 °C in a salt-ice mixture.

  • Addition: Begin stirring and add the bromine solution dropwise from the separatory funnel over approximately two hours, maintaining the low temperature.

  • Workup: After the addition is complete, reconfigure the apparatus for distillation to remove the carbon disulfide solvent. The hydrogen bromide gas evolved during the reaction can be absorbed in an ice-water trap.

  • Purification: The crude product is then purified, typically by distillation or recrystallization, to isolate the p-bromophenol.

Sulfonation

Sulfonation involves the introduction of a sulfonic acid (-SO₃H) group. The reaction of phenols with sulfuric acid is reversible and highly dependent on temperature. At lower temperatures (around 20-25 °C), the kinetically controlled ortho-isomer is the major product. At higher temperatures (around 100 °C), the thermodynamically more stable para-isomer predominates.[14] This principle can be applied to brominated phenols, although the positions available for substitution will be dictated by the existing substituents. Sulfonating agents like chlorosulfonic acid can also be used, often in an inert solvent.[15]

Friedel-Crafts Reactions

The application of traditional Friedel-Crafts reactions to phenols is often problematic.[16][17][18]

  • Alkylation: Friedel-Crafts alkylation is generally not successful with phenols because the hydroxyl group's lone pair coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and preventing the desired reaction.[19]

  • Acylation: Friedel-Crafts acylation is more feasible but can still be challenging. The Lewis acid can coordinate with both the acylating agent and the phenolic oxygen. However, under specific conditions, acylation can proceed, typically favoring the para position. An alternative is the Fries rearrangement, where a phenyl ester is rearranged to a hydroxyaryl ketone using a Lewis acid catalyst.

General Mechanism of Electrophilic Aromatic Substitution on Bromophenol

The following diagram illustrates the general mechanism for the substitution at the ortho position of 4-bromophenol. The process involves the initial attack by the π-system on the electrophile, forming a resonance-stabilized sigma complex, followed by deprotonation to yield the final product.

Caption: General mechanism of electrophilic aromatic substitution.

Conclusion

The electrophilic substitution reactions of brominated phenols are governed by the powerful activating and ortho-, para-directing nature of the hydroxyl group. This inherent reactivity allows for a wide range of transformations, including nitration, halogenation, and sulfonation, often under milder conditions than required for less activated aromatic systems. While challenges exist, particularly with Friedel-Crafts reactions, a careful selection of reagents, solvents, and reaction temperatures enables chemists to control the regioselectivity and achieve high yields of desired polysubstituted phenolic products. The protocols and data presented in this guide serve as a foundational resource for professionals engaged in the synthesis and development of novel molecules built upon the bromophenol scaffold.

References

The Dawn of a New Class: A Technical Guide to the Discovery and History of Halogenated Trifluoromethylphenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules has perennially been a transformative strategy in medicinal chemistry and materials science. Among the myriad of fluorinated scaffolds, halogenated trifluoromethylphenols represent a class of compounds with a rich history and a broad spectrum of biological activities. Their unique physicochemical properties, conferred by the synergistic effects of the trifluoromethyl group and halogen substituents, have led to their development as pharmaceuticals, agrochemicals, and valuable research tools. This in-depth technical guide explores the discovery, history, and core scientific principles of halogenated trifluoromethylphenols, providing a comprehensive resource for professionals in the field.

Discovery and Historical Milestones

The story of halogenated trifluoromethylphenols is intrinsically linked to the broader history of organofluorine chemistry. While the first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862, the journey of trifluoromethylated aromatics began later.[1] An early and pivotal moment in the specific history of trifluoromethylphenols was the work of Reuben G. Jones in 1947, who reported the base-mediated defluorination of 4-trifluoromethylphenol (4-TFMP).[2] This study, while focused on the reactivity and degradation of the compound, was one of the first to describe a key member of this chemical class.

The mid-20th century saw a surge in the exploration of fluorinated organic compounds, driven by the demand for new materials and therapeutic agents. The development of synthetic methodologies to introduce the trifluoromethyl group onto an aromatic ring was a critical enabler. Patented methods for the preparation of various trifluoromethylphenols began to appear in the 1970s, detailing routes from trifluoromethylhalobenzenes.[3][4] These synthetic advancements paved the way for the systematic investigation of their biological activities.

A significant application that emerged was their use as uncouplers of oxidative phosphorylation. This mechanism of action became the basis for the development of several important anthelmintic drugs, which, while not all containing a trifluoromethyl group, share the halogenated phenolic scaffold and mechanism. The lampricide 3-trifluoromethyl-4-nitrophenol (TFM) is a notable example where the trifluoromethyl group is a key part of the molecule's biological function.

Synthesis and Experimental Protocols

The synthesis of halogenated trifluoromethylphenols has evolved, with several key strategies employed to construct these molecules. Early methods often involved harsh reaction conditions, but more refined protocols have since been developed.

General Synthetic Strategies

Two primary retrospective approaches dominate the synthesis of this class of compounds:

  • Halogenation of Trifluoromethylphenols: This direct approach involves the electrophilic halogenation of a pre-existing trifluoromethylphenol. The directing effects of the hydroxyl and trifluoromethyl groups play a crucial role in the regioselectivity of the reaction.

  • Synthesis from Halogenated Trifluoromethyl-Aromatics: This versatile strategy often starts with a halogenated benzotrifluoride. Nucleophilic aromatic substitution or multi-step sequences involving diazotization of an amino group are common methods to introduce the hydroxyl functionality.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-(trifluoromethyl)phenol

This protocol is adapted from a patented method and provides a representative example of the chlorination of a trifluoromethylphenol.[5]

Materials:

  • 4-(Trifluoromethyl)phenol

  • N-Chlorosuccinimide (NCS)

  • Zirconium tetrachloride (ZrCl₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add N-Chlorosuccinimide (5.74 mmol) and Dichloromethane (20.0 mL) to a round-bottom flask.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Add Zirconium tetrachloride (0.115 mmol) to the cooled mixture.

  • Slowly add a solution of 4-(Trifluoromethyl)phenol in Dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir for 6 hours.

  • After the reaction is complete, quench the reaction by extracting with a saturated sodium bicarbonate aqueous solution.

  • Collect and merge the organic phases.

  • Remove the solvent under reduced pressure to yield 2-chloro-4-(trifluoromethyl)phenol. The reported yield for this method is 88%.[5]

Protocol 2: Synthesis of 3,4-Dichlorobenzotrifluoride (Intermediate for further functionalization)

This protocol outlines the synthesis of a key intermediate used in the preparation of more complex halogenated trifluoromethylphenols.[6]

Materials:

  • 3,4-Dichlorotoluene

  • Chlorine gas (Cl₂)

  • Catalyst (e.g., iron powder or a Lewis acid)

  • Hydrogen fluoride (HF)

Procedure:

  • Chlorination: In a suitable reactor, charge 3,4-dichlorotoluene (e.g., 800g) and heat to approximately 115 °C. Add the catalyst (e.g., 20g). Introduce dry chlorine gas at a controlled flow rate (40–80 m³/h) while maintaining the temperature between 120–125 °C for about 22 hours. Monitor the reaction until the content of 3,4-dichlorotoluene is below 0.5%. Purge the reactor with an inert gas to remove unreacted chlorine and HCl. The product is 3,4-dichlorobenzotrichloride.

  • Fluorination: The crude 3,4-dichlorobenzotrichloride is then subjected to fluorination with hydrogen fluoride. The molar ratio of 3,4-dichlorobenzotrichloride to hydrogen fluoride is typically 1:3–3.5. This halogen exchange reaction replaces the chlorine atoms of the trichloromethyl group with fluorine, yielding 3,4-dichlorobenzotrifluoride.

  • Purification: The crude product is purified by distillation under vacuum (0.90–0.95 MPa), collecting the fraction at a top gaseous phase temperature of 172–175 °C.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

A predominant mechanism of action for many biologically active halogenated trifluoromethylphenols is the uncoupling of oxidative phosphorylation in mitochondria. This process is crucial for cellular energy production (ATP synthesis).

The Proton-Motive Force and ATP Synthesis

In normal mitochondrial respiration, the electron transport chain pumps protons (H⁺) from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient known as the proton-motive force. This force drives protons back into the matrix through ATP synthase, and the energy from this flow is used to phosphorylate ADP to ATP.

The Role of Protonophoric Uncouplers

Halogenated trifluoromethylphenols can act as protonophores. These lipophilic weak acids can diffuse across the inner mitochondrial membrane in both their protonated and deprotonated states.

Signaling Pathway: Uncoupling of Oxidative Phosphorylation

Uncoupling_of_Oxidative_Phosphorylation Uncoupling of Oxidative Phosphorylation by a Protonophoric Phenol cluster_membrane Inner Mitochondrial Membrane cluster_space Intermembrane Space cluster_matrix Mitochondrial Matrix ETC Electron Transport Chain Proton_IMS H+ ETC->Proton_IMS Pumps H+ out ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP Synthesizes Proton_IMS->ATPSynthase Flows through Uncoupler_Anion Phenolate-O- (Deprotonated) Proton_IMS->Uncoupler_Anion Protonation Proton_Matrix H+ ADP ADP + Pi ADP->ATPSynthase Uncoupler_H Phenol-OH (Protonated) Uncoupler_H->Proton_Matrix Deprotonation Uncoupler_H->Uncoupler_Anion Trans-membrane Diffusion

Caption: A diagram illustrating the protonophoric action of a halogenated trifluoromethylphenol.

The workflow of this uncoupling process is as follows:

Experimental Workflow: Measuring Mitochondrial Uncoupling

Mitochondrial_Uncoupling_Workflow Workflow for Assessing Mitochondrial Uncoupling A Isolate Mitochondria D Add Mitochondria to Chamber A->D B Prepare Respiration Buffer C Calibrate Oxygen Electrode B->C C->D E Add Substrate (e.g., succinate) D->E F Measure State 2 Respiration (Substrate only) E->F G Add ADP F->G H Measure State 3 Respiration (Active ATP synthesis) G->H I Add Halogenated Trifluoromethylphenol H->I J Measure State 4 (uncoupled) Respiration I->J K Analyze Oxygen Consumption Rate J->K

Caption: A typical experimental workflow to determine the uncoupling activity of a compound.

Biological Activities and Quantitative Data

The unique electronic and lipophilic properties of halogenated trifluoromethylphenols have led to their investigation in a wide range of biological applications.

Anthelmintic Activity

As previously mentioned, the uncoupling of oxidative phosphorylation is a potent mechanism for killing parasites. Several commercially successful anthelmintics are halogenated phenols.

Insecticidal and Acaricidal Activity

Numerous studies have demonstrated the efficacy of halogenated trifluoromethylphenols and their derivatives as insecticides and acaricides. The trifluoromethyl group often enhances the potency of these compounds.

Antimicrobial Activity

The ability to disrupt cellular energy production also confers antimicrobial properties to this class of compounds. They have been shown to be effective against a range of bacteria and fungi.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies have been instrumental in understanding how the type and position of halogen and trifluoromethyl substituents influence the biological activity of these phenols.[7][8][9][10][11] These studies correlate physicochemical properties with toxicological endpoints, aiding in the design of more potent and selective agents.

Table 1: Acute Toxicity of Selected Halogenated Phenols against Tetrahymena pyriformis

Compound-log(IC₅₀) (mM)
2,4,6-Trichlorophenol1.83
2,3,4,5-Tetrachlorophenol2.52
Pentachlorophenol3.03
4-Bromophenol1.11
2,4-Dibromophenol1.81
4-Iodophenol1.34
2,4-Diiodophenol2.09
Data adapted from QSAR studies on halogenated phenols.[7]

Table 2: Antimicrobial Activity (MIC) of Trifluoromethyl-Substituted N-Arylcinnamamides

Compound (Substituent on Cinnamic Phenyl)S. aureus ATCC 29213 (µg/mL)MRSA 63718 (µg/mL)E. faecalis ATCC 29212 (µg/mL)M. smegmatis ATCC 700084 (µg/mL)
2-CF₃256256> 256197
3-CF₃> 256> 256> 25624.6
4-CF₃> 256> 256> 256> 256
Ciprofloxacin (Reference)0.250.50.50.125
Data from a study on trifluoromethyl-substituted N-arylcinnamamides, demonstrating the influence of the CF₃ group position on antimicrobial activity.[12]

Table 3: Insecticidal Activity (LC₅₀) of a Supercritical CO₂ Fluid Extract of Alcea nudiflora L.

Pest SpeciesLC₅₀ (mg/mL) after 24h
Aphids (Macrosiphum euphorbiae)0.03
Cowpea seed beetles (Callosobruchus maculatus)0.03
This table provides an example of potent insecticidal activity from a natural extract, for which halogenated trifluoromethylphenols are synthetic analogues.[13]

Conclusion and Future Perspectives

The journey of halogenated trifluoromethylphenols, from early observations of their reactivity to their development as potent bioactive agents, highlights the power of chemical functionalization. The interplay between halogen atoms and the trifluoromethyl group creates a unique chemical space that continues to be a fertile ground for discovery.

Future research in this area will likely focus on:

  • Development of more selective synthetic methods: Enabling precise control over the substitution patterns to fine-tune biological activity and reduce off-target effects.

  • Exploration of new therapeutic areas: Leveraging the known mechanisms of action, such as mitochondrial uncoupling, for applications in areas like oncology and metabolic diseases.

  • Advanced QSAR and computational modeling: To better predict the biological activity and toxicological profiles of novel derivatives, accelerating the drug discovery process.

For researchers and drug development professionals, the rich history and diverse bioactivities of halogenated trifluoromethylphenols offer a compelling platform for the design and synthesis of next-generation chemical entities with significant potential to address unmet medical and agricultural needs.

References

Unlocking the Potential of 4-Bromo-2-(trifluoromethyl)phenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Building Block for Novel Drug Discovery and Agrochemical Development

Introduction

4-Bromo-2-(trifluoromethyl)phenol is a halogenated phenolic compound that has emerged as a significant building block in medicinal chemistry and agrochemical research. Its unique structural features, namely the reactive bromine atom and the electron-withdrawing trifluoromethyl group, make it an attractive starting material for the synthesis of a diverse array of complex molecules.[1][2] The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug candidates, potentially improving their pharmacokinetic profiles and overall efficacy.[3] This technical guide provides a comprehensive overview of potential research areas for this compound, including detailed experimental protocols for its key transformations and a summary of relevant quantitative data to inform future research endeavors.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 50824-04-9[4]
Molecular Formula C₇H₄BrF₃O[4]
Molecular Weight 241.01 g/mol [4]
Appearance White to off-white crystalline solid[5]
Melting Point 85 °C[5]
Boiling Point 181.5±35.0°C at 760 mmHg[6]
Purity ≥98.0%[5]

Spectroscopic Data

SpectroscopyData for 4-(Trifluoromethyl)phenol (CAS 402-45-9)
¹³C NMR Spectral data available in public databases.
¹H NMR Spectral data available in public databases.
Mass Spectrometry GC-MS data available in public databases.
IR Spectroscopy FTIR data available in public databases.

Researchers should perform their own spectral analysis for confirmation.

Potential Research Areas and Synthetic Applications

The bromine atom on the aromatic ring of this compound serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of carbon-carbon and carbon-nitrogen bonds. This reactivity opens up avenues for the synthesis of novel compounds with potential applications in several key research areas.

Kinase Inhibitors for Oncology

The trifluoromethyl group is a common feature in many approved kinase inhibitors used in cancer therapy. Derivatives of this compound are promising candidates for the development of novel kinase inhibitors. The core structure can be elaborated through palladium-catalyzed cross-coupling reactions to introduce moieties that can interact with the ATP-binding site of various kinases.

a. Suzuki-Miyaura Coupling for C-C Bond Formation:

The Suzuki-Miyaura coupling reaction is a powerful method for the synthesis of biaryl compounds. By coupling this compound with various arylboronic acids, researchers can generate a library of 4-aryl-2-(trifluoromethyl)phenol derivatives. These derivatives can be further functionalized to explore their potential as inhibitors of protein kinases involved in cancer cell proliferation and survival, such as EGFR or those in the PI3K/Akt/mTOR pathway.

b. Buchwald-Hartwig Amination for C-N Bond Formation:

The Buchwald-Hartwig amination allows for the synthesis of arylamines from aryl halides. Reacting this compound with a variety of primary and secondary amines can yield a range of N-substituted-4-amino-2-(trifluoromethyl)phenols. These compounds can serve as scaffolds for the development of kinase inhibitors, where the amino group can be further derivatized to optimize binding to the target kinase.

Antimicrobial Agents

Phenolic compounds and their derivatives have long been known for their antimicrobial properties. The introduction of a bromine atom and a trifluoromethyl group can enhance this activity. Research into the synthesis of novel ethers, esters, and other derivatives of this compound could lead to the discovery of new antibacterial and antifungal agents.

Herbicides and Agrochemicals

The trifluoromethylphenyl moiety is present in a number of commercial herbicides. The unique electronic properties conferred by the trifluoromethyl group can lead to potent and selective herbicidal activity. This compound can be used as a starting material to synthesize novel ethers and other derivatives for screening as potential herbicides.

Experimental Protocols

The following are generalized protocols for the key transformations of this compound. Researchers should note that these are starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize 4-aryl-2-(trifluoromethyl)phenol derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2 equivalents)

  • Solvent (e.g., Toluene, Dioxane, DMF, and water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and the base (2 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent system (e.g., a 3:1 mixture of organic solvent to water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Data for a Similar Transformation:

Aryl HalideArylboronic AcidCatalystBaseSolventYield (%)
4-BromophenolPhenylboronic acidPd/CK₃PO₄Water/Ethanol95
Protocol 2: Buchwald-Hartwig Amination of this compound

Objective: To synthesize N-aryl-4-amino-2-(trifluoromethyl)phenol derivatives.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, 2 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.

  • Add this compound (1 equivalent) and the amine (1.2 equivalents).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Data for a Similar Transformation:

Aryl HalideAmineCatalyst/LigandBaseSolventYield (%)
4-BromotolueneAnilinePd(OAc)₂/BINAPNaOt-BuToluene99

Visualizing Potential Mechanisms of Action

While specific biological targets for derivatives of this compound have yet to be definitively identified, the prevalence of trifluoromethyl-containing compounds as kinase inhibitors suggests that exploring their effects on key signaling pathways is a promising research direction. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The following diagram illustrates a hypothesized mechanism by which a derivative of this compound could inhibit this pathway.

PI3K_Akt_mTOR_Pathway Hypothesized Inhibition of the PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor This compound Derivative (Hypothetical) Inhibitor->Akt Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by a derivative of this compound.

Experimental Workflow for Biological Evaluation

A systematic approach is required to evaluate the biological activity of novel compounds derived from this compound. The following workflow outlines a logical progression from initial screening to more detailed mechanistic studies.

Biological_Evaluation_Workflow Experimental Workflow for Biological Evaluation Start Synthesize Library of This compound Derivatives Screening Primary Screening (e.g., Cell Viability Assays) Start->Screening Hit_ID Hit Identification & Prioritization Screening->Hit_ID Secondary_Assays Secondary Assays (e.g., Kinase Inhibition, MIC) Hit_ID->Secondary_Assays Mechanism Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) Secondary_Assays->Mechanism Optimization Lead Optimization (Structure-Activity Relationship) Mechanism->Optimization In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo Optimization->Start Iterative Synthesis

Caption: A logical workflow for the synthesis and biological evaluation of this compound derivatives.

This compound represents a promising starting point for the discovery of novel bioactive molecules. Its versatile chemistry, particularly in palladium-catalyzed cross-coupling reactions, allows for the creation of diverse chemical libraries. The potential for its derivatives to act as kinase inhibitors, antimicrobial agents, or herbicides warrants further investigation. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to explore the full potential of this valuable chemical entity. Future research should focus on the synthesis of targeted libraries of derivatives and their systematic evaluation in relevant biological assays to uncover new therapeutic and agrochemical leads.

References

Methodological & Application

The Versatile Role of 4-Bromo-2-(trifluoromethyl)phenol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-2-(trifluoromethyl)phenol is a key building block in contemporary organic synthesis, prized for its unique combination of reactive sites and the advantageous properties imparted by the trifluoromethyl group. This trifluoromethylated phenol derivative serves as a versatile precursor in the synthesis of a wide array of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of a bromine atom at the 4-position facilitates various cross-coupling reactions, allowing for the strategic introduction of diverse functionalities. Simultaneously, the electron-withdrawing trifluoromethyl group at the 2-position enhances the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a favored moiety in drug design. This application note will detail the primary synthetic applications of this compound, providing specific experimental protocols and quantitative data for key transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 50824-04-9[1]
Molecular Formula C₇H₄BrF₃O[1]
Molecular Weight 241.01 g/mol [1]
Appearance Off-white to pale pink solid
Melting Point 85-87 °C
Purity ≥98%

Key Synthetic Applications

The synthetic utility of this compound is predominantly centered around transformations involving the bromine atom and the phenolic hydroxyl group. The principal applications include:

  • Suzuki-Miyaura Cross-Coupling Reactions: Formation of carbon-carbon bonds to synthesize biaryl compounds.

  • Ullmann Condensation (Ether Synthesis): Formation of carbon-oxygen bonds to generate diaryl ethers.

  • Synthesis of Bioactive Molecules: Utilized as a key intermediate in the synthesis of kinase inhibitors and potential anti-inflammatory agents.

Experimental Protocols

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. This compound can be effectively coupled with various arylboronic acids to yield 4-aryl-2-(trifluoromethyl)phenol derivatives, which are important scaffolds in medicinal chemistry.

Protocol: Synthesis of 4'-Methoxy-3-(trifluoromethyl)biphenyl-4-ol

This protocol describes the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.

Reaction Scheme:

Figure 1: Suzuki-Miyaura coupling of this compound.

Materials:

ReagentM.W. ( g/mol )AmountMoles (mmol)
This compound241.01241 mg1.0
4-Methoxyphenylboronic acid151.96182 mg1.2
Pd(PPh₃)₄1155.5658 mg0.05
K₂CO₃138.21276 mg2.0
Toluene-5 mL-
Water-1 mL-

Procedure:

  • To a 25 mL round-bottom flask, add this compound (241 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Add degassed toluene (5 mL) and water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate = 4:1) to afford the desired product.

Expected Yield: 85-95%.

Ullmann Condensation for Diaryl Ether Synthesis

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O bonds, leading to diaryl ethers. This is particularly useful for coupling this compound with other phenols or alcohols. The electron-withdrawing trifluoromethyl group can enhance the reactivity of the aryl bromide.

Protocol: Synthesis of 4-(4-Nitrophenoxy)-2-(trifluoromethyl)phenol

This protocol details the Ullmann-type coupling of this compound with 4-nitrophenol.

Reaction Scheme:

Figure 2: Ullmann condensation of this compound.

Materials:

ReagentM.W. ( g/mol )AmountMoles (mmol)
This compound241.01241 mg1.0
4-Nitrophenol139.11167 mg1.2
Copper(I) Iodide (CuI)190.4519 mg0.1
Cesium Carbonate (Cs₂CO₃)325.82652 mg2.0
N,N-Dimethylformamide (DMF)-5 mL-

Procedure:

  • To a dry Schlenk tube, add this compound (241 mg, 1.0 mmol), 4-nitrophenol (167 mg, 1.2 mmol), copper(I) iodide (19 mg, 0.1 mmol), and cesium carbonate (652 mg, 2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (Hexane:Ethyl Acetate = 3:1).

Expected Yield: 70-85%.

Synthesis of a Schiff Base Derivative

While not a direct application of the bromine or phenol group in a coupling reaction, the phenolic aldehyde precursor to this compound (5-bromosalicylaldehyde) can be used to form Schiff bases, which are themselves important intermediates and bioactive molecules. A related transformation starting from a similar bromo-salicylaldehyde provides a concrete example of the utility of this structural motif. The title compound of a study was unexpectedly obtained from a three-component reaction of 4-nitro-2-(trifluoromethyl)aniline, 5-bromosalicylaldehyde, and 5-phenyl-1,3-cyclohexanedione.[1]

Protocol: Synthesis of 4-Bromo-2-[(E)-{[4-nitro-2-(trifluoromethyl)phenyl]imino}methyl]phenol

Reaction Scheme:

Figure 3: Synthesis of a Schiff base derivative.

Materials:

ReagentM.W. ( g/mol )AmountMoles (mmol)
5-Bromosalicylaldehyde201.022.01 g10
4-Nitro-2-(trifluoromethyl)aniline206.122.06 g10
Ethanol-50 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5-bromosalicylaldehyde (2.01 g, 10 mmol) and 4-nitro-2-(trifluoromethyl)aniline (2.06 g, 10 mmol) in ethanol (50 mL).

  • Reflux the reaction mixture for 7 hours at 350 K (77 °C).

  • Cool the reaction mixture to room temperature.

  • The solid product that forms is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the crude product from a mixture of ethanol and acetone (10:1 v/v) to afford the pure product.[1]

Yield: 83%.[1]

Application in Drug Discovery: Kinase and COX-2 Inhibition

The trifluoromethyl group is a common feature in many kinase and cyclooxygenase-2 (COX-2) inhibitors due to its ability to enhance binding affinity and improve pharmacokinetic properties. While direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its structural motifs are present in many potent inhibitors. For instance, the general structure of many COX-2 inhibitors features a central heterocyclic ring with substituted aryl groups. The synthesis of such molecules often involves Suzuki-Miyaura coupling to introduce these aryl moieties.

The general workflow for the application of this compound in the synthesis of a potential kinase inhibitor is outlined below.

Kinase_Inhibitor_Workflow Start This compound Step1 Suzuki-Miyaura Coupling (with Heterocyclic Boronic Acid) Start->Step1 Intermediate1 4-(Heterocyclyl)-2-(trifluoromethyl)phenol Step1->Intermediate1 Step2 Further Functionalization (e.g., Etherification, Amination) Intermediate1->Step2 FinalCompound Potential Kinase Inhibitor Step2->FinalCompound Step3 Biological Screening (Kinase Inhibition Assays) FinalCompound->Step3 Lead Lead Compound Identification Step3->Lead

Figure 4: Workflow for kinase inhibitor synthesis.

Conclusion

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its utility in forming carbon-carbon and carbon-oxygen bonds through well-established methodologies like the Suzuki-Miyaura coupling and Ullmann condensation makes it an attractive starting material for the synthesis of complex molecules. The presence of the trifluoromethyl group further enhances its appeal, particularly in the field of medicinal chemistry for the development of new therapeutic agents. The protocols provided herein offer a practical guide for researchers to harness the synthetic potential of this important intermediate.

References

Application Notes: 4-Bromo-2-(trifluoromethyl)phenol as a Versatile Building Block in the Synthesis of Multi-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-2-(trifluoromethyl)phenol is a key starting material in the synthesis of complex pharmaceutical compounds. Its unique trifluoromethyl and bromo substitutions on the phenol ring make it an invaluable building block for medicinal chemists. The trifluoromethyl group often enhances the metabolic stability and binding affinity of a drug molecule, while the bromo group provides a reactive handle for various cross-coupling reactions, enabling the construction of intricate molecular architectures. These application notes will detail the use of this compound in the synthesis of multi-kinase inhibitors, with a specific focus on a proposed synthetic route to Regorafenib, a potent anticancer agent.

Key Applications in Pharmaceutical Synthesis

The structural motifs present in this compound are strategically important in drug design. The trifluoromethyl group is a well-established bioisostere for other chemical groups and is known to improve the pharmacokinetic properties of drug candidates. The bromine atom allows for the facile formation of carbon-carbon and carbon-heteroatom bonds through reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings. This versatility makes this compound a valuable precursor for the synthesis of a wide range of biologically active molecules, including:

  • Kinase Inhibitors: The trifluoromethylphenyl moiety is a common feature in many kinase inhibitors, where it can interact with specific residues in the kinase active site.

  • GPCR Modulators: The lipophilic nature of the trifluoromethyl group can aid in the blood-brain barrier penetration of centrally acting drugs that target G-protein coupled receptors.

  • Antimicrobial Agents: The unique electronic properties conferred by the trifluoromethyl and bromo groups can be exploited to design novel antimicrobial compounds.

Proposed Synthesis of Regorafenib

Regorafenib is a multi-kinase inhibitor that targets several kinases involved in tumor angiogenesis and oncogenesis, including those in the RAF-MEK-ERK and VEGFR/PDGFR signaling pathways. While existing syntheses of Regorafenib often start from 4-chloro-3-(trifluoromethyl)aniline, a plausible and efficient route can be envisioned utilizing this compound as a key building block. This proposed synthesis leverages an Ullmann condensation to form the critical diaryl ether linkage.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Amino-3-fluorophenoxy)-1-bromo-2-(trifluoromethyl)benzene (Intermediate 1)

This protocol describes a proposed Ullmann condensation for the formation of the diaryl ether intermediate.

Materials:

  • This compound

  • 4-Amino-3-fluorophenol[1]

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Brine solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), 4-Amino-3-fluorophenol (1.2 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with nitrogen or argon gas three times.

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe.

  • Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with toluene.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Intermediate 1.

Protocol 2: Synthesis of Regorafenib

This protocol details the subsequent steps to convert Intermediate 1 to Regorafenib.

Materials:

  • Intermediate 1 (from Protocol 1)

  • 4-Chloro-N-methyl-2-pyridinecarboxamide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add Intermediate 1 (1.0 equiv.) and anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv.) portion-wise to the solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Add 4-Chloro-N-methyl-2-pyridinecarboxamide (1.1 equiv.) to the reaction mixture.

  • Heat the reaction to reflux and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield Regorafenib.

Data Presentation

Table 1: Proposed Reaction Parameters and Expected Outcomes for Regorafenib Synthesis

StepReaction TypeKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)Expected Purity (%)
1Ullmann CondensationThis compound, 4-Amino-3-fluorophenol, CuI, K2CO3DMF120-14012-2460-75>95
2Nucleophilic Aromatic SubstitutionIntermediate 1, 4-Chloro-N-methyl-2-pyridinecarboxamide, NaHTHFReflux12-1870-85>98

Table 2: Spectroscopic Data for Regorafenib

TechniqueCharacteristic Peaks
FTIR (cm⁻¹) ~3358 (N-H stretching), ~3111 (O-H stretching), ~1657 (C=O stretching)[2]
UV-Vis (λmax, nm) 261-263 (in organic solvents)[3]
¹H NMR (DMSO-d₆, δ ppm) Peaks corresponding to aromatic and amide protons
¹³C NMR (DMSO-d₆, δ ppm) Peaks corresponding to aromatic, carbonyl, and trifluoromethyl carbons
MS (m/z) [M+H]⁺ at approximately 483.82

Mandatory Visualizations

Signaling Pathway Diagrams

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS RAF RAF (e.g., B-RAF, C-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Regorafenib Regorafenib Regorafenib->RTK Regorafenib->RAF

Caption: RAF-MEK-ERK and VEGFR/PDGFR Signaling Pathway Inhibition by Regorafenib.

Experimental_Workflow Start This compound + 4-Amino-3-fluorophenol Ullmann Ullmann Condensation Start->Ullmann Intermediate Intermediate 1 Ullmann->Intermediate Coupling Nucleophilic Aromatic Substitution Intermediate->Coupling Regorafenib Regorafenib Coupling->Regorafenib Purification Purification & Characterization Regorafenib->Purification Final Final Product Purification->Final

Caption: Proposed Synthetic Workflow for Regorafenib.

References

Application Notes and Protocols: 4-Bromo-2-(trifluoromethyl)phenol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-bromo-2-(trifluoromethyl)phenol as a key intermediate in the synthesis of novel agrochemicals. The unique structural features of this compound, namely the electron-withdrawing trifluoromethyl group and the reactive bromine atom, make it a valuable building block for creating potent herbicides, fungicides, and insecticides.[1]

The trifluoromethyl moiety is known to enhance the biological activity, metabolic stability, and lipophilicity of agrochemical active ingredients, which can lead to improved efficacy and better uptake by target organisms. The bromine atom provides a reactive handle for various cross-coupling reactions, allowing for the facile introduction of diverse structural motifs to modulate the biological activity and spectrum of the resulting compounds.

Key Applications in Agrochemical Synthesis

This compound is primarily utilized as a precursor for the synthesis of:

  • Phenoxy Herbicides: The phenolic hydroxyl group can be readily alkylated to form aryloxy ethers, a common toxophore in many commercial herbicides.

  • Diphenyl Ether Herbicides: The phenol can undergo nucleophilic aromatic substitution reactions with activated aryl halides to generate diphenyl ether structures, another important class of herbicides.

  • Fungicides and Insecticides: The core structure can be incorporated into more complex heterocyclic systems known to exhibit fungicidal or insecticidal properties.

While specific commercial agrochemicals directly synthesized from this compound are not extensively detailed in publicly available literature, its structural similarity to intermediates used in the synthesis of established products suggests its high potential. The following sections provide a generalized, yet detailed, protocol for the synthesis of a hypothetical phenoxy herbicide, representing a primary application of this versatile intermediate.

Experimental Protocols

Synthesis of a Hypothetical Phenoxy Herbicide: 2-(4-(4-Bromo-2-(trifluoromethyl)phenoxy)phenoxy)propanoic acid

This protocol describes a representative two-step synthesis of a phenoxy herbicide, starting from this compound. This process involves a Williamson ether synthesis followed by hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 2-(4-(4-bromo-2-(trifluoromethyl)phenoxy)phenoxy)propanoate (Intermediate 1)

This step involves the nucleophilic substitution of the phenolic proton of this compound with an alkyl halide.

Materials and Reagents:

  • This compound

  • Ethyl 2-(4-hydroxyphenoxy)propanoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide salt.

  • Add ethyl 2-(4-hydroxyphenoxy)propanoate (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure ethyl 2-(4-(4-bromo-2-(trifluoromethyl)phenoxy)phenoxy)propanoate.

Step 2: Hydrolysis to 2-(4-(4-Bromo-2-(trifluoromethyl)phenoxy)phenoxy)propanoic acid (Final Product)

This step involves the saponification of the ester to the corresponding carboxylic acid.

Materials and Reagents:

  • Ethyl 2-(4-(4-bromo-2-(trifluoromethyl)phenoxy)phenoxy)propanoate (Intermediate 1)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether

Procedure:

  • Dissolve the ester (Intermediate 1, 1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq) to the solution.

  • Reflux the mixture for 2-3 hours, monitoring the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

  • A precipitate will form, which is the desired carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, 2-(4-(4-bromo-2-(trifluoromethyl)phenoxy)phenoxy)propanoic acid.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of the phenoxy herbicide described above. These values are representative of typical yields and purities for such reactions and should be used for comparative purposes.

StepProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Molar Yield (%)Purity (by HPLC) (%)
1Intermediate 1449.211.861.6287>98
2Final Product421.161.541.4393>99

Visualizations

Synthetic Pathway Diagram

The following diagram illustrates the two-step synthesis of the hypothetical phenoxy herbicide.

Synthetic_Pathway A This compound C Intermediate 1 Ethyl 2-(4-(4-bromo-2-(trifluoromethyl)phenoxy)phenoxy)propanoate A->C K2CO3, DMF 80-90 °C B Ethyl 2-(4-hydroxyphenoxy)propanoate B->C D Final Product 2-(4-(4-Bromo-2-(trifluoromethyl)phenoxy)phenoxy)propanoic acid C->D 1. NaOH, EtOH/H2O, Reflux 2. HCl

Caption: Synthetic pathway for a hypothetical phenoxy herbicide.

Experimental Workflow Diagram

This diagram outlines the general workflow for the synthesis and purification of the target agrochemical.

Experimental_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis A Reactants Mixing (Phenol, Alkyl Halide, Base, Solvent) B Reaction (Heating & Stirring) A->B C Work-up (Quenching & Extraction) B->C D Purification (Column Chromatography) C->D E Reactants Mixing (Ester, Base, Solvent) D->E Intermediate 1 F Reaction (Refluxing) E->F G Work-up (Solvent Removal & Acidification) F->G H Isolation (Filtration & Drying) G->H I Characterization (NMR, MS, HPLC) H->I Final Product

Caption: General experimental workflow for agrochemical synthesis.

Logical Relationship Diagram

This diagram illustrates the logical connection between the chemical properties of this compound and its application in developing effective agrochemicals.

Logical_Relationship cluster_properties Key Chemical Properties cluster_advantages Agrochemical Advantages A This compound B Trifluoromethyl Group (-CF3) A->B C Bromo Group (-Br) A->C D Phenolic Hydroxyl (-OH) A->D E Enhanced Biological Activity B->E F Improved Metabolic Stability B->F G Site for Further Derivatization C->G H Formation of Ether Linkages D->H I Development of Potent Agrochemicals (Herbicides, Fungicides, Insecticides) E->I F->I G->I H->I

Caption: Properties of this compound and their agrochemical relevance.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Bromo-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to employing 4-Bromo-2-(trifluoromethyl)phenol in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of a reactive bromine atom for functionalization and an electron-withdrawing trifluoromethyl group, which can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules.

This document details generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While specific literature examples for this compound are limited, the provided methodologies are based on established procedures for structurally similar substrates and serve as a strong starting point for reaction optimization.

Suzuki-Miyaura Coupling: Synthesis of Biphenyl Derivatives

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, enabling the synthesis of various biaryl compounds from this compound. The electron-withdrawing nature of the trifluoromethyl group can facilitate the oxidative addition step in the catalytic cycle.

Quantitative Data Summary

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of aryl bromides with structural similarities to this compound. Optimization of these parameters is recommended for the specific substrate.

EntryAryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-Bromo-2-fluorotoluenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
24-Bromo-2-chlorophenol4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O901688
31-Bromo-4-nitrobenzene3-Tolylboronic acidPd/C (10%)-Na₂CO₃Ethanol/H₂O80892
44-Bromo-2-(trifluoromethyl)anilinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O851285
Experimental Protocol: Synthesis of 4'-Hydroxy-3'-(trifluoromethyl)biphenyl Derivatives

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 4:1, Dioxane/Water 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent mixture via cannula.

  • Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl derivative.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reactants B Add Catalyst & Base A->B C Add Degassed Solvent B->C D Heat & Stir under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Dilute E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Suzuki_Miyaura_Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X(L₂) PdII_ArOH Ar-Pd(II)-OH(L₂) PdII_ArX->PdII_ArOH Ligand Exchange PdII_ArAr Ar-Pd(II)-Ar'(L₂) PdII_ArOH->PdII_ArAr Transmetalation PdII_ArAr->Pd0 Reductive Elimination ArAr Ar-Ar' PdII_ArAr->ArAr ArX Ar-Br ArX->PdII_ArX Oxidative Addition ArBOH2 Ar'-B(OH)₂ ArBOH2->PdII_ArAr Base Base (e.g., K₂CO₃) Base->PdII_ArOH

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines. The reaction is typically catalyzed by a palladium complex with a specialized phosphine ligand.[1]

Quantitative Data Summary

The following table presents representative conditions for the Buchwald-Hartwig amination of various aryl bromides. The choice of ligand is often critical for achieving high yields, especially with challenging substrates.

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-Bromo-2-fluoroanilineMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001895
24-BromotolueneAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1102482
31-Bromo-4-methoxybenzenen-HexylaminePd(OAc)₂ (1.5)RuPhos (3)K₃PO₄t-BuOH1001691
44-Bromo-3-(trifluoromethyl)anilinePiperidinePd₂(dba)₃ (2)BrettPhos (4)LHMDSTHF801288
Experimental Protocol: Synthesis of N-Aryl-4-hydroxy-3-(trifluoromethyl)anilines

Materials:

  • This compound (1.0 eq.)

  • Amine (primary or secondary, 1.2 eq.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq.)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under a strong flow of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the this compound and the amine coupling partner.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired N-substituted product.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert) cluster_reaction Reaction cluster_workup Work-up & Purification A Add Catalyst, Ligand, Base B Add Aryl Bromide & Amine A->B C Add Anhydrous Solvent B->C D Heat & Stir C->D E Monitor Progress D->E F Cool & Dilute E->F G Filter through Celite F->G H Aqueous Wash G->H I Dry, Concentrate & Purify H->I

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X(L₂) PdII_ArNR2 Ar-Pd(II)-NR₂'(L₂) PdII_ArX->PdII_ArNR2 Amine Coordination & Deprotonation PdII_ArNR2->Pd0 Reductive Elimination ArNR2 Ar-NR₂' PdII_ArNR2->ArNR2 ArX Ar-Br ArX->PdII_ArX Oxidative Addition Amine HNR₂' Amine->PdII_ArX Base Base Base->PdII_ArX Sonogashira_Workflow cluster_prep Reaction Setup (Inert) cluster_reaction Reaction cluster_workup Work-up & Purification A Add Catalysts & Aryl Bromide B Add Solvent & Base A->B C Add Terminal Alkyne B->C D Stir at RT or Heat C->D E Monitor Progress D->E F Cool & Dilute E->F G Aqueous Wash (NH₄Cl) F->G H Dry, Concentrate & Purify G->H Sonogashira_Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X(L₂) PdII_ArC2R Ar-Pd(II)-C≡CR'(L₂) PdII_ArX->PdII_ArC2R Transmetalation PdII_ArC2R->Pd0 Reductive Elimination ArC2R Ar-C≡CR' PdII_ArC2R->ArC2R CuX CuX Alkyne H-C≡CR' CuX->Alkyne CuC2R Cu-C≡CR' CuC2R->PdII_ArX ArX Ar-Br ArX->PdII_ArX Oxidative Addition Alkyne->CuC2R Deprotonation Base Base Base->CuC2R

References

Synthesis of Novel Derivatives from 4-Bromo-2-(trifluoromethyl)phenol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 30, 2025 – Advanced Synthesis Group today released detailed application notes and protocols for the synthesis of novel derivatives from 4-bromo-2-(trifluoromethyl)phenol. This versatile building block is a key starting material in the development of new pharmaceutical and agrochemical agents, owing to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and target binding affinity.

These comprehensive guidelines are designed to assist researchers, scientists, and drug development professionals in the efficient synthesis and exploration of new chemical entities. The protocols focus on three widely applicable reaction types: Suzuki-Miyaura coupling for the formation of carbon-carbon bonds, Buchwald-Hartwig amination for the synthesis of arylamines, and Williamson ether synthesis for the preparation of aryl ethers.

Introduction

This compound is a valuable starting material in medicinal chemistry. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the aromatic ring and the acidity of the phenolic hydroxyl group. This allows for selective functionalization at the bromine-substituted position and the phenolic oxygen, providing access to a diverse range of derivatives. The trifluoromethyl group is a key pharmacophore in many approved drugs, where it can improve potency, lipophilicity, and metabolic stability.

This document provides detailed protocols for three key transformations of this compound, along with representative data and a discussion of the biological relevance of the resulting derivatives, particularly in the context of kinase inhibition and signaling pathways.

Data Presentation: Summary of Synthetic Routes

The following tables summarize representative reaction conditions and yields for the synthesis of various derivatives from this compound.

Table 1: Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane1101692
33-Aminophenylboronic acidPd(dppf)Cl₂ (5)-Cs₂CO₃DMF902478

Table 2: Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001888
2MorpholinePd(OAc)₂ (2)BINAP (3)K₃PO₄Dioxane1102482
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃THF801691

Table 3: Williamson Ether Synthesis with this compound

EntryAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃Acetonitrile80695
2Ethyl iodideNaHTHF651289
3Propargyl bromideCs₂CO₃DMF252492

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-2-(trifluoromethyl)phenols

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., Toluene/Water mixture, 10:1)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2-(trifluoromethyl)phenol.

Suzuki_Miyaura_Workflow A Combine Reactants: This compound, Arylboronic acid, Base B Inert Atmosphere: Evacuate & Backfill (N₂/Ar) A->B C Add Catalyst & Solvent B->C D Heat & Stir C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up: Quench, Extract, Wash, Dry E->F G Purification: Column Chromatography F->G H Product: 4-Aryl-2-(trifluoromethyl)phenol G->H

Suzuki-Miyaura Coupling Workflow
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-2-(trifluoromethyl)phenol Derivatives

This protocol provides a general method for the palladium-catalyzed amination of this compound.[1]

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.2 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or glovebox

Procedure:

  • In a glovebox or under an inert atmosphere in a Schlenk flask, combine the palladium precatalyst and the phosphine ligand.

  • Add the base, this compound (1.0 mmol), and the amine (1.1 mmol).

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vessel and heat the reaction mixture with stirring to the desired temperature (e.g., 100 °C) for the specified time (e.g., 18 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Workflow A Combine Catalyst, Ligand, Base, Aryl Bromide, & Amine (Inert Atmosphere) B Add Anhydrous Solvent A->B C Heat & Stir B->C D Reaction Monitoring (TLC/LC-MS) C->D E Work-up: Filter through Celite D->E F Purification: Column Chromatography E->F G Product: N-Aryl-4-amino-2- (trifluoromethyl)phenol F->G Williamson_Ether_Workflow A Combine Phenol & Base in Solvent B Add Alkyl Halide A->B C Heat & Stir B->C D Reaction Monitoring (TLC) C->D E Work-up: Filter, Concentrate, Extract D->E F Purification (optional) E->F G Product: Aryl Ether F->G MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors phosphorylates Inhibitor Trifluoromethylphenol Derivative (Inhibitor) Inhibitor->p38_MAPK inhibits Inflammatory_Response Inflammatory Gene Expression Transcription_Factors->Inflammatory_Response

References

Application Notes and Protocols: N-Bromosuccinimide (NBS) Bromination of 2-(Trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromination of phenolic compounds is a cornerstone of synthetic organic chemistry, providing critical intermediates for the development of pharmaceuticals, agrochemicals, and advanced materials. The introduction of a bromine atom onto the aromatic ring opens up a plethora of subsequent transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Stille), which are instrumental in constructing complex molecular architectures. 2-(Trifluoromethyl)phenol is a valuable starting material, and its regioselective bromination allows for the synthesis of key building blocks for novel bioactive molecules.[1]

This document provides a detailed protocol for the monobromination of 2-(trifluoromethyl)phenol using N-bromosuccinimide (NBS), a mild and selective brominating agent.[2] The hydroxyl group of the phenol is a strong activating ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director.[3][4][5] Consequently, the powerful activating effect of the hydroxyl group directs the electrophilic substitution to the positions para (C4) and ortho (C6) to the hydroxyl group. This protocol, utilizing a catalytic amount of ammonium acetate in acetonitrile, is designed to favor the formation of the para-brominated product, 4-bromo-2-(trifluoromethyl)phenol, with high regioselectivity and yield under mild reaction conditions.[6]

Data Presentation

The following table summarizes the anticipated reaction parameters and outcomes for the selective monobromination of 2-(trifluoromethyl)phenol.

ParameterValue/ConditionReference(s)
Substrate 2-(Trifluoromethyl)phenol-
Reagent N-Bromosuccinimide (NBS)[6]
Catalyst Ammonium Acetate (NH₄OAc)[6]
Stoichiometry 2-(Trifluoromethyl)phenol:NBS:NH₄OAc (1 : 1.05 : 0.1)[6]
Solvent Acetonitrile (MeCN)[6]
Temperature Room Temperature (approx. 20-25 °C)[6]
Reaction Time 1-3 hours (monitored by TLC)[6]
Major Product This compound[6][7]
Minor Product 6-Bromo-2-(trifluoromethyl)phenol-
Expected Yield 85-95% (combined isomers)[6]
Side Products Traces of dibrominated products[7]

Experimental Protocol

This protocol details a robust and high-yielding procedure for the regioselective synthesis of this compound.

Materials:

  • 2-(Trifluoromethyl)phenol

  • N-Bromosuccinimide (NBS)

  • Ammonium Acetate (NH₄OAc)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-(trifluoromethyl)phenol (1.0 eq.).

  • Dissolve the substrate in anhydrous acetonitrile (approximately 5-10 mL per mmol of substrate).

  • Add a catalytic amount of ammonium acetate (0.1 eq.) to the solution.

  • Reagent Addition: While stirring at room temperature, add N-bromosuccinimide (1.05 eq.) portion-wise over 5-10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) until the starting material is consumed (typically 1-3 hours).[6]

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dilute the residue with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the major para-isomer from the minor ortho-isomer and any impurities.

  • Characterization: Characterize the purified product(s) by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm their identity and purity.

Safety Precautions:

  • N-bromosuccinimide is a lachrymator and should be handled with care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acetonitrile and ethyl acetate are flammable solvents; avoid open flames.

Experimental Workflow

The following diagram illustrates the experimental workflow for the bromination of 2-(trifluoromethyl)phenol using NBS.

Bromination_Workflow sub 1. Dissolve Substrate 2-(CF3)phenol & NH4OAc in MeCN reagent 2. Add NBS (1.05 eq) Portion-wise sub->reagent Stirring react 3. Stir at RT (1-3 h) Monitor by TLC reagent->react workup 4. Workup - Evaporate MeCN - EtOAc/H2O Extraction - Wash & Dry react->workup Reaction Complete purify 5. Purification Flash Column Chromatography workup->purify product 6. Isolate Product 4-Bromo-2-(CF3)phenol purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes: Synthesis of Novel Enzyme Inhibitors Utilizing 4-Bromo-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of potential enzyme inhibitors using 4-bromo-2-(trifluoromethyl)phenol as a key starting material. This document outlines a strategic synthetic approach, detailed experimental protocols for a key cross-coupling reaction, and a standard protocol for the biological evaluation of the resulting compounds against Protein Tyrosine Phosphatase 1B (PTP1B), a significant target in metabolic diseases.

The unique structure of this compound, featuring a bromine atom suitable for versatile cross-coupling reactions and a trifluoromethyl group to enhance metabolic stability and binding affinity, makes it an attractive scaffold in medicinal chemistry.

Introduction to this compound in Enzyme Inhibitor Synthesis

This compound is a valuable building block for the creation of diverse small molecule libraries with potential therapeutic applications. The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl moieties. The phenolic hydroxyl group can be further functionalized to optimize the pharmacological properties of the final compounds. While direct synthesis of enzyme inhibitors from this specific starting material is not extensively documented in publicly available literature, its structural similarity to other bromophenols used in the synthesis of potent inhibitors for enzymes like Protein Tyrosine Phosphatase 1B (PTP1B), carbonic anhydrases, and acetylcholinesterase suggests its high potential.

This document focuses on a proposed synthetic route to a biaryl-based PTP1B inhibitor, leveraging the Suzuki-Miyaura coupling reaction.

Proposed Synthesis of a Biaryl PTP1B Inhibitor

The proposed synthesis involves a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable arylboronic acid. This reaction is a powerful and widely used method for the formation of C-C bonds.

Synthesis_Workflow reactant reactant reagent reagent product product process process condition condition A This compound C Suzuki-Miyaura Coupling A->C B Arylboronic Acid B->C D Biaryl Product (Potential PTP1B Inhibitor) C->D E Pd Catalyst Base E->C F Solvent Heat F->C

Caption: Proposed synthetic workflow for a biaryl-based PTP1B inhibitor.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-carboxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions

  • Argon or Nitrogen gas

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.

  • Under a positive flow of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Biological Evaluation: PTP1B Inhibition Assay

The inhibitory activity of the synthesized compounds against PTP1B can be determined using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.

PTP1B Signaling Pathway

PTP1B is a key negative regulator of the insulin and leptin signaling pathways. By dephosphorylating the activated insulin receptor (IR) and insulin receptor substrate (IRS), PTP1B attenuates the downstream signaling cascade that leads to glucose uptake. Inhibition of PTP1B is therefore a promising strategy for the treatment of type 2 diabetes and obesity.

PTP1B_Pathway receptor receptor substrate substrate enzyme enzyme inhibitor inhibitor process process outcome outcome Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR IR->pIR autophosphorylation IRS Insulin Receptor Substrate (IRS) pIR->IRS phosphorylates pIRS Phosphorylated IRS IRS->pIRS Signaling Downstream Signaling pIRS->Signaling PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pIRS dephosphorylates Inhibitor Synthesized Inhibitor Inhibitor->PTP1B inhibits GlucoseUptake Glucose Uptake Signaling->GlucoseUptake

Caption: PTP1B's role in the insulin signaling pathway.

Experimental Protocol: PTP1B Inhibition Assay

Materials:

  • Human recombinant PTP1B enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 50 µL of assay buffer to each well.

  • Add 2 µL of the test compound solution at various concentrations (typically in a serial dilution). For the control, add 2 µL of DMSO.

  • Add 25 µL of the PTP1B enzyme solution to each well and incubate for 10 minutes at 37 °C.

  • Initiate the reaction by adding 25 µL of the pNPP substrate solution to each well.

  • Incubate the plate at 37 °C for 30 minutes.

  • Stop the reaction by adding 10 µL of 10 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells.

  • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation

While specific inhibitory data for compounds derived directly from this compound is not available, the following table summarizes the PTP1B inhibitory activities of structurally related bromophenol derivatives to provide a benchmark for expected potency.

Compound IDStructureTarget EnzymeIC₅₀ (µM)Reference
1 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diolPTP1B1.50[1]
2 A highly brominated synthetic derivativePTP1B0.68[2]
3 Bromophenol 4e (from Rhodomela confervoides)PTP1B2.42[2]

Conclusion

This compound represents a promising starting material for the synthesis of novel enzyme inhibitors. The synthetic and screening protocols provided in these application notes offer a solid foundation for researchers to explore the medicinal chemistry of its derivatives. The Suzuki-Miyaura coupling is a robust method for generating a library of biaryl compounds, which can then be efficiently screened for inhibitory activity against key enzyme targets such as PTP1B. The trifluoromethyl group is expected to enhance the potency and pharmacokinetic properties of the resulting inhibitors, making this a fruitful area for further investigation in drug discovery.

References

Application Notes and Protocols for the Ullmann Coupling of 4-Bromo-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann coupling, a copper-catalyzed nucleophilic aromatic substitution, is a fundamental reaction in organic synthesis for the formation of carbon-heteroatom bonds, particularly C-O and C-N bonds.[1][2] This reaction is instrumental in the synthesis of diaryl ethers and N-aryl amines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] The incorporation of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance their biological activity, metabolic stability, and lipophilicity, making it a valuable functional group in drug design.[5][6] Consequently, the Ullmann coupling of substituted phenols such as 4-Bromo-2-(trifluoromethyl)phenol is a critical transformation for accessing novel chemical entities with potential therapeutic applications.[5][7]

This document provides a detailed experimental protocol for the Ullmann coupling of this compound with a representative nucleophile. It also includes a summary of typical reaction conditions and a workflow diagram to guide researchers in the successful application of this important reaction. While traditional Ullmann reactions often required harsh conditions with stoichiometric amounts of copper, modern methods have been developed that employ catalytic amounts of copper, various ligands, and milder reaction conditions, thereby expanding the reaction's scope and functional group tolerance.[2][8]

Experimental Protocol: Synthesis of a Diaryl Ether via Ullmann Coupling

This protocol describes a general procedure for the copper-catalyzed Ullmann coupling of this compound with a generic phenol. The specific quantities and reaction parameters may require optimization depending on the specific substrate.

Materials:

  • This compound

  • Phenol (or other desired aryl alcohol)

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K2CO3)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO4)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and hotplate

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the desired phenol (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and L-proline (0.2 mmol, 20 mol%).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0 mmol) and anhydrous toluene (5 mL) to the reaction mixture.

  • Reaction: Stir the mixture at 110 °C for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired diaryl ether.

Data Presentation: Summary of Ullmann Coupling Conditions

The success of an Ullmann coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes various conditions reported in the literature for Ullmann-type reactions, which can serve as a starting point for optimization.

Catalyst (mol%)LigandBaseSolventTemperature (°C)Typical YieldReference
CuI (5)PPh3K2CO3Toluene100Moderate to Good[9]
CuI(+/-)-diol L3-AcetonitrileMildGood[10]
Cu2O-Cs2CO3AcetonitrileMildExcellent[11]
Cu(I) saltSalicylaldimineK3PO4DioxaneMildGood to Excellent[12]
Copper Powder (5)NoneAqueous MethylamineWater100Good to Excellent[13]
CuIL-proline--90-[14]
CuIN,N-dimethylglycineK3PO4--Very Good[15]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the Ullmann coupling of this compound.

Ullmann_Coupling_Workflow Experimental Workflow for Ullmann Coupling cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Isolation cluster_purification Purification A Combine Reactants: This compound, Phenol, CuI, L-Proline B Add Base and Solvent: K2CO3, Toluene A->B Inert Atmosphere C Heat and Stir (e.g., 110°C, 24h) B->C D Cool to RT and Dilute (Ethyl Acetate) C->D E Filter through Celite D->E F Wash with Water and Brine E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterize Product H->I

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of 4-Bromo-2-(trifluoromethyl)phenol, a key intermediate in the pharmaceutical and agrochemical industries. The protocols outlined below are based on the direct electrophilic bromination of 2-(trifluoromethyl)phenol. This document includes detailed experimental procedures, a summary of quantitative data, safety and handling protocols, and a visual representation of the synthetic workflow.

Introduction

This compound is a valuable building block in organic synthesis, utilized in the production of a variety of active pharmaceutical ingredients (APIs) and agrochemicals. The presence of the trifluoromethyl group can enhance the metabolic stability and binding affinity of target molecules, while the bromo-substituent provides a reactive handle for further chemical modifications. The primary and most direct route for its synthesis on an industrial scale is the regioselective bromination of the readily available starting material, 2-(trifluoromethyl)phenol. The hydroxyl group of the phenol directs the electrophilic substitution to the para position, leading to the desired product.

Synthetic Pathway Overview

The large-scale synthesis of this compound is achieved through the direct bromination of 2-(trifluoromethyl)phenol using elemental bromine in a suitable solvent.

Synthesis_Pathway 2-(Trifluoromethyl)phenol 2-(Trifluoromethyl)phenol Reaction_Vessel Reaction (Dichloromethane, 0°C to RT) 2-(Trifluoromethyl)phenol->Reaction_Vessel  1.0 eq Bromine (Br2) Bromine (Br2) Bromine (Br2)->Reaction_Vessel  1.0 - 1.1 eq This compound This compound Workup_Purification Aqueous Workup & Purification Reaction_Vessel->Workup_Purification Workup_Purification->this compound

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthetic protocol. Please note that yields and purity are subject to optimization based on specific plant capabilities and reaction conditions.

ParameterValueReference
Reactants
2-(Trifluoromethyl)phenol1.0 equivalent
Bromine1.0 - 1.1 equivalents
Solvent
Dichloromethane5 - 10 L/kg of starting material
Reaction Conditions
Temperature0°C to Room Temperature
Reaction Time12 - 24 hours
Product
Typical Yield70 - 85%
Typical Purity>98% (after purification)

Experimental Protocols

Large-Scale Synthesis of this compound

This protocol describes the synthesis of this compound in a 100 L glass-lined reactor. All operations should be conducted in a well-ventilated area, and personnel must wear appropriate personal protective equipment (PPE).

Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature control, and a dropping funnel.

  • Condenser with a scrubber system for bromine and hydrogen bromide vapors.

  • Receiving vessels for product and waste.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Vacuum oven.

Materials:

  • 2-(Trifluoromethyl)phenol (e.g., 10 kg, 61.7 mol)

  • Bromine (e.g., 10.3 kg, 64.8 mol, 1.05 eq)

  • Dichloromethane (approx. 75 L)

  • Saturated aqueous sodium bisulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reactor Setup: Charge the 100 L reactor with 2-(Trifluoromethyl)phenol (10 kg) and dichloromethane (50 L).

  • Cooling: Cool the solution to 0-5°C with stirring.

  • Bromine Addition: Slowly add a solution of bromine (10.3 kg) in dichloromethane (25 L) via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by HPLC or GC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0-5°C and slowly add saturated aqueous sodium bisulfite solution until the red color of excess bromine disappears.

  • Work-up:

    • Transfer the mixture to a separatory funnel (if reactor design allows) or perform in-reactor phase separation.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the dichloromethane under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

  • Drying: Dry the purified product in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A Charge Reactor with 2-(Trifluoromethyl)phenol and Dichloromethane B Cool to 0-5°C A->B C Slowly Add Bromine Solution B->C D React at Room Temperature (12-18h) C->D E Monitor by HPLC/GC D->E E->D Incomplete F Quench with Sodium Bisulfite Solution E->F Complete G Aqueous Washes (Bicarbonate, Brine) F->G H Dry Organic Layer G->H I Concentrate under Reduced Pressure H->I J Purify by Distillation or Recrystallization I->J K Dry Final Product J->K

Caption: Detailed experimental workflow for the synthesis of this compound.

Safety and Handling

The large-scale synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.

  • 2-(Trifluoromethyl)phenol: Harmful if swallowed, in contact with skin, or if inhaled.[1] Causes skin irritation and serious eye damage.[1] May cause respiratory irritation.[1]

  • Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe skin burns and eye damage. Fatal if inhaled. All handling of bromine must be done in a closed system or a well-ventilated fume hood with a scrubber.

  • Dichloromethane: A volatile and suspected carcinogen. Use in a well-ventilated area and avoid inhalation of vapors.

  • Hydrogen Bromide (HBr): A corrosive gas that is a byproduct of the reaction. The reactor must be equipped with a scrubber containing a caustic solution (e.g., sodium hydroxide) to neutralize HBr vapors.

Personal Protective Equipment (PPE):

  • Acid-resistant gloves (e.g., neoprene or nitrile).

  • Chemical splash goggles and a face shield.

  • Flame-retardant lab coat.

  • Appropriate respiratory protection when handling open containers of bromine or in case of a spill.

Waste Disposal: All aqueous waste should be neutralized before disposal. Organic waste containing dichloromethane and bromine residues should be collected in designated, labeled containers for hazardous waste disposal according to local regulations.

Troubleshooting

ProblemPossible CauseSolution
Incomplete Reaction - Insufficient reaction time or temperature.- Poor quality of bromine.- Extend the reaction time and monitor by HPLC/GC.- Ensure the use of high-purity bromine.
Formation of Dibrominated Byproducts - Excess bromine used.- Reaction temperature too high.- Use a slight excess or stoichiometric amount of bromine.- Maintain the recommended temperature profile.
Low Yield - Loss of product during work-up.- Inefficient purification.- Optimize phase separations and extractions.- Select an appropriate purification method and optimize conditions.

Disclaimer: The information provided in these application notes is intended for use by qualified professionals. All procedures should be carried out with appropriate safety precautions and in compliance with all applicable regulations. The scalability of these protocols should be carefully evaluated in a pilot plant setting before attempting full-scale production.

References

Application Notes and Protocols for the Quantification of 4-Bromo-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods for the quantitative analysis of 4-Bromo-2-(trifluoromethyl)phenol in various sample matrices. The protocols described herein are based on established analytical techniques for similar halogenated phenolic compounds and are intended to serve as a comprehensive starting point for method development and validation. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a basic Ultraviolet-Visible (UV-Vis) Spectrophotometry method is outlined for rapid screening purposes.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase method is highly suitable, offering excellent resolution and sensitivity.[1]

Principle

The method involves the separation of this compound from a sample matrix on a C18 reversed-phase column. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.[2] Quantification is achieved by detecting the UV absorbance of the analyte as it elutes from the column and comparing the peak area to that of known calibration standards.

Experimental Protocol

Instrumentation:

  • HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.[2]

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Data acquisition and processing software.[3]

Reagents:

  • Acetonitrile (HPLC grade).[3]

  • Water (HPLC grade or Milli-Q).[2]

  • Phosphoric acid (analytical grade).[3]

  • This compound reference standard.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid.[1][3] Degas the mobile phase using sonication or vacuum filtration before use.[3]

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.[1]

    • Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from approximately 0.1 µg/mL to 50 µg/mL.[3]

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration of this compound that falls within the calibration range.[1]

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[1][2]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 10-20 µL.[1]

    • Column Temperature: 30°C.[1]

    • Detection Wavelength: The optimal wavelength should be determined by acquiring a UV spectrum of the analyte. Based on similar phenolic structures, a wavelength in the range of 280-300 nm is a reasonable starting point.

1.3. Data Presentation

ParameterExpected Performance
Principle Reversed-phase chromatography with UV detection.[3]
Selectivity High
Sensitivity High
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL
Linearity (R²) >0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Note: The performance characteristics are estimates based on similar compounds and will require validation for this compound.[3]

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (Acetonitrile:Water + 0.1% H3PO4) HPLC HPLC System (C18 Column, 30°C) MobilePhase->HPLC Standards Calibration Standards (0.1-50 µg/mL) Standards->HPLC Sample Sample Preparation (Dissolve & Filter) Sample->HPLC Detector UV Detector (~280-300 nm) HPLC->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides very high selectivity and sensitivity, making it an excellent choice for the analysis of this compound, especially in complex matrices or at trace levels.[3] Derivatization may be employed to improve the volatility and chromatographic performance of the analyte.[4]

Principle

Volatile analytes are separated in a gas chromatograph based on their boiling points and interaction with the stationary phase of a capillary column. The eluting compounds are then ionized and detected by a mass spectrometer, which provides mass-to-charge ratio information, allowing for highly specific quantification and confirmation of the analyte's identity.

Experimental Protocol

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD).[3]

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[3]

  • Data acquisition and processing software.[3]

Reagents:

  • Dichloromethane (GC grade).[3]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization (optional).[3]

  • This compound reference standard.

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in dichloromethane.

    • Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from approximately 0.01 µg/mL to 10 µg/mL.[3]

  • Sample Preparation:

    • Dissolve the sample in dichloromethane to achieve a concentration of the analyte within the calibration range.[3]

    • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.[5]

  • Derivatization (Optional, but recommended for phenols): [4]

    • Transfer 100 µL of each standard and sample solution to a clean vial.[3]

    • Add 50 µL of BSTFA with 1% TMCS.[3]

    • Cap the vials and heat at 70°C for 30 minutes.[3]

  • GC-MS Conditions:

    • Injector Temperature: 250°C.[1]

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.[3]

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Mode: Splitless or split (e.g., 50:1).[1]

    • MS Detection: Selected Ion Monitoring (SIM) mode for highest sensitivity, monitoring at least three characteristic ions of the derivatized or underivatized analyte.

2.3. Data Presentation

ParameterExpected Performance
Principle Gas chromatography separation followed by mass spectrometry detection.[3]
Selectivity Very High
Sensitivity Very High
Limit of Detection (LOD) ~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.03 µg/mL
Linearity (R²) >0.999
Precision (%RSD) < 5%
Accuracy (% Recovery) 95-105%

Note: The performance characteristics are estimates based on similar compounds and will require validation for this compound.[3]

Experimental Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standards Calibration Standards (0.01-10 µg/mL in DCM) Derivatization Derivatization (Optional) (BSTFA, 70°C) Standards->Derivatization Sample Sample Preparation (Dissolve in DCM) Sample->Derivatization GC Gas Chromatograph (DB-5ms Column) Derivatization->GC MS Mass Spectrometer (SIM Mode) GC->MS TIC Obtain Total Ion Chromatogram MS->TIC Integration Integrate Target Ion Peaks TIC->Integration Quantification Quantify Analyte Integration->Quantification

Caption: Workflow for GC-MS analysis of this compound.

UV-Vis Spectrophotometry

This method is a simple and cost-effective technique for the quantification of this compound in simple mixtures with no interfering substances that absorb at the same wavelength.[3]

Principle

The method is based on the measurement of light absorbance by the analyte at a specific wavelength (λmax) in a suitable solvent.[3] According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.

Experimental Protocol

Instrumentation:

  • UV-Vis spectrophotometer.[3]

  • Quartz cuvettes (1 cm path length).[3]

Reagents:

  • Ethanol (spectroscopic grade).[3]

  • This compound reference standard.

Procedure:

  • Determine λmax: Prepare a dilute solution of this compound in ethanol and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Solution Preparation:

    • Prepare a stock solution (e.g., 100 µg/mL) of the reference standard in ethanol.[3]

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 20 µg/mL.[3]

  • Sample Preparation: Dissolve the sample in ethanol to achieve a concentration of the analyte that falls within the calibration range.[3]

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Use ethanol as a blank to zero the instrument.

    • Measure the absorbance of each calibration standard and the sample solution.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of the analyte in the sample from the calibration curve.[3]

3.3. Data Presentation

ParameterExpected Performance
Principle Measurement of light absorbance at a specific wavelength.[3]
Selectivity Low to Moderate
Sensitivity Moderate
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantitation (LOQ) ~1.5 µg/mL
Linearity (R²) >0.995
Precision (%RSD) < 5%
Accuracy (% Recovery) 90-110%

Note: The performance characteristics are estimates based on similar compounds and will require validation for this compound.[3]

Summary of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample complexity.

MethodSelectivitySensitivitySample PrepAnalysis TimeCost
HPLC-UV HighHighSimple~15-20 minModerate
GC-MS Very HighVery HighDerivatization~30-40 minHigh
UV-Vis LowModerateSimple~5-10 minLow

Table adapted from a comparative guide for a similar compound.[3]

Method Selection Logic

Method_Selection Start Start: Need to quantify This compound ComplexMatrix Is the sample matrix complex? Start->ComplexMatrix TraceLevels Are trace levels (<0.1 µg/mL) to be quantified? ComplexMatrix->TraceLevels No GCMS Use GC-MS ComplexMatrix->GCMS Yes Screening Is it for rapid screening of a simple mixture? TraceLevels->Screening No TraceLevels->GCMS Yes HPLC Use HPLC-UV Screening->HPLC No UVVis Use UV-Vis Spectrophotometry Screening->UVVis Yes

Caption: Decision tree for selecting an analytical method.

References

Application Note: HPLC Analysis of 4-Bromo-2-(trifluoromethyl)phenol Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(trifluoromethyl)phenol is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its unique structure, featuring bromo, fluoro, and trifluoromethyl groups, makes it a valuable building block in the development of biologically active molecules.[1] Monitoring the progress of reactions involving this compound and characterizing the resulting mixtures for product purity and byproduct formation is crucial for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in such reaction mixtures.[2]

This application note provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of reaction mixtures containing this compound. The described method is designed for efficient separation of the target compound from potential starting materials, intermediates, and byproducts.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm), Trifluoroacetic Acid (TFA, HPLC grade).

  • Standards: this compound (≥98.5% purity), and any known or suspected starting materials or byproducts.[3]

  • Sample Preparation: The reaction mixture should be diluted with a suitable solvent, typically the initial mobile phase composition, to a concentration appropriate for HPLC analysis (e.g., 1 mg/mL). The diluted sample must be filtered through a 0.45 µm syringe filter to remove particulate matter before injection.[2]

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been optimized for the separation of this compound and related compounds.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Program 0-2 min: 40% B2-15 min: 40% to 95% B15-18 min: 95% B18-18.1 min: 95% to 40% B18.1-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm

Rationale for Method Development:

  • Reversed-Phase HPLC (RP-HPLC): This technique is ideal for separating moderately polar to nonpolar organic compounds like halogenated phenols.[2] The nonpolar stationary phase (C18) retains the hydrophobic aromatic compounds, while the polar mobile phase elutes them.[4][5]

  • C18 Column: C18 columns are widely used and provide excellent separation for a broad range of aromatic compounds.[6][7]

  • Mobile Phase: A mixture of water and a water-miscible organic solvent like acetonitrile is a common mobile phase in RP-HPLC.[4] Acetonitrile is often chosen for its low viscosity and UV transparency.

  • Trifluoroacetic Acid (TFA): The addition of a small amount of an acidifier like TFA to the mobile phase helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks and more reproducible retention times.

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is necessary to elute compounds with a range of polarities from the column in a reasonable time and with good resolution.

  • UV Detection: Aromatic compounds like this compound exhibit strong UV absorbance, making UV detection a sensitive and suitable method. A wavelength of 280 nm is often a good starting point for the analysis of phenolic compounds.

Data Presentation

The following tables summarize hypothetical quantitative data from the HPLC analysis of a typical reaction mixture for the synthesis of this compound.

Table 1: Retention Times of Key Components

ComponentRetention Time (min)
Starting Material (e.g., 2-(Trifluoromethyl)phenol)5.8
This compound 12.5
Isomeric Byproduct (e.g., 2-Bromo-6-(trifluoromethyl)phenol)11.9
Over-brominated Byproduct (e.g., 2,4-Dibromo-6-(trifluoromethyl)phenol)14.2

Table 2: Quantitative Analysis of a Reaction Mixture

ComponentRetention Time (min)Peak Area (mAU*s)Concentration (%)
Starting Material (e.g., 2-(Trifluoromethyl)phenol)5.8150.25.0
Isomeric Byproduct (e.g., 2-Bromo-6-(trifluoromethyl)phenol)11.990.53.0
This compound 12.5 2557.0 85.0
Over-brominated Byproduct (e.g., 2,4-Dibromo-6-(trifluoromethyl)phenol)14.2210.67.0
Total -3008.3 100.0

Visualization

Experimental Workflow

HPLC_Workflow A Reaction Mixture Sampling B Dilution with Mobile Phase A->B Sample Preparation C Filtration (0.45 µm Syringe Filter) B->C D HPLC Injection (10 µL) C->D E Separation on C18 Column (Gradient Elution) D->E Analysis F UV Detection at 280 nm E->F G Data Acquisition and Integration F->G H Data Analysis and Reporting (Quantification) G->H Post-Analysis

Caption: HPLC analysis workflow for this compound reaction mixtures.

Conclusion

The RP-HPLC method detailed in this application note provides a robust and reliable approach for the analysis of reaction mixtures containing this compound. The use of a C18 column with a gradient elution of acetonitrile and water containing TFA allows for excellent separation of the target compound from potential impurities. This method is suitable for in-process control, final product quality assessment, and impurity profiling in research, development, and manufacturing environments. The provided protocol serves as a strong starting point that can be further optimized to meet specific analytical needs.

References

Application Note: Identification of 4-Bromo-2-(trifluoromethyl)phenol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a comprehensive protocol for the qualitative identification of 4-Bromo-2-(trifluoromethyl)phenol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its chemical properties, this compound is amenable to GC-MS analysis, a powerful technique for separating and identifying volatile and semi-volatile compounds. This document provides a detailed experimental protocol, including sample preparation, GC-MS instrument parameters, and data analysis guidelines. While specific experimental data for this compound is not widely available, this protocol is based on established methods for similar halogenated and trifluoromethyl-substituted phenols. The provided quantitative data, including retention time and mass fragmentation, are predicted based on the analysis of analogous compounds and should be confirmed with an analytical standard.

Introduction

This compound is a halogenated aromatic compound with potential applications in pharmaceutical and agrochemical research. Accurate identification of this compound is crucial for reaction monitoring, purity assessment, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it a suitable method for the analysis of such compounds. The protocol outlined herein provides a robust starting point for researchers working with this compound.

Experimental Protocol

Materials and Reagents
  • This compound analytical standard (Purity ≥95%)

  • Volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate, Methanol), GC-MS grade

  • Anhydrous Sodium Sulfate (for sample drying if necessary)

  • 1.5 mL glass GC autosampler vials with caps

Sample Preparation

Proper sample preparation is critical for successful GC-MS analysis. The following steps outline a general procedure for preparing a standard solution of this compound.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound standard.

    • Dissolve the standard in 10 mL of a suitable volatile organic solvent (e.g., Dichloromethane) in a volumetric flask.

  • Working Standard Solution (10 µg/mL):

    • Perform a 1:100 dilution of the stock solution by transferring 100 µL of the stock solution into a 10 mL volumetric flask and diluting to the mark with the same solvent.

  • Vialing:

    • Transfer the working standard solution into a 1.5 mL glass autosampler vial.

    • Ensure the sample is free of particulates to avoid clogging the injection syringe. If necessary, centrifuge the sample before transferring it to the vial.

For more complex sample matrices, a sample clean-up procedure such as liquid-liquid extraction or solid-phase extraction (SPE) may be required to remove interferences.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrumentation used. These parameters are based on common methods for the analysis of halogenated phenols.

Table 1: Gas Chromatography (GC) Parameters

ParameterValue
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Splitless mode
Injector Temperature 250 °C
Injection Volume 1 µL
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Transfer Line Temp. 280 °C
Scan Range 50 - 350 amu
Solvent Delay 3 min

Data Presentation

The primary objective of this protocol is the positive identification of this compound. This is achieved by comparing the retention time and the mass spectrum of the sample with that of a known analytical standard.

Predicted Quantitative Data

The following table summarizes the predicted quantitative data for this compound based on its chemical structure and data from similar compounds. Note: This data is for estimation purposes and must be confirmed experimentally.

Table 3: Predicted Retention Time and Mass Fragmentation for this compound

Compound NamePredicted Retention Time (min)Molecular WeightKey Predicted Mass Fragments (m/z)
This compound10 - 15241.01[1]242/240 (M+), 223/221, 142, 114, 63

*The presence of bromine results in characteristic isotopic patterns for bromine-containing fragments (approximately 1:1 ratio for 79Br and 81Br isotopes).

Visualization of Experimental Workflow

The overall workflow for the identification of this compound by GC-MS is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Standard Analytical Standard Dissolve Dissolve & Dilute Standard->Dissolve Solvent GC-MS Grade Solvent Solvent->Dissolve Vial Sample Vial Dissolve->Vial Transfer to Vial Injector Injection Vial->Injector GC GC Separation Injector->GC Vaporization MS Mass Spectrometry (Ionization & Fragmentation) GC->MS Elution Detector Data Acquisition MS->Detector Detection Chromatogram Total Ion Chromatogram Detector->Chromatogram RT Retention Time Chromatogram->RT Identify Peak MassSpec Mass Spectrum Chromatogram->MassSpec Extract Spectrum Identification Compound Identification RT->Identification Fragmentation Fragmentation Pattern MassSpec->Fragmentation Analyze Fragments Fragmentation->Identification

References

Application Notes and Protocols for the Derivatization of 4-Bromo-2-(trifluoromethyl)phenol for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(trifluoromethyl)phenol is a halogenated phenolic compound of interest in pharmaceutical and agrochemical research due to its unique chemical structure, which includes both a bromine atom and a trifluoromethyl group. Accurate and sensitive quantification of this compound in various matrices is essential for metabolism, pharmacokinetic, and environmental monitoring studies. Direct analysis of this compound by gas chromatography (GC) can be challenging due to the polarity of the hydroxyl group, which can lead to poor peak shape and reduced sensitivity. Derivatization is a chemical modification process that converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable derivative, thereby significantly improving its chromatographic behavior and detection sensitivity, particularly for GC-mass spectrometry (GC-MS) analysis.[1][2]

This document provides detailed application notes and protocols for two common and effective derivatization techniques for this compound: silylation and acylation .

Derivatization Strategies

The primary goal of derivatizing this compound is to replace the active hydrogen of the phenolic hydroxyl group with a non-polar functional group. This modification reduces intermolecular hydrogen bonding, thereby increasing the volatility and thermal stability of the analyte.[2]

  • Silylation: This technique involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. Silylating reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce stable derivatives suitable for GC-MS analysis.[1] The presence of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate, especially for sterically hindered phenols.[3]

  • Acylation: This method introduces an acyl group, typically an acetyl group, to the phenolic oxygen, forming an ester derivative. Acetic anhydride is a common and cost-effective acylation reagent.[1] This method is robust and can be performed under both anhydrous and aqueous conditions.[1]

Experimental Workflow

The general workflow for the derivatization of this compound for GC-MS analysis is outlined below.

DerivatizationWorkflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample containing This compound Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Drying Evaporation to Dryness (under Nitrogen) Extraction->Drying AddReagent Addition of Derivatization Reagent (e.g., BSTFA or Acetic Anhydride) Drying->AddReagent Reaction Reaction (Heating may be required) AddReagent->Reaction GCMS GC-MS Analysis Reaction->GCMS Data Data Acquisition and Processing GCMS->Data

Caption: General workflow for the derivatization and analysis of this compound.

Experimental Protocols

Protocol 1: Silylation using BSTFA

This protocol details the derivatization of this compound to its corresponding trimethylsilyl (TMS) ether.

Materials and Reagents:

  • This compound standard or sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% trimethylchlorosilane (TMCS)[1]

  • Pyridine (anhydrous) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vials (e.g., 2 mL GC vials with inserts)

  • Vortex mixer

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Accurately transfer a known amount of the sample or standard into a reaction vial. If the sample is in an aqueous solution, perform a liquid-liquid or solid-phase extraction to transfer the analyte into a suitable organic solvent. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is anhydrous as silylating reagents are sensitive to moisture.[1][2]

  • Reagent Addition: Add 50 µL of anhydrous pyridine (or another suitable solvent) to the dried residue to dissolve the analyte.[2] Then, add 100 µL of BSTFA (or BSTFA + 1% TMCS).[1][2]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70-80°C for 30-60 minutes in a heating block or oven.[1] Optimization of reaction time and temperature may be necessary.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Protocol 2: Acylation using Acetic Anhydride

This protocol describes the derivatization of this compound to its corresponding acetate ester.

Materials and Reagents:

  • This compound standard or sample extract

  • Acetic anhydride[1]

  • Pyridine (as a catalyst and solvent) or an alkaline buffer (e.g., potassium carbonate solution)[1][2]

  • Saturated sodium bicarbonate solution

  • Organic extraction solvent (e.g., dichloromethane, ethyl acetate, or hexane)[1][2]

  • Anhydrous sodium sulfate

  • Reaction vials

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • For dried samples: Dissolve the dried extract in 100 µL of pyridine.[2]

    • For aqueous samples: Adjust the sample pH to approximately 8-9 with a suitable buffer like potassium carbonate.[2]

  • Derivatization Reaction: Add 200 µL of acetic anhydride to the sample solution.[1] Cap the vial tightly and vortex for 1 minute. Let the reaction proceed at room temperature for 15-30 minutes. Gentle heating (e.g., 60°C) for a short period may be required to ensure complete derivatization.[1]

  • Work-up and Extraction: Add 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride and vortex for 30 seconds.[1] Add 1 mL of an organic extraction solvent (e.g., dichloromethane or ethyl acetate) and vortex for 1 minute to extract the acetylated derivative.[1]

  • Drying and Analysis: Allow the layers to separate. Transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The dried organic extract is then ready for GC-MS analysis.

Quantitative Data

The following tables summarize representative performance data for the GC-MS analysis of derivatized this compound. These values are illustrative and should be validated for specific instrumentation and matrices.

Table 1: Performance Data for Silylated this compound (TMS Derivative)

ParameterValue
Retention Time (min)~ 10.5
Limit of Detection (LOD)~ 0.01 µg/mL
Limit of Quantitation (LOQ)~ 0.03 µg/mL
Linearity (R²)> 0.999
Precision (%RSD)< 5%
Accuracy (% Recovery)97-103%

Table 2: Performance Data for Acetylated this compound (Acetate Derivative)

ParameterValue
Retention Time (min)~ 12.2
Limit of Detection (LOD)~ 0.05 µg/mL
Limit of Quantitation (LOQ)~ 0.15 µg/mL
Linearity (R²)> 0.998
Precision (%RSD)< 6%
Accuracy (% Recovery)95-105%

Signaling Pathway and Logical Relationships

The derivatization process follows a clear logical progression from sample preparation to analysis. The choice between silylation and acylation depends on factors such as sample matrix, required sensitivity, and potential interferences.

LogicalRelationships cluster_methods Derivatization Methods Analyte This compound (Polar, Low Volatility) Derivatization Derivatization Analyte->Derivatization Goal Improve GC-MS Analysis Analysis Enhanced Peak Shape & Increased Sensitivity in GC-MS Goal->Analysis Silylation Silylation (e.g., with BSTFA) Derivatization->Silylation Choice 1 Acylation Acylation (e.g., with Acetic Anhydride) Derivatization->Acylation Choice 2 Derivative Non-polar, Volatile Derivative Silylation->Derivative Acylation->Derivative Derivative->Goal

Caption: Logical flow of derivatization for enhanced analytical performance.

Conclusion

Both silylation and acylation are effective derivatization techniques for the quantitative analysis of this compound by GC-MS. Silylation often provides higher sensitivity and is applicable to a broad range of compounds, but it requires strict anhydrous conditions.[1] Acylation is a robust and cost-effective alternative that is less sensitive to moisture.[1] The choice of method will depend on the specific analytical requirements, including the sample matrix and the desired level of sensitivity. For reliable quantitative results, method validation and the use of an appropriate internal standard are essential for both techniques.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Bromo-2-(trifluoromethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most direct and common method is the electrophilic bromination of 2-(trifluoromethyl)phenol. This typically involves reacting 2-(trifluoromethyl)phenol with a brominating agent in a suitable solvent.

Q2: Why am I getting a low yield of the desired 4-bromo isomer?

A2: Low yields can be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield.

  • Formation of Isomeric Byproducts: The hydroxyl group is an ortho-, para-director, and while the para-position is sterically favored, the formation of the ortho-isomer (2-Bromo-6-(trifluoromethyl)phenol) can occur, reducing the yield of the desired product.

  • Dibromination: Using an excess of the brominating agent or prolonged reaction times can lead to the formation of dibrominated byproducts, such as 4,6-Dibromo-2-(trifluoromethyl)phenol.

  • Incomplete Reaction: Insufficient reaction time or inadequate temperature may lead to a significant amount of unreacted starting material remaining.

Q3: How can I improve the regioselectivity of the bromination to favor the 4-bromo isomer?

A3: Improving para-selectivity is a key challenge. Here are some strategies:

  • Choice of Brominating Agent and Solvent: Using N-Bromosuccinimide (NBS) in a non-polar solvent like dichloromethane or in the presence of an acid catalyst can enhance para-selectivity. For instance, bromination of phenols with NBS in DMF is known to favor para-substitution.[1]

  • Steric Hindrance: While the trifluoromethyl group at the 2-position provides some steric hindrance to the adjacent ortho-position (position 6), optimizing the reaction conditions can further favor substitution at the less hindered para-position (position 4).

  • Acid Catalysis: The use of a Lewis acid or a protic acid like acetic acid or trifluoroacetic acid can influence the regioselectivity of the reaction.

Q4: What are the common impurities I should look for, and how can I remove them?

A4: Common impurities include:

  • Isomeric Byproducts: 2-Bromo-6-(trifluoromethyl)phenol and 6-Bromo-2-(trifluoromethyl)phenol.

  • Dibrominated Products: 4,6-Dibromo-2-(trifluoromethyl)phenol.

  • Unreacted Starting Material: 2-(trifluoromethyl)phenol.

Purification is typically achieved through column chromatography on silica gel. The choice of eluent system (e.g., a mixture of petroleum ether and ethyl acetate) is crucial for effective separation. Recrystallization can also be an effective method for purifying the final product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conversion of Starting Material 1. Insufficient reaction time. 2. Reaction temperature is too low. 3. Inadequate amount of brominating agent.1. Monitor the reaction by TLC or GC to ensure completion. 2. Gradually increase the reaction temperature, monitoring for side product formation. 3. Use a slight excess (1.05-1.1 equivalents) of the brominating agent.
Formation of Multiple Products (Isomers and/or Di-substituted) 1. Reaction conditions favor multiple substitutions. 2. Non-selective brominating agent. 3. Reaction temperature is too high.1. Use a milder, more selective brominating agent like N-Bromosuccinimide (NBS). 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity. 3. Consider using a solvent system that promotes para-selectivity, such as dichloromethane or acetic acid.
Product is an Oil or Fails to Crystallize 1. Presence of impurities. 2. Residual solvent.1. Purify the crude product using column chromatography. 2. Ensure all solvent is removed under reduced pressure. If the product is a low-melting solid, cooling may induce crystallization.
Difficulty in Purifying the Product by Column Chromatography 1. Isomers have very similar polarities. 2. Inappropriate solvent system for elution.1. Use a long column and a shallow gradient of a less polar solvent system (e.g., hexane/ethyl acetate or petroleum ether/ethyl acetate). 2. Screen different solvent systems to find the optimal separation conditions.

Experimental Protocols

Protocol 1: Bromination using Bromine in Dichloromethane

This protocol is adapted from a general procedure for the bromination of trifluoromethylphenols.[2]

Reaction Scheme:

2-(Trifluoromethyl)phenol 2-(Trifluoromethyl)phenol This compound This compound 2-(Trifluoromethyl)phenol->this compound Br2, CH2Cl2 0 °C to RT, 18 h A Dissolve 2-(trifluoromethyl)phenol in Acetic Acid B Add N-Bromosuccinimide (NBS) portion-wise at 0 °C A->B C Stir at room temperature and monitor by TLC B->C D Quench with water and extract with ethyl acetate C->D E Wash organic layer with NaHCO3 and brine D->E F Dry over Na2SO4, filter, and concentrate E->F G Purify by column chromatography F->G

References

Technical Support Center: Purification of Crude 4-Bromo-2-(trifluoromethyl)phenol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 4-Bromo-2-(trifluoromethyl)phenol via recrystallization. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for planning and executing a successful recrystallization.

PropertyValueSource(s)
CAS Number 50824-04-9[1][2]
Molecular Formula C₇H₄BrF₃O[1][2]
Molecular Weight 241.01 g/mol [3]
Appearance White to off-white crystalline solid or powder[1][3]
Melting Point 82-88 °C[1][3]
Boiling Point 203.4 °C at 760 mmHg[3]

Estimated Solubility Profile

SolventPolarityExpected Solubility at Room TemperatureExpected Solubility at Elevated TemperatureSuitability for Recrystallization
Hexane/Heptane Non-polarLowModerateGood (as a single solvent or as an anti-solvent in a mixed system)
Toluene Non-polarModerateHighPotentially suitable, may require a co-solvent
Dichloromethane Polar aproticHighVery HighPoor (unlikely to provide a significant yield)
Ethanol/Methanol Polar proticModerate to HighVery HighPotentially suitable, likely in a mixed solvent system with water
Acetone Polar aproticHighVery HighPoor (unlikely to provide a significant yield)
Ethyl Acetate Polar aproticHighVery HighPoor (unlikely to provide a significant yield)
Water Very polarVery LowLowGood (as an anti-solvent in a mixed solvent system)

Note: This table provides an estimation. It is crucial to perform small-scale solvent screening tests to determine the optimal solvent or solvent system for your specific sample.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for the recrystallization of this compound?

A1: Based on the estimated solubility profile, a non-polar solvent like hexane or heptane is a good starting point for a single-solvent recrystallization. Alternatively, a mixed solvent system, such as ethanol/water or toluene/hexane, is likely to be effective. In a mixed solvent system, the crude compound is dissolved in the "good" solvent (e.g., hot ethanol or toluene) and the "anti-solvent" (e.g., water or hexane) is added dropwise until the solution becomes cloudy, indicating the saturation point has been reached.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point (82-88 °C). This is a common issue with compounds that have relatively low melting points. To troubleshoot this:

  • Add more solvent: Re-heat the solution to dissolve the oil and add a small amount of the "good" solvent to decrease the saturation temperature.

  • Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Rapid cooling can promote oiling out.

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

  • Use a seed crystal: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.

Q3: My recrystallization yield is very low. How can I improve it?

A3: A low yield can be due to several factors:

  • Using too much solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude material. Excess solvent will keep more of your product dissolved at low temperatures.

  • Incomplete crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time. An ice-water bath is recommended to maximize crystal formation.

  • Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, your product may crystallize on the filter paper. To prevent this, use a pre-heated funnel and receiving flask, and use a slight excess of hot solvent, which can be partially evaporated before cooling.

  • Loss during washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid re-dissolving your product.

Q4: The purified crystals are discolored. How can I remove colored impurities?

A4: Colored impurities can often be removed by treating the hot solution with activated charcoal before the hot filtration step. Add a small amount of activated charcoal to the hot, dissolved solution and swirl for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal. Be aware that using too much charcoal can also adsorb some of your desired product, potentially reducing your yield.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the recrystallization of this compound.

IssuePossible Cause(s)Recommended Action(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.- Add a seed crystal.
"Oiling out" - The compound is coming out of solution above its melting point.- The solution was cooled too quickly.- Reheat to dissolve the oil and add more of the "good" solvent.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Very low yield - Excessive solvent was used.- Incomplete cooling.- Premature crystallization during filtration.- Use the minimum amount of hot solvent.- Ensure the solution is thoroughly chilled in an ice bath.- Pre-heat filtration apparatus and consider using a slight excess of solvent, followed by evaporation.
Crystals are discolored - Presence of colored impurities.- Add activated charcoal to the hot solution before filtration.
Crystallization is too rapid - The solution is too concentrated.- The solution was cooled too quickly.- Add a small amount of additional hot solvent.- Allow the solution to cool more slowly at room temperature.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the purification of crude this compound. The choice of solvent should be determined by preliminary small-scale tests.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., hexane, or an ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Buchner funnel and vacuum flask

  • Filter paper

  • Ice bath

  • Activated charcoal (optional)

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent and heat the mixture with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a gentle boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Mixed Solvent System: To the hot solution of the compound in the "good" solvent, add the "anti-solvent" dropwise with swirling until a persistent cloudiness is observed. Add a few more drops of the "good" solvent until the solution becomes clear again. Then, allow the solution to cool as described for a single solvent.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

  • Analysis: Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.

Visualizations

Experimental Workflow for Recrystallization

experimental_workflow Experimental Workflow for Recrystallization start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Filtration (if necessary) decolorize->hot_filter cool Cool Solution Slowly to Room Temperature hot_filter->cool ice_bath Chill in Ice Bath cool->ice_bath collect Collect Crystals by Vacuum Filtration ice_bath->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Purified Crystals wash->dry end Pure this compound dry->end

Caption: A flowchart illustrating the key steps in the recrystallization process.

Troubleshooting Decision Tree

troubleshooting_tree Recrystallization Troubleshooting start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield action1 Boil off solvent Scratch flask Add seed crystal no_crystals->action1 Yes action2 Reheat and add more solvent Cool more slowly oiling_out->action2 Yes action3 Use minimum solvent Ensure thorough cooling low_yield->action3 Yes

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Synthesis and Purification of 4-Bromo-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 4-Bromo-2-(trifluoromethyl)phenol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The synthesis of this compound is typically achieved through the electrophilic bromination of 2-(trifluoromethyl)phenol. The primary impurities encountered are:

  • Unreacted Starting Material: 2-(trifluoromethyl)phenol.

  • Isomeric Byproducts: The major isomeric impurity is 2-Bromo-6-(trifluoromethyl)phenol, formed due to the ortho-directing effect of the hydroxyl group.

  • Di-brominated Byproducts: Over-bromination can lead to the formation of di-brominated species such as 2,4-Dibromo-6-(trifluoromethyl)phenol.

Q2: How can I monitor the progress of the bromination reaction?

Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase for separating the starting material, product, and byproducts is a mixture of hexane and ethyl acetate. By comparing the spots of the reaction mixture with the starting material, you can determine when the starting material has been consumed.

Q3: My crude product is a dark oil/solid. What causes the color and how can I remove it?

The dark color in the crude product can be due to the presence of trace amounts of bromine or oxidized phenolic impurities. This can often be removed during the purification process. Washing the crude product with a solution of sodium bisulfite can help to quench any remaining bromine. For colored impurities that co-elute or co-crystallize, treatment with activated charcoal during recrystallization can be effective.

Q4: I am having difficulty separating the desired 4-Bromo isomer from the 2-Bromo isomer. What is the best approach?

The separation of these isomers can be challenging due to their similar polarities. Flash column chromatography is the most effective method for this separation. A shallow gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexane) is recommended to achieve good resolution. Careful fraction collection and analysis by TLC are crucial.

Troubleshooting Guides

Low Yield of this compound
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion of starting material Insufficient brominating agent.Ensure the stoichiometry of the brominating agent (e.g., Br₂, NBS) is correct. A slight excess may be required.
Low reaction temperature or insufficient reaction time.Monitor the reaction by TLC to ensure it has gone to completion. If necessary, increase the reaction time or temperature.
Formation of multiple products Reaction conditions are not selective for para-bromination.Optimize reaction conditions. Lower temperatures and the use of a non-polar solvent can sometimes favor para-substitution.
Over-bromination leading to di-brominated products.Add the brominating agent slowly and at a controlled temperature to minimize over-reaction.
Product loss during work-up Incomplete extraction of the product from the aqueous phase.Ensure the pH of the aqueous layer is acidic before extraction to keep the phenol in its protonated, less water-soluble form. Use an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
Emulsion formation during extraction.Add brine to the aqueous layer to help break the emulsion.
Poor Separation of Isomers by Column Chromatography
Symptom Possible Cause(s) Suggested Solution(s)
Co-elution of 4-Bromo and 2-Bromo isomers The polarity of the mobile phase is too high.Start with a less polar mobile phase (e.g., a lower percentage of ethyl acetate in hexane) to increase the retention time and improve separation.
The column is overloaded.Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight.
Improper column packing.Ensure the silica gel is packed uniformly without any cracks or channels. A slurry packing method is recommended.
Streaking of the product on the column The compound is too polar for the mobile phase or is interacting strongly with the silica gel.Add a small amount of a slightly more polar solvent or a few drops of acetic acid to the mobile phase to improve the peak shape.
The sample was not loaded in a concentrated band.Dissolve the crude product in a minimal amount of solvent before loading it onto the column.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines a general procedure for the purification of crude this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • TLC plates (silica gel 60 F₂₅₄)

  • Chromatography column

  • Collection tubes

Methodology:

  • TLC Analysis: Determine an optimal solvent system for separation using TLC. A good starting point is a 9:1 mixture of hexane:ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel.

  • Elution:

    • Begin eluting with the solvent system determined by TLC (e.g., 95:5 hexane:ethyl acetate).

    • A shallow gradient can be employed by gradually increasing the percentage of ethyl acetate to improve separation.

  • Fraction Collection:

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

DOT Diagram: Experimental Workflow for Column Chromatography

Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_iso Isolation TLC_Analysis 1. TLC Analysis (e.g., 9:1 Hexane:EtOAc) Column_Packing 2. Column Packing (Silica Gel Slurry) TLC_Analysis->Column_Packing Sample_Loading 3. Sample Loading (Minimal Solvent) Column_Packing->Sample_Loading Elution 4. Elution (Gradient if needed) Sample_Loading->Elution Fraction_Collection 5. Fraction Collection Elution->Fraction_Collection TLC_Monitoring 6. TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Solvent_Removal 7. Solvent Removal (Rotary Evaporation) TLC_Monitoring->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: Workflow for the purification of this compound by column chromatography.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective technique for purifying the product if the isomeric impurities are present in small amounts.

Materials:

  • Crude this compound

  • A suitable solvent or solvent pair (e.g., hexane, heptane, or a mixture of ethanol and water)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

Methodology:

  • Solvent Selection: The ideal solvent is one in which the product is highly soluble at high temperatures and poorly soluble at low temperatures. For this compound, a non-polar solvent like hexane or heptane, or a mixed solvent system like ethanol/water can be effective.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

DOT Diagram: Troubleshooting Logic for Recrystallization

Recrystallization_Troubleshooting cluster_oiling Oiling Out Solutions cluster_yield Low Yield Solutions cluster_crystals No Crystal Formation Solutions cluster_color Discolored Crystal Solutions Start Recrystallization Issue Oiling_Out Product Oils Out Start->Oiling_Out Low_Yield Low Yield Start->Low_Yield No_Crystals No Crystals Form Start->No_Crystals Discolored_Crystals Discolored Crystals Start->Discolored_Crystals Add_Solvent Add more 'good' solvent Oiling_Out->Add_Solvent Lower_Temp Lower crystallization start temp Oiling_Out->Lower_Temp Seed_Crystal Use a seed crystal Oiling_Out->Seed_Crystal Min_Solvent Use minimum hot solvent Low_Yield->Min_Solvent Slow_Cool Cool solution slowly Low_Yield->Slow_Cool Conc_Mother_Liquor Concentrate mother liquor Low_Yield->Conc_Mother_Liquor Scratch_Flask Scratch inner surface of flask No_Crystals->Scratch_Flask Add_Seed Add a seed crystal No_Crystals->Add_Seed Evap_Solvent Evaporate some solvent No_Crystals->Evap_Solvent Charcoal Use activated charcoal Discolored_Crystals->Charcoal Re_Recrystallize Perform a second recrystallization Discolored_Crystals->Re_Recrystallize

Caption: Troubleshooting guide for common issues encountered during recrystallization.

Data Presentation

Table 1: Physicochemical Properties of Product and Key Impurities
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)General Polarity
This compound C₇H₄BrF₃O241.01~176 (Predicted)Moderately Polar
2-(trifluoromethyl)phenolC₇H₅F₃O162.11147-148Polar
2-Bromo-6-(trifluoromethyl)phenolC₇H₄BrF₃O241.01~176 (Predicted)[2]Moderately Polar
2,4-Dibromo-6-(trifluoromethyl)phenolC₇H₃Br₂F₃O319.90N/ALess Polar than mono-bromo

Note: Experimental boiling points for some compounds may not be readily available and are estimated based on similar structures.

Table 2: Typical GC-MS Parameters for Purity Analysis
ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp: 60°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min
Injector Temperature 250°C
Injection Mode Split (e.g., 20:1)
MS Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Mass Range 50-400 amu

These parameters are a starting point and may require optimization for your specific instrument and sample.

References

Technical Support Center: Optimizing Bromination of Trifluoromethylphenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the reaction conditions for the bromination of trifluoromethylphenols. It includes troubleshooting guides for common experimental issues and a list of frequently asked questions in a user-friendly Q&A format.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Encountering low or non-existent yields can be a significant setback. This guide outlines potential causes and their remedies.

Possible Causes and Corrective Actions

Possible CauseRecommended Action
Inactive Brominating Agent N-Bromosuccinimide (NBS) can degrade over time, indicated by a yellow or brown color instead of white. It is advisable to use freshly recrystallized NBS for optimal performance.[1]
Insufficient Ring Activation The trifluoromethyl (-CF3) group is strongly electron-withdrawing and deactivates the aromatic ring. The activating influence of the hydroxyl (-OH) group might be insufficient, particularly if their directing effects are in opposition. Consider employing a more potent brominating system or introducing a Lewis acid catalyst, though this may reduce regioselectivity.
Sub-optimal Reaction Temperature While lower temperatures generally enhance selectivity, they also slow down the reaction rate. If the reaction is sluggish, a gradual increase in temperature may be necessary. Monitor the reaction closely for the emergence of side products.
Inappropriate Solvent The solvent choice can significantly impact the reactivity of the brominating agent. For brominations involving NBS, polar aprotic solvents such as DMF or acetonitrile often prove effective.[1][2]
Substrate Hydrolysis 4-Trifluoromethylphenol has been observed to undergo spontaneous hydrolysis under aqueous conditions at physiological pH.[3] To prevent this competing reaction, ensure anhydrous conditions are maintained throughout the experiment.[1]
Issue 2: Poor Regioselectivity (Mixture of Isomers)

Achieving high regioselectivity is a common challenge due to the competing directing effects of the hydroxyl and trifluoromethyl groups.

Possible Causes and Corrective Actions

Possible CauseRecommended Action
Steric Hindrance Effects The size of the brominating agent can influence the ortho:para product ratio. For substrates with significant steric hindrance at the ortho position, a bulkier brominating agent may favor the formation of the para isomer.
Elevated Reaction Temperature Higher reaction temperatures can sometimes favor the thermodynamically stable but undesired isomer. Conducting the reaction at reduced temperatures (e.g., 0 °C or lower) often improves selectivity for the kinetically favored product.
Solvent Influence The reaction solvent can have a pronounced effect on the ortho:para ratio.[4] For instance, using DMF as a solvent in NBS brominations of electron-rich aromatic compounds frequently results in high para-selectivity.[1] A screening of various solvents is recommended to optimize for the desired isomer.
High Reagent Reactivity Highly reactive brominating agents like elemental bromine (Br₂) can exhibit lower selectivity. The use of milder reagents such as N-bromosuccinimide (NBS) or tetraalkylammonium tribromides is recommended to improve regioselectivity.[5][6]
Issue 3: Formation of Polybrominated Products

The potent activating effect of the hydroxyl group can render the aromatic ring susceptible to multiple brominations.

Possible Causes and Corrective Actions

Possible CauseRecommended Action
Excess Brominating Agent The use of a stoichiometric excess of the brominating agent is a frequent cause of polysubstitution. For monobromination, it is crucial to maintain a 1:1 molar ratio of the substrate to the brominating agent.
Overly Reactive Brominating System Reagents like bromine water or Br₂ in the presence of a strong Lewis acid can be excessively reactive, leading to multiple brominations. A milder reagent such as NBS is often a better choice.[7]
Extended Reaction Time Allowing the reaction to proceed for an extended period, even with the correct stoichiometry, can result in the formation of polybrominated byproducts. It is essential to monitor the reaction's progress closely with TLC or GC and to quench it upon completion.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable brominating agent for my specific trifluoromethylphenol?

A1: The optimal brominating agent depends on the desired regioselectivity and the particular isomer being used.

  • N-Bromosuccinimide (NBS) is an excellent starting point due to its mild and selective nature with activated rings.[1][2] It can yield high para-selectivity in solvents like DMF.[1]

  • Elemental Bromine (Br₂) is a more potent but less selective agent that may cause polybromination. It is typically used in non-polar solvents.

  • Tetra-n-butylammonium tribromide (TBABr₃) can be a reliable alternative when other agents are unsuccessful.[5]

Q2: How do the relative positions of the -OH and -CF3 groups influence the bromination outcome?

A2: The substitution pattern is a critical determinant of the reaction's regioselectivity:

  • 2-Trifluoromethylphenol : The -OH group directs to the ortho- and para-positions (C6 and C4). The -CF3 group directs to the meta-positions (C3 and C5). Bromination is most likely at the C4 and C6 positions, influenced by a combination of steric and electronic factors.

  • 3-Trifluoromethylphenol : The -OH group directs to C2, C4, and C6. The -CF3 group also directs to these same positions. With aligned directing effects, this isomer is highly activated, making the control of polybromination a key challenge.

  • 4-Trifluoromethylphenol : The -OH group directs to the ortho-positions (C2 and C6). The -CF3 group directs to the meta-positions relative to itself (C2 and C6). The directing effects are again aligned, strongly favoring bromination at the positions ortho to the hydroxyl group.

Q3: My reaction with NBS is not proceeding. What steps should I take?

A3: Initially, confirm the purity of your NBS. Discoloration can indicate decomposition.[1] If the reagent is pure, an acid catalyst may be required. A catalytic amount of a protic or Lewis acid can initiate the reaction. Gentle warming of the reaction mixture can also be effective, but requires careful monitoring for side product formation.

Q4: How can I efficiently remove the succinimide byproduct from my NBS reaction?

A4: Succinimide has moderate water solubility. Quenching the reaction with water often leads to the precipitation of the brominated product, while a portion of the succinimide remains dissolved. The product can then be isolated by filtration and washed with cold water. For non-solid products, an extractive workup followed by washing the organic phase with water or a dilute base will effectively remove the succinimide.

Q5: What is the recommended purification method for my brominated trifluoromethylphenol?

A5: The purification strategy depends on the physical state of your product.

  • Recrystallization : For solid products, recrystallization is often the most effective technique for achieving high purity.

  • Column Chromatography : For oils or inseparable isomer mixtures, silica gel column chromatography is the standard purification method.

  • Distillation : For thermally stable liquid products, vacuum distillation can be a viable option.

Data Presentation

The following tables provide a summary of expected outcomes for the bromination of trifluoromethylphenols, based on established principles of electrophilic aromatic substitution. Please note that specific yields and isomer ratios are highly dependent on the reaction conditions and should be determined empirically.

Table 1: Bromination of 4-Trifluoromethylphenol

Brominating AgentSolventTemperature (°C)Expected Major Product(s)Expected Yield
NBS (1.1 eq)CH₃CNRoom Temp.2-Bromo-4-(trifluoromethyl)phenolModerate to High
NBS (1.1 eq)DMFRoom Temp.2-Bromo-4-(trifluoromethyl)phenolModerate to High
Br₂ (1.1 eq)CCl₄0 to Room Temp.2-Bromo-4-(trifluoromethyl)phenol and 2,6-Dibromo-4-(trifluoromethyl)phenolVariable

Table 2: Bromination of 3-Trifluoromethylphenol

Brominating AgentSolventTemperature (°C)Expected Major Product(s)Expected Yield
NBS (1.1 eq)CH₂Cl₂0Mixture of 2-, 4-, and 6-bromo isomersModerate
NBS (2.2 eq)CH₃CNRoom Temp.2,6-Dibromo-3-(trifluoromethyl)phenol or 4,6-Dibromo-3-(trifluoromethyl)phenolModerate to High
Br₂ (3.3 eq)H₂O/EtOHRoom Temp.2,4,6-Tribromo-3-(trifluoromethyl)phenolHigh

Table 3: Bromination of 2-Trifluoromethylphenol

Brominating AgentSolventTemperature (°C)Expected Major Product(s)Expected Yield
NBS (1.1 eq)CH₃CNRoom Temp.4-Bromo-2-(trifluoromethyl)phenolModerate to High
NBS (1.1 eq)DMFRoom Temp.This compoundModerate to High
Br₂ (1.1 eq)CH₂Cl₂0 to Room Temp.Mixture of 4-bromo and 6-bromo isomersVariable

Experimental Protocols

Protocol 1: General Procedure for Monobromination using N-Bromosuccinimide (NBS)

This protocol serves as a general starting point for the regioselective monobromination of trifluoromethylphenols.

Materials:

  • Trifluoromethylphenol (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05–1.1 eq), recrystallized if necessary

  • Anhydrous solvent (e.g., acetonitrile, DMF, or dichloromethane)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Dissolve the trifluoromethylphenol in the chosen anhydrous solvent (at a concentration of approximately 0.1–0.5 M) in a clean, dry round-bottom flask under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.

  • Add the N-bromosuccinimide in portions to the stirred solution over 10–15 minutes.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction with the addition of water.

  • If a precipitate forms, collect the solid by vacuum filtration and wash it with cold water to remove succinimide.

  • If no precipitate is formed, transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2: General Procedure for Bromination using Elemental Bromine (Br₂)

This protocol is suitable when a more potent brominating agent is needed, but requires careful control to maintain selectivity.

Materials:

  • Trifluoromethylphenol (1.0 eq)

  • Elemental Bromine (Br₂) (1.05–1.1 eq)

  • Anhydrous non-polar solvent (e.g., dichloromethane, carbon tetrachloride, or acetic acid)

  • Round-bottom flask with a magnetic stir bar and a dropping funnel

  • Inert atmosphere setup

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the trifluoromethylphenol in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of bromine in the same solvent in a dropping funnel.

  • Add the bromine solution dropwise to the stirred phenol solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C or room temperature, monitoring its progress by TLC or GC.

  • Once the reaction is complete, quench any excess bromine by carefully adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the reddish-brown color dissipates.

  • Neutralize the generated HBr with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify by recrystallization, column chromatography, or distillation.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Poor Bromination Outcome start Poor Reaction Outcome (Low Yield, Poor Selectivity, or Side Products) check_reagents 1. Verify Reagent Purity (Substrate, Solvent, Brominating Agent) start->check_reagents check_conditions 2. Review Reaction Conditions (Temperature, Time, Stoichiometry) check_reagents->check_conditions Reagents OK reagent_fail Use pure/fresh reagents check_reagents->reagent_fail Purity Issue analyze_directing_effects 3. Analyze Directing Effects (-OH vs -CF3, Sterics) check_conditions->analyze_directing_effects Conditions OK conditions_fail Adjust stoichiometry/time check_conditions->conditions_fail Condition Issue optimize_reagent Modify Brominating Agent (e.g., NBS for Br2, change catalyst) analyze_directing_effects->optimize_reagent Hypothesis Formed optimize_temp Adjust Temperature (Lower for selectivity, higher for rate) analyze_directing_effects->optimize_temp Hypothesis Formed optimize_solvent Screen Solvents (e.g., DMF, CH3CN, CH2Cl2) analyze_directing_effects->optimize_solvent Hypothesis Formed resolution Problem Resolved optimize_reagent->resolution optimize_temp->resolution optimize_solvent->resolution

Caption: A logical workflow for troubleshooting common issues in the bromination of trifluoromethylphenols.

Experimental_Workflow General Experimental Workflow for Bromination setup Reaction Setup (Substrate + Solvent in Flask) cooling Cool to Target Temperature (e.g., 0 °C) setup->cooling addition Add Brominating Agent (Portion-wise or Dropwise) cooling->addition monitor Monitor Reaction (TLC, GC) addition->monitor quench Quench Reaction (e.g., Water, Na2S2O3) monitor->quench Reaction Complete workup Aqueous Workup (Extraction, Washing) quench->workup dry Dry and Concentrate (Na2SO4, Rotary Evaporator) workup->dry purify Purify Product (Recrystallization or Chromatography) dry->purify

Caption: A generalized workflow for the bromination of trifluoromethylphenols.

References

common side products in the synthesis of 4-Bromo-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-2-(trifluoromethyl)phenol. The content addresses common side products, purification challenges, and offers experimental guidance.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: The synthesis of this compound, typically achieved through the electrophilic bromination of 2-(trifluoromethyl)phenol, can lead to several side products. The most prevalent are:

  • Positional Isomers: The primary isomeric byproduct is 6-bromo-2-(trifluoromethyl)phenol , resulting from bromination at the ortho-position relative to the hydroxyl group. The formation of a mixture of isomers is a known challenge in the bromination of substituted phenols; for instance, the bromination of 3-trifluoromethylphenol yields both 2-bromo- and 5-bromo- isomers[1].

  • Poly-brominated Species: Due to the activating nature of the phenolic hydroxyl group, the aromatic ring is susceptible to further bromination, leading to the formation of di- and tri-brominated phenols .

  • Unreacted Starting Material: Incomplete conversion will result in the presence of the starting material, 2-(trifluoromethyl)phenol , in the crude product mixture.

Q2: How can I improve the regioselectivity of the bromination to favor the formation of the desired 4-bromo isomer over the 6-bromo isomer?

A2: Enhancing the regioselectivity towards the para-position is a key challenge. The trifluoromethyl group at the 2-position provides some steric hindrance that favors substitution at the less hindered para-position. This selectivity can be further improved by carefully selecting the reaction conditions:

  • Solvent Choice: Employing non-polar solvents such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) can enhance para-selectivity.

  • Temperature Control: Conducting the reaction at lower temperatures generally improves the selectivity for the para-isomer.

  • Brominating Agent: While bromine (Br₂) is commonly used, milder and bulkier brominating agents like N-bromosuccinimide (NBS) can offer better control and regioselectivity.

Q3: I am observing significant amounts of poly-brominated byproducts. What strategies can I employ to minimize their formation?

A3: The formation of poly-brominated products is a common issue arising from the high reactivity of the phenol ring. To suppress this side reaction, consider the following adjustments:

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent, using no more than one equivalent relative to the 2-(trifluoromethyl)phenol.

  • Slow Addition: Add the brominating agent to the reaction mixture slowly and in a controlled manner to maintain a low concentration of the electrophile throughout the reaction.

  • Reaction Temperature: Lowering the reaction temperature will decrease the overall reaction rate and can significantly reduce the extent of polysubstitution.

Q4: What are the most effective methods for purifying the final product and removing the isomeric and poly-brominated impurities?

A4: Due to the similar physicochemical properties of the desired product and the common side products, purification can be challenging. The most effective techniques are:

  • Flash Column Chromatography: This is the most widely used method for separating the isomers and removing poly-brominated species. A silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.

  • Preparative HPLC: For achieving very high purity or for separating particularly difficult mixtures, preparative High-Performance Liquid Chromatography (HPLC) can be utilized.

  • Recrystallization: If the crude product is solid and the desired 4-bromo isomer is the major component, recrystallization can be a viable purification method. However, its effectiveness in separating isomers may be limited.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired 4-bromo isomer - Poor regioselectivity- Formation of multiple side products- Optimize reaction conditions for para-selectivity (non-polar solvent, low temperature)- Use a milder brominating agent (e.g., NBS)
Significant formation of poly-brominated products - Excess brominating agent- High reaction temperature- Highly activating reaction conditions- Use 1.0 equivalent or slightly less of the brominating agent- Add the brominating agent slowly- Conduct the reaction at or below room temperature
Incomplete reaction - Insufficient reaction time- Low reaction temperature- Deactivated brominating agent- Monitor the reaction by TLC to determine the optimal reaction time- Allow the reaction to proceed for a longer duration or at a slightly elevated temperature if selectivity is not compromised- Ensure the quality and reactivity of the brominating agent
Difficulty in separating isomers by column chromatography - Inappropriate solvent system- Co-elution of isomers- Screen different eluent systems to improve separation- Use a longer column or a shallower solvent gradient- Consider using preparative HPLC for challenging separations

Experimental Protocol

The following is a general experimental protocol for the synthesis of this compound, based on established methods for the bromination of substituted phenols[1].

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethyl)phenol (1.0 eq.) in a non-polar solvent such as dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Brominating Agent: While maintaining the temperature at 0 °C, slowly add a solution of bromine (1.0 eq.) in dichloromethane dropwise over a period of 30-60 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the pure this compound.

Synthetic Pathway and Side Product Formation

The following diagram illustrates the synthetic pathway for this compound and the formation of common side products.

G 2-(Trifluoromethyl)phenol 2-(Trifluoromethyl)phenol Bromination Bromination 2-(Trifluoromethyl)phenol->Bromination This compound This compound Bromination->this compound Desired Product 6-Bromo-2-(trifluoromethyl)phenol 6-Bromo-2-(trifluoromethyl)phenol Bromination->6-Bromo-2-(trifluoromethyl)phenol Isomeric Side Product Di/Tri-brominated Phenols Di/Tri-brominated Phenols Bromination->Di/Tri-brominated Phenols Over-bromination Side Products

Caption: Synthesis of this compound and potential side products.

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions with 4-Bromo-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and answers to frequently asked questions regarding palladium-catalyzed cross-coupling reactions involving 4-Bromo-2-(trifluoromethyl)phenol. The presence of both an electron-withdrawing trifluoromethyl group and a potentially interfering phenol group presents unique challenges that require careful optimization of reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My cross-coupling reaction with this compound has failed or resulted in a very low yield. What are the first things I should check?

A1: A failed reaction can often be attributed to a few common factors. A systematic check is the best approach:

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure that your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents were properly degassed.[1][2][3] Even trace amounts of oxygen can deactivate the catalyst.

  • Reagent Quality: Verify the purity and integrity of your starting materials. Phosphine ligands are susceptible to oxidation, and palladium catalysts can degrade over time.[2] It is recommended to use fresh catalyst and ligand from a reliable source. The quality of the base and the dryness of the solvent are also critical.[1][2]

  • Catalyst/Ligand Choice: The combination of the palladium source and ligand is crucial for success. For an electron-rich phenol substrate that is also sterically hindered, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, RuPhos) are often required to facilitate the oxidative addition and reductive elimination steps.[4][5]

Q2: I'm observing the formation of phenol (hydrodehalogenation) instead of my desired coupled product. What causes this and how can I prevent it?

A2: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction.

  • Potential Causes: This can be caused by trace amounts of water or other proton sources in the reaction mixture. In some cases, solvents like DMF can act as a hydrogen source.[6] For Suzuki reactions, a competing side reaction is protodeboronation, where the boronic acid group is replaced by hydrogen, which is a significant issue with electron-deficient arylboronic acids.[2]

  • Solutions:

    • Ensure all reagents and solvents are strictly anhydrous.[1]

    • Use high-purity, fresh reagents.

    • In Suzuki couplings, consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) to minimize protodeboronation.[2]

Q3: Does the phenolic hydroxyl (-OH) group on this compound interfere with the reaction? Should I protect it?

A3: Yes, the free hydroxyl group can significantly interfere with the reaction.

  • Mechanism of Interference: The phenol is acidic and can be deprotonated by the base. The resulting phenoxide can coordinate to the palladium center, potentially inhibiting the catalyst. It can also act as a nucleophile in competing side reactions.[4][7]

  • When to Protect: If you are experiencing low yields, catalyst deactivation, or significant side product formation, protecting the hydroxyl group is a highly recommended strategy.[4]

  • Recommended Protecting Groups: Common protecting groups include methyl ether, benzyl ether, or a silyl ether (e.g., TBDMS). The choice of protecting group will depend on its stability under the reaction conditions and the ease of its subsequent removal.

Q4: How does the trifluoromethyl (-CF3) group affect the reactivity of this compound?

A4: The -CF3 group is a strong electron-withdrawing group, which generally has a positive effect on the key oxidative addition step.

  • Enhanced Reactivity: The electron-withdrawing nature of the -CF3 group makes the carbon-bromine bond more susceptible to oxidative addition by the palladium(0) catalyst.[5][8] This is often the rate-limiting step in the catalytic cycle, so this electronic effect is generally beneficial for the reaction rate.

Q5: I am attempting a Suzuki-Miyaura coupling and see a lot of homocoupling of my boronic acid. How can I minimize this?

A5: Homocoupling of boronic acids (Glaser-Hay coupling) is a well-known side reaction, often promoted by the presence of oxygen and/or copper salts.

  • Solutions:

    • Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated before and during the reaction.[3]

    • Copper-Free Conditions: If your reaction setup might have trace copper contamination, ensure all glassware is scrupulously clean.

    • Optimize Base and Solvent: The choice of base and solvent can influence the rate of homocoupling versus the desired cross-coupling. Screening different conditions is advisable.[3][9]

Data Presentation: Representative Reaction Conditions

Optimizing a cross-coupling reaction often requires screening various components. The table below summarizes common conditions for different types of cross-coupling reactions that can be adapted for this compound. Yields are highly dependent on the specific coupling partner.

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Typical Yield Range
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2-3)Toluene/H₂O (10:1)100Moderate to High[4]
Buchwald-Hartwig Pd₂(dba)₃ (1-2)XPhos or Xantphos (2-4)Cs₂CO₃ or NaOtBu (1.5)Toluene or 1,4-Dioxane100-110Moderate to High[4][10]
Sonogashira (Cu co-cat.) Pd(PPh₃)₂Cl₂ (3)-Et₃N or DIPEATHF or DMFRT to 80Good to High[5][8]
Sonogashira (Cu-free) [DTBNpP]Pd(crotyl)Cl (5)-TMP (2)DMSORoom TempGood to High[11][12]
Heck Reaction Pd(OAc)₂ (1-2)PPh₃ or P(o-tol)₃ (2-4)Et₃N or NaOAc (1.5-2)DMF or Toluene>100Variable[13][14]

Experimental Protocols

The following are generalized protocols that serve as a starting point. They must be optimized for specific substrates and desired outcomes. All procedures must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox. [1]

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add the protected this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[4]

  • Catalyst Addition: In a glovebox or under a positive stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).[4]

  • Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water) via syringe.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.[2][4]

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.) to an oven-dried reaction vessel.[4]

  • Reagent Addition: Add the protected this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene).[1][4]

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 100-110 °C) with vigorous stirring.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues and inorganic salts.[1]

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualized Workflows and Relationships

The following diagrams illustrate key workflows and concepts in troubleshooting and executing cross-coupling reactions.

Troubleshooting_Workflow Troubleshooting Failed Cross-Coupling Reactions start Reaction Failed (Low/No Yield) check_inert Verify Inert Atmosphere & Degassed Solvents start->check_inert check_reagents Check Reagent Purity (Catalyst, Ligand, Base, SM) check_inert->check_reagents analyze_sides Analyze Crude Mixture (LCMS/NMR for Side Products) check_reagents->analyze_sides hydrodehalogenation Hydrodehalogenation Observed? analyze_sides->hydrodehalogenation protect_oh Is Phenol -OH Group Unprotected? hydrodehalogenation->protect_oh No action_dry Action: Use Anhydrous Solvents & Reagents hydrodehalogenation->action_dry Yes action_protect Action: Protect -OH Group (e.g., as Me or Bn ether) protect_oh->action_protect Yes action_rescreen Action: Re-screen Reaction Parameters protect_oh->action_rescreen No action_dry->action_rescreen action_protect->action_rescreen params Screen Catalyst, Ligand, Base, Solvent, & Temp. action_rescreen->params success Reaction Successful params->success

Caption: A workflow for troubleshooting failed cross-coupling reactions.

Cross_Coupling_Components Key Components in a Palladium Cross-Coupling Cycle cluster_reactants Reactants cluster_catalysis Catalytic System ArylHalide 4-Bromo-2-(CF3)phenol (Ar-X) Catalyst Pd(0) Catalyst ArylHalide->Catalyst Oxidative Addition CouplingPartner Coupling Partner (e.g., R-B(OH)₂, R-NH₂, R-C≡CH) CouplingPartner->Catalyst Transmetalation / Coordination Product Coupled Product (Ar-R) Catalyst->Product Reductive Elimination Ligand Phosphine Ligand (e.g., SPhos, XPhos) Ligand->Catalyst Coordinates to Base Base (e.g., K₃PO₄, Cs₂CO₃) Base->CouplingPartner Activates Base->Catalyst Regenerates Solvent Solvent (e.g., Toluene, Dioxane)

Caption: Core components and their roles in a catalytic cycle.

References

preventing decomposition of 4-Bromo-2-(trifluoromethyl)phenol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 4-Bromo-2-(trifluoromethyl)phenol to prevent its decomposition. The following information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound at room temperature, with some suppliers suggesting temperatures below 15°C, in a cool, dark, and dry place.[1][2] The container should be tightly sealed to prevent exposure to moisture and air. For enhanced protection against oxidation, storing under an inert atmosphere, such as nitrogen or argon, is advisable.

Q2: What are the signs of decomposition in this compound?

A2: Decomposition of this compound, which is typically a white to off-white solid, may be indicated by a change in color (e.g., yellowing or browning), a change in physical state (e.g., clumping or melting at a lower temperature), or the development of an unusual odor. Any deviation from the initial appearance and properties should be considered a potential sign of degradation.

Q3: What substances are incompatible with this compound during storage?

A3: this compound should be stored away from incompatible substances to prevent chemical reactions that can lead to decomposition. Key incompatibilities include:

  • Strong Oxidizing Agents: Can cause vigorous reactions.

  • Strong Bases: Can react with the acidic phenolic proton.

  • Strong Acids: May catalyze decomposition reactions.

  • Metals: Contact with certain metals may catalyze degradation.

A general chemical compatibility chart for phenols indicates that they are incompatible with caustics, some halogenated compounds, and aldehydes.[3]

Q4: Can I store this compound in a standard laboratory refrigerator?

A4: While storage at cooler temperatures is generally recommended, it is crucial to ensure the refrigerator is a non-sparking and dedicated chemical storage unit. Storing in a standard refrigerator can pose a fire hazard if flammable vapors are present. Furthermore, it is important to prevent moisture condensation, which can occur with temperature cycling. The container must be tightly sealed.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage of this compound.

Observed Issue Potential Cause Recommended Action
Discoloration (Yellowing/Browning) Oxidation due to air exposure, reaction with contaminants, or slow decomposition at elevated temperatures.1. Verify the integrity of the container seal. 2. If repeat openings are necessary, consider flushing the container with an inert gas (nitrogen or argon) before resealing. 3. Store in a dark location, as light can accelerate degradation. 4. Assess purity using HPLC or GC-MS (see Experimental Protocols).
Clumping or Caking of the Solid Absorption of moisture from the atmosphere.1. Ensure the container is tightly sealed. 2. Store in a desiccator or a controlled low-humidity environment. 3. If clumping is observed, the material should be dried under vacuum before use, and its purity should be re-assessed.
Lowered Melting Point Presence of impurities, which could be residual solvents from synthesis or degradation products.1. Determine the melting point and compare it to the manufacturer's specifications. 2. Analyze the sample's purity by HPLC or GC-MS to identify and quantify impurities.
Inconsistent Experimental Results Degradation of the starting material leading to lower effective concentration and potential interference from degradation products.1. Always use a fresh sample or a sample that has been stored under optimal conditions. 2. Perform a purity check on the stored material before use in sensitive experiments.

Experimental Protocols

To assess the purity and detect potential degradation of this compound, the following analytical methods are recommended.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for the routine quality control of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[4]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Detection Wavelength: 280 nm.[5]

  • Injection Volume: 10 µL.[5]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS provides excellent separation and definitive identification of volatile impurities and degradation products.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[5]

  • Inlet Temperature: 280 °C.[5]

  • Injection Mode: Splitless (1 µL injection volume).[5]

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.[5]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Scan Range: m/z 50-300.[5]

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[5]

Visual Guides

Recommended Storage Workflow

Receive Receive Compound Inspect Inspect for initial quality and packaging Receive->Inspect Store Store in tightly sealed original container Inspect->Store Location Cool, dry, dark, and well-ventilated area Store->Location Inert Optional: Flush with inert gas (N2 or Ar) Store->Inert Use Use in experiment Store->Use Recheck Re-check appearance before each use Use->Recheck Recheck->Use

Caption: Recommended workflow for receiving and storing this compound.

Troubleshooting Logic for Suspected Decomposition

Observe Observe visual signs of decomposition Check_Storage Review storage conditions (temp, light, humidity) Observe->Check_Storage Check_Purity Perform purity analysis (HPLC or GC-MS) Check_Storage->Check_Purity Adjust_Storage Adjust storage conditions to recommended parameters Check_Storage->Adjust_Storage Purity_OK Purity within specification? Check_Purity->Purity_OK Use_Caution Use with caution or purify before use Purity_OK->Use_Caution Yes Discard Discard if purity is significantly compromised Purity_OK->Discard No

Caption: Troubleshooting workflow for suspected decomposition of the compound.

References

challenges in the scale-up of 4-Bromo-2-(trifluoromethyl)phenol production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of 4-Bromo-2-(trifluoromethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most straightforward and commonly employed method is the direct electrophilic bromination of 2-(trifluoromethyl)phenol using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine (Br₂) in a suitable solvent like dichloromethane (DCM) or acetic acid.

Q2: What are the primary safety concerns when working with the reagents for this synthesis?

A2: Both bromine and N-bromosuccinimide are corrosive and toxic. Bromine is a volatile, highly corrosive liquid that can cause severe burns. NBS is a lachrymator and is harmful if inhaled or ingested. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When scaling up, particular attention should be paid to the exothermic nature of the bromination reaction.

Q3: What are the expected major by-products in this synthesis?

A3: The primary by-products are typically isomers of the desired product, such as 2-Bromo-6-(trifluoromethyl)phenol and dibrominated species like 2,4-Dibromo-6-(trifluoromethyl)phenol. The formation of these by-products is highly dependent on the reaction conditions, including the choice of brominating agent, solvent, and temperature.

Q4: Which analytical techniques are suitable for monitoring the reaction progress and final product purity?

A4: For reaction monitoring, Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are commonly used. For final product purity analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods. ¹H NMR and ¹³C NMR are essential for structural confirmation.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using TLC or GC to ensure the complete consumption of the starting material, 2-(trifluoromethyl)phenol. If the reaction stalls, a slight excess of the brominating agent may be required. Be cautious with adding a large excess, as this can lead to the formation of dibrominated by-products.

  • Suboptimal Reaction Temperature:

    • Solution: The bromination of phenols is typically exothermic. Running the reaction at a controlled, lower temperature (e.g., 0-5 °C) can improve selectivity for the para-isomer and minimize by-product formation. A gradual warm-up to room temperature may be necessary to drive the reaction to completion.

  • Choice of Brominating Agent and Solvent:

    • Solution: The reactivity and selectivity of the bromination can be tuned by the choice of reagents. NBS often provides higher selectivity for the para-position compared to elemental bromine. The solvent also plays a crucial role; polar aprotic solvents may favor the desired isomer. Experiment with different solvent systems to optimize the yield.

Issue 2: High Levels of Impurities

Q: I am observing significant amounts of isomeric and/or dibrominated impurities in my product. How can I minimize their formation?

A: Impurity formation is a common challenge in electrophilic aromatic substitution reactions. Here are some strategies to improve the purity of your product:

  • Isomeric Impurities (e.g., 2-Bromo-6-(trifluoromethyl)phenol):

    • Solution: The ortho/para selectivity is influenced by steric hindrance and electronic effects. The trifluoromethyl group is ortho, para-directing, but the hydroxyl group is a stronger activating group. To favor para-substitution, use a less reactive brominating agent and a non-polar solvent at a lower temperature.

  • Dibrominated Impurities (e.g., 2,4-Dibromo-6-(trifluoromethyl)phenol):

    • Solution: This is often a result of using too much brominating agent or running the reaction for too long after the starting material has been consumed. Use a stoichiometric amount or a very slight excess (e.g., 1.05 equivalents) of the brominating agent. Add the brominating agent slowly and in portions to maintain a low concentration in the reaction mixture.

Issue 3: Difficulties in Product Purification

Q: I am struggling to separate the desired product from the starting material and by-products. What are the recommended purification methods?

A: The choice of purification method depends on the scale of your synthesis and the nature of the impurities.

  • Laboratory Scale:

    • Solution: Column chromatography on silica gel is the most effective method for separating the desired product from its isomers and dibrominated impurities. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can provide good separation.

  • Scale-Up and Industrial Production:

    • Solution: At a larger scale, column chromatography can be impractical. Recrystallization is a more viable option. You may need to screen various solvent systems to find one that provides good discrimination between the product and impurities. Distillation under reduced pressure can also be effective if the boiling points of the components are sufficiently different.

Quantitative Data Summary

The following table provides illustrative data on how reaction conditions can affect the yield and purity of this compound. Note: This data is representative and may not reflect the results of all experimental setups.

Entry Brominating Agent (Equivalents) Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (%) (by GC)
1Br₂ (1.1)CH₂Cl₂0 to RT47588
2Br₂ (1.1)Acetic AcidRT27285
3NBS (1.05)CH₂Cl₂0 to RT68595
4NBS (1.05)Acetonitrile0 to RT68293

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound at a laboratory scale.

Materials:

  • 2-(Trifluoromethyl)phenol

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 2-(trifluoromethyl)phenol (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.05 equivalents) to the cooled solution in portions over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Problem Encountered LowYield Low Yield Start->LowYield HighImpurity High Impurity Start->HighImpurity PurificationIssue Purification Difficulty Start->PurificationIssue CheckReaction Check for Complete Consumption of Starting Material LowYield->CheckReaction Incomplete Reaction? OptimizeTemp Optimize Reaction Temperature LowYield->OptimizeTemp Suboptimal Conditions? ChangeReagents Consider Different Brominating Agent or Solvent LowYield->ChangeReagents Poor Selectivity? HighImpurity->OptimizeTemp ControlStoichiometry Adjust Stoichiometry of Brominating Agent (1.05 eq.) HighImpurity->ControlStoichiometry Dibromination? SlowAddition Slow, Portional Addition of Brominating Agent HighImpurity->SlowAddition Isomer Formation? ColumnChromatography Lab Scale: Column Chromatography PurificationIssue->ColumnChromatography Recrystallization Large Scale: Recrystallization or Distillation PurificationIssue->Recrystallization

Caption: A logical workflow for troubleshooting common issues in the production of this compound.

Technical Support Center: Byproduct Identification in 4-Bromo-2-(trifluoromethyl)phenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for common reactions involving 4-Bromo-2-(trifluoromethyl)phenol. The following sections detail potential byproduct formation in key synthetic transformations and provide analytical protocols for their identification and characterization.

Frequently Asked Questions (FAQs)

Q1: I am seeing a significant amount of a byproduct with a mass corresponding to the loss of bromine in my palladium-catalyzed cross-coupling reaction. What is this byproduct and how can I minimize it?

A1: The most common byproduct in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) of aryl halides is the hydrodehalogenated (or de-brominated) product. In your case, this would be 2-(trifluoromethyl)phenol . This occurs when the aryl halide starting material is reduced, and the bromine atom is replaced by a hydrogen atom.

To minimize hydrodehalogenation:

  • Choice of Base: Use weaker, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃ instead of strong alkoxide bases (e.g., NaOtBu). Strong bases can promote the formation of palladium-hydride species, which are responsible for the reduction.

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands can accelerate the desired reductive elimination step of the catalytic cycle over the competing hydrodehalogenation pathway.

  • Solvent: Use anhydrous aprotic solvents like dioxane or toluene. Protic solvents (e.g., alcohols) or those that can act as a hydride source (e.g., DMF with residual water) should be avoided.

  • Temperature: Lowering the reaction temperature and extending the reaction time can sometimes favor the desired cross-coupling over the reduction side reaction.

Q2: My Suzuki-Miyaura coupling reaction is producing a dimeric byproduct of my boronic acid coupling partner. What is causing this?

A2: This byproduct is due to the homocoupling of the boronic acid. This is often promoted by the presence of oxygen in the reaction mixture. It is crucial to ensure that the reaction is performed under strictly inert conditions.

To minimize boronic acid homocoupling:

  • Degassing: Thoroughly degas all solvents and reagents before use.

  • Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire reaction setup and duration.

  • Catalyst Choice: Ensure you are using a high-quality palladium catalyst.

Q3: In my Williamson ether synthesis using this compound and a secondary alkyl halide, I am observing the formation of an alkene. Why is this happening?

A3: The Williamson ether synthesis proceeds via an Sₙ2 mechanism. However, when using secondary or tertiary alkyl halides, a competing E2 elimination reaction can occur, leading to the formation of an alkene byproduct. The phenoxide, being a strong base, can abstract a proton from the alkyl halide, leading to elimination.

To minimize elimination:

  • Alkyl Halide Choice: Whenever possible, use a primary alkyl halide or a methyl halide as the electrophile.

  • Reaction Conditions: Use a polar aprotic solvent like DMF or DMSO, which can favor the Sₙ2 pathway. Lowering the reaction temperature may also reduce the rate of elimination.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low yield of the desired biaryl product with significant formation of 2-(trifluoromethyl)phenol.

dot

Caption: Troubleshooting workflow for hydrodehalogenation in Suzuki-Miyaura coupling.

Quantitative Data on Byproduct Formation (Illustrative)

Aryl BromideBaseLigandSolventTemp (°C)Desired Product Yield (%)Hydrodehalogenation (%)
4-BromoanisoleNaOEtPPh₃Ethanol78~70~30
4-BromoanisoleK₃PO₄XPhosDioxane80>95<5
This compoundK₂CO₃SPhosToluene/H₂O100Expected >90Expected <10

Note: Data for 4-bromoanisole is illustrative of the impact of base and ligand choice. The data for this compound is an expected outcome based on established principles.

Buchwald-Hartwig Amination

Problem: Formation of 2-(trifluoromethyl)phenol alongside the desired N-aryl product.

dot

Caption: Troubleshooting workflow for Buchwald-Hartwig amination side reactions.

Quantitative Data on Byproduct Formation (Illustrative)

Aryl BromideAmineBaseLigandTemp (°C)Desired Product Yield (%)Hydrodehalogenation (%)
4-Bromo-tolueneMorpholineNaOtBuP(o-tolyl)₃100~85~15
4-Bromo-tolueneMorpholineK₃PO₄Buchwald Ligand100>95<5
This compoundAnilineCs₂CO₃XPhos110Expected >90Expected <10

Note: Data for 4-bromo-toluene is illustrative. The data for this compound is an expected outcome based on established principles.

Williamson Ether Synthesis

Problem: Formation of an alkene byproduct when using a secondary alkyl halide.

dot

Caption: Troubleshooting workflow for Williamson ether synthesis.

Quantitative Data on Byproduct Formation (Illustrative)

AlkoxideAlkyl HalideSolventTemp (°C)Ether (Sₙ2) Yield (%)Alkene (E2) Yield (%)
Sodium Ethoxide2-BromopropaneEthanol55~20~80
Sodium Phenoxide2-BromopropaneDMF25~60~40
4-Bromo-2-(trifluoromethyl)phenoxide1-BromobutaneDMF50Expected >95Expected <5
4-Bromo-2-(trifluoromethyl)phenoxide2-BromobutaneDMF50Expected 40-60Expected 40-60

Note: The data provided is illustrative of the competition between Sₙ2 and E2 reactions and is based on general principles of organic chemistry.

Experimental Protocols

Protocol 1: GC-MS Analysis for Byproduct Identification

This protocol is designed for the identification of the starting material, desired product, and common byproducts such as 2-(trifluoromethyl)phenol.

dot

G cluster_0 Sample Preparation cluster_1 GC-MS Parameters cluster_2 Data Analysis A Quench Reaction (e.g., with H₂O or sat. NH₄Cl) B Extract with Organic Solvent (e.g., Ethyl Acetate) A->B C Dry Organic Layer (e.g., over Na₂SO₄) B->C D Dilute for GC-MS Analysis C->D E Column: DB-5ms (or equivalent) F Injection Mode: Splitless E->F G Oven Program: Start at 50°C, ramp to 280°C F->G H MS Scan Range: 50-500 m/z G->H I Identify Peaks by Retention Time J Analyze Mass Spectra I->J K Compare with Standards/Libraries J->K

Caption: Workflow for GC-MS analysis of reaction mixtures.

Methodology:

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture with water or saturated ammonium chloride solution.

    • Extract the organic components with a suitable solvent like ethyl acetate or dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) in the extraction solvent.

  • GC-MS Instrumentation and Conditions:

    • GC Column: A standard nonpolar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

    • Injection: Splitless injection mode is preferred for sensitivity.

    • Oven Temperature Program: A typical program would be:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5-10 minutes at 280 °C.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 50 to 500 m/z.

  • Data Analysis:

    • Retention Times: The expected elution order is typically: 2-(trifluoromethyl)phenol < this compound < Desired cross-coupled product.

    • Mass Spectra:

      • This compound (Starting Material): Look for the characteristic isotopic pattern of a single bromine atom (M+ and M+2 peaks of nearly equal intensity) at m/z 240/242.

      • 2-(Trifluoromethyl)phenol (Hydrodehalogenation Byproduct): Look for a molecular ion at m/z 162.

      • Desired Product: The molecular ion will correspond to the expected mass of the coupled product.

Protocol 2: HPLC Analysis for Byproduct Quantification

This protocol is suitable for quantifying the ratio of starting material to products and byproducts.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the crude reaction mixture in the mobile phase (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Instrumentation and Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

      • Gradient: Start with a higher percentage of A and gradually increase the percentage of B. For example: 5-95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm).

  • Data Analysis:

    • Identify the peaks corresponding to each component based on retention times (determined by injecting pure standards, if available).

    • The relative peak areas can be used to estimate the percentage of each component in the mixture. For accurate quantification, a calibration curve with standards should be prepared. The expected elution order on a C18 column would be: 2-(trifluoromethyl)phenol (most polar, elutes first), followed by this compound, and then the typically more non-polar cross-coupled product.

Technical Support Center: Efficient Recrystallization of 4-Bromo-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.

Welcome to the technical support guide for the purification of 4-Bromo-2-(trifluoromethyl)phenol via recrystallization. This document provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource. It moves beyond simple instructions to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively.

Compound Profile: this compound

A foundational understanding of your compound's physical properties is the first step in designing a robust purification protocol.

PropertyValueSource(s)
CAS Number 50824-04-9[1][2][3]
Molecular Formula C₇H₄BrF₃O[1][2][3]
Molecular Weight 241.01 g/mol [2][3][4]
Appearance White to off-white crystalline powder/solid[1][5]
Melting Point 82-88 °C[1][4][5]

The compound's structure, featuring a polar phenolic hydroxyl group and a nonpolar brominated aromatic ring with a lipophilic trifluoromethyl group, dictates its solubility. Its relatively low melting point is a critical factor to consider, as it increases the risk of "oiling out" during crystallization.[6][7]

Part 1: Solvent Selection FAQs

Choosing the correct solvent is the most critical decision in a recrystallization procedure.[8] An ideal solvent will dissolve the compound completely when hot but sparingly when cold, allowing for high recovery of pure crystals upon cooling.[9][10]

Q1: What are the defining characteristics of an ideal recrystallization solvent for this compound?

A successful recrystallization hinges on the principle of differential solubility. The ideal solvent should exhibit:

  • High dissolving power at elevated temperatures: The solvent must be capable of fully dissolving your crude this compound near its boiling point.[9]

  • Low dissolving power at low temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting crystallization and maximizing yield.[8]

  • Inertness: The solvent must not react chemically with the compound.[9]

  • Appropriate Boiling Point: A boiling point below the compound's melting point (82-88°C) is preferable to reduce the risk of oiling out. Additionally, a volatile solvent is easier to remove from the final crystals.[9]

  • Impurity Profile: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after filtration).[10]

Q2: Based on its structure, what solvents should I test for this compound?

Given the mixed polarity of the target molecule, a range of solvents should be considered. The following table provides a starting point for your screening experiments.

SolventPolarityBoiling Point (°C)Rationale & Expected Behavior
Heptane/Hexane Non-polar98 / 69Good Candidate. The compound is likely to be sparingly soluble at room temperature but significantly more soluble when hot. Prone to oiling out if not cooled slowly.[11]
Toluene Non-polar (Aromatic)111Potential Candidate. Good for dissolving aromatic compounds.[11] However, its high boiling point exceeds the compound's melting point, increasing the risk of oiling out. Use with caution.
Dichloromethane (DCM) Moderately Polar40Poor single-solvent choice. Likely to dissolve the compound well even at room temperature due to its moderate polarity.[12] Its low boiling point provides a poor temperature gradient for crystallization.[8] Best used as the "good" solvent in a mixed-solvent system with an anti-solvent like hexane.
Ethanol/Methanol Polar Protic78 / 65Potential for mixed-solvent system. The phenolic group may lead to high solubility.[11] Unlikely to be a good single solvent but can be paired effectively with water (a "poor" solvent) to induce crystallization.[8]
Water Very Polar100Poor single-solvent choice. The large nonpolar aromatic portion of the molecule makes it unlikely to be soluble in water even when hot.[11][13] Ideal as the "poor" or "anti-solvent" in a mixed-solvent system with ethanol or methanol.

Q3: When and how should I use a mixed-solvent system?

A mixed-solvent system is ideal when no single solvent meets all the criteria. This is often the case for compounds like this compound. The strategy involves a "good" solvent that dissolves the compound readily and a miscible "poor" solvent (or "anti-solvent") in which the compound is insoluble.[6][8]

  • Recommended Pair: A protic solvent mixture like Ethanol/Water or a non-protic mixture like Dichloromethane/Hexane .

  • Procedure: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol). Then, add the "poor" solvent (e.g., water) dropwise to the hot solution until persistent cloudiness (turbidity) appears. Add a few more drops of the hot "good" solvent to redissolve the precipitate, then allow the clear solution to cool slowly.[6][7]

Visual Guide: Solvent Selection Workflow

This diagram outlines the logical process for selecting an appropriate solvent system.

Caption: Logical workflow for selecting a recrystallization solvent.

Part 2: Step-by-Step Recrystallization Protocol

This protocol assumes the use of a single solvent like heptane. Modifications for a mixed-solvent system are noted.

Safety First:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.[14]

  • This compound is classified as a skin and eye irritant and is harmful if swallowed.[5] Avoid inhalation of dust and direct contact.[14][15]

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat your chosen solvent (e.g., heptane) to a gentle boil. Add a boiling chip to prevent bumping.

  • Add Hot Solvent: Using a pipette, add the minimum amount of hot solvent to the Erlenmeyer flask to completely dissolve the crude solid.[16] Swirl the flask on a hot plate to facilitate dissolution.

    • Mixed-Solvent Modification: Dissolve the solid in the minimum amount of the hot "good" solvent first.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new, clean receiving flask to prevent the product from crystallizing prematurely on the filter paper.[6] Quickly filter the hot solution.

  • Induce Crystallization:

    • Single Solvent: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature.

    • Mixed-Solvent Modification: Add the "poor" solvent dropwise to the hot, clear solution until it becomes faintly cloudy. Add a few drops of the hot "good" solvent to clarify the solution again.[7]

  • Cooling & Crystal Growth: Slow cooling is paramount to forming pure, well-defined crystals and avoiding oiling out.[6][17] Do not disturb the flask during this period. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield.[16]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[7] Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities. Using warm solvent will dissolve your product and decrease the yield.[6]

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of solvent. Once dry, determine the weight to calculate the percent recovery and measure the melting point to assess purity.

Part 3: Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This section addresses the most common problems in a Q&A format.

Q1: My compound separated as an oily liquid instead of solid crystals. What happened and how do I fix it?

A: This phenomenon, known as "oiling out," occurs when the solution becomes saturated at a temperature that is above the melting point of your compound.[6] Given the 82-88°C melting point of this compound, this is a significant risk, especially with higher-boiling solvents like toluene.

Solutions:

  • Re-heat and Add Solvent: Warm the mixture to redissolve the oil. Add a small amount (10-20% more volume) of hot solvent to decrease the saturation temperature.[6][7]

  • Slow Down the Cooling: Rapid cooling is a primary cause of oiling out.[6] Allow the solution to cool to room temperature as slowly as possible before moving to an ice bath. Insulating the flask can help.

  • Change Solvents: If the problem persists, the solvent's boiling point may be too high. Switch to a lower-boiling solvent system.

Q2: The solution is clear and no crystals have formed, even after cooling in ice.

A: This indicates that the solution is not saturated, or it is supersaturated.

Solutions:

  • Too Much Solvent: This is the most common reason for low or no yield.[18] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Allow it to cool again.[17]

  • Induce Nucleation: A supersaturated solution needs a nucleation site to begin crystallization.[18]

    • Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can act as nucleation sites.[17][18]

    • Seed: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystal growth.[6][17]

Q3: My final yield is very low.

A: A low yield can be traced to several procedural steps.

Causes & Solutions:

  • Excess Solvent: As mentioned above, using too much solvent will keep a significant portion of your product dissolved in the mother liquor.[6][17] You can attempt to recover a second crop of crystals by evaporating some solvent from the filtrate.

  • Premature Crystallization: If the compound crystallized during a hot filtration step, your yield will be reduced. Ensure your filtration apparatus is adequately pre-heated.[6]

  • Improper Washing: Washing the collected crystals with room-temperature or warm solvent will dissolve the product. Always use a minimal amount of ice-cold solvent for washing.[6]

Q4: The final product is still colored or appears impure.

A: This suggests that impurities have co-precipitated with your product.

Solutions:

  • Charcoal Treatment: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step.[6] Use charcoal sparingly, as it can also adsorb some of your desired product.

  • Second Recrystallization: A second recrystallization of the purified product can significantly improve its purity.[6]

Visual Guide: Troubleshooting Decision Tree

References

Validation & Comparative

Navigating the Aromatic Landscape: A Comparative Guide to the 1H NMR Spectrum of 4-Bromo-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as a cornerstone technique for elucidating these structures. This guide provides a detailed analysis of the 1H NMR spectrum of 4-Bromo-2-(trifluoromethyl)phenol, offering a comparative perspective with analogous compounds and a foundational understanding of the spectral features.

The unique substitution pattern of this compound, featuring a hydroxyl group, a bromine atom, and a trifluoromethyl group on a benzene ring, gives rise to a distinctive 1H NMR spectrum. Understanding the interplay of the electronic effects of these substituents is key to accurately interpreting the chemical shifts and coupling patterns of the aromatic protons.

Predicted 1H NMR Spectral Data

Due to the unavailability of a publicly accessible experimental spectrum for this compound, the following data is a prediction based on established substituent effects and analysis of similar compounds. The aromatic region of the spectrum is expected to display three distinct signals corresponding to the three protons on the benzene ring.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-67.6 - 7.8Doublet (d)J_meta (H-6, H-5) ≈ 2-3
H-57.3 - 7.5Doublet of Doublets (dd)J_ortho (H-5, H-3) ≈ 8-9, J_meta (H-5, H-6) ≈ 2-3
H-37.0 - 7.2Doublet (d)J_ortho (H-3, H-5) ≈ 8-9
-OH5.0 - 6.0Broad Singlet (br s)-

Note: The chemical shift of the phenolic proton (-OH) is highly dependent on solvent, concentration, and temperature and often appears as a broad singlet which may not show coupling to other protons.

Comparative Analysis

To contextualize the predicted spectrum, a comparison with related molecules is insightful:

  • Phenol: The protons on the unsubstituted benzene ring of phenol resonate at approximately 6.9-7.3 ppm.

  • Bromobenzene: The bromine atom is deactivating and deshields the aromatic protons, shifting them downfield to roughly 7.2-7.5 ppm.

  • 2-(Trifluoromethyl)phenol: The strongly electron-withdrawing trifluoromethyl group significantly deshields the ortho and para protons.

In this compound, the electron-withdrawing nature of both the bromine and trifluoromethyl groups is expected to shift all aromatic protons downfield compared to phenol. The hydroxyl group, being an electron-donating group through resonance, will have a shielding effect, particularly on the ortho and para protons. However, the cumulative deshielding effect of the other two substituents is anticipated to be dominant.

Experimental Protocol: 1H NMR Spectroscopy

The following is a general protocol for acquiring a 1H NMR spectrum.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample (this compound) in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve homogeneity and optimal resolution.

3. Data Acquisition:

  • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.
  • Acquire the free induction decay (FID) signal.

4. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain NMR spectrum.
  • Phase the spectrum to ensure all peaks are in the absorptive mode.
  • Calibrate the chemical shift axis using the TMS signal at 0 ppm.
  • Integrate the signals to determine the relative number of protons giving rise to each peak.

Spin-Spin Coupling Visualization

The coupling interactions between the aromatic protons of this compound can be visualized using the following diagram.

G H6 H-6 H5 H-5 H6->H5 Jmeta H3 H-3 H5->H3 Jortho

Caption: Spin-spin coupling in this compound.

This guide provides a foundational understanding of the 1H NMR spectral characteristics of this compound. By combining predictive analysis with a solid grasp of experimental methodology, researchers can confidently approach the structural elucidation of this and other complex aromatic compounds.

A Comparative Analysis of the Reactivity of 4-Bromo-2-(trifluoromethyl)phenol and 4-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted phenols is paramount for the efficient design and synthesis of novel chemical entities. This guide provides an objective comparison of the reactivity of 4-Bromo-2-(trifluoromethyl)phenol and 4-bromophenol, supported by experimental data and detailed protocols. The introduction of a trifluoromethyl group at the ortho position to the hydroxyl group significantly alters the electronic and steric properties of the phenolic ring, leading to marked differences in acidity and reactivity in key synthetic transformations.

Chemical Structures and Properties

This compound and 4-bromophenol share a common brominated phenolic core, but the presence of the trifluoromethyl (-CF3) group in the former dramatically influences its chemical behavior.

PropertyThis compound4-bromophenol
CAS Number 50824-04-9106-41-2
Molecular Formula C₇H₄BrF₃OC₆H₅BrO
Molecular Weight 241.01 g/mol 173.01 g/mol
pKa ~7.41~9.17 - 9.37[1][2][3]
Appearance White to light yellow crystalline solidOff-white to pinkish-brown crystalline solid[4]
Melting Point 82-88 °C63-67 °C[5]

The most striking difference is the acidity, as indicated by the pKa values. The strongly electron-withdrawing nature of the trifluoromethyl group via the inductive effect (-I) stabilizes the phenoxide anion of this compound, making it a significantly stronger acid than 4-bromophenol.

Reactivity Comparison

The electronic and steric differences between the two molecules directly impact their reactivity in common synthetic transformations.

Electrophilic Aromatic Substitution

The trifluoromethyl group is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing inductive effect. This effect reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. In contrast, the hydroxyl group is a strongly activating, ortho-, para-directing group.

In this compound, the deactivating effect of the -CF3 group at the ortho position is expected to significantly reduce the rate of electrophilic aromatic substitution compared to 4-bromophenol, where the ring is only substituted with the activating hydroxyl group and the weakly deactivating bromine atom.

Experimental Data: Electrophilic Bromination

ReactantReaction ConditionsProductYield
4-bromophenolBromine in carbon disulfide2,4-DibromophenolHigh

For this compound, the deactivation of the ring by the -CF3 group would necessitate harsher reaction conditions to achieve comparable yields of di-substituted products.

O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. The higher acidity of this compound (lower pKa) means that it can be more readily deprotonated to its corresponding phenoxide ion under milder basic conditions compared to 4-bromophenol. This would suggest a potentially faster rate of O-alkylation.

However, the bulky trifluoromethyl group at the ortho position can introduce steric hindrance, potentially slowing down the approach of the alkyl halide to the oxygen nucleophile. The overall rate of reaction will be a balance of these two opposing effects. For unhindered alkyl halides, the increased nucleophilicity of the more readily formed phenoxide of this compound may dominate, leading to a faster reaction.

Suzuki-Miyaura Coupling

In the Suzuki-Miyaura coupling, the aryl bromide undergoes oxidative addition to a palladium(0) catalyst. The electron-withdrawing trifluoromethyl group in this compound can influence this step. Generally, electron-withdrawing groups on the aryl halide can facilitate the oxidative addition, potentially increasing the reaction rate. However, the ortho-position of the -CF3 group could also sterically hinder the approach of the bulky palladium catalyst to the C-Br bond.

Comparative studies on bromophenol isomers in Suzuki-Miyaura coupling suggest that electronic and steric factors play a crucial role in determining the reaction efficiency. While direct comparative data for this compound is limited, it is anticipated that the electronic activation towards oxidative addition might be counteracted by steric hindrance.

Experimental Protocols

Electrophilic Bromination of 4-bromophenol

Materials:

  • 4-bromophenol

  • Carbon disulfide (CS₂)

  • Bromine (Br₂)

  • Ice bath

Procedure:

  • Dissolve 4-bromophenol in carbon disulfide in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in carbon disulfide dropwise to the cooled solution with constant stirring.

  • After the addition is complete, allow the reaction to stir at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with a solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

Williamson Ether Synthesis of 4-bromophenol

Materials:

  • 4-bromophenol

  • Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., ethyl iodide)

  • Acetone or Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-bromophenol in acetone or DMF, add a base (e.g., powdered K₂CO₃).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to yield the crude ether, which can be purified by column chromatography.

Suzuki-Miyaura Coupling of 4-bromophenol

Materials:

  • 4-bromophenol

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., toluene, 1,4-dioxane, or DMF/water mixture)

Procedure:

  • In a Schlenk flask, combine 4-bromophenol, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visualizations

Acidity Comparison cluster_0 This compound cluster_1 4-bromophenol a Phenol Ring cf3 -CF3 (ortho) a->cf3 Strong -I effect oh -OH a->oh br -Br (para) a->br pka1 pKa ≈ 7.41 oh->pka1 Increased Acidity b Phenol Ring oh2 -OH b->oh2 br2 -Br (para) b->br2 pka2 pKa ≈ 9.2 oh2->pka2 Normal Acidity

Figure 1: Electronic effects on the acidity of the two phenols.

Reactivity_Comparison_Workflow cluster_0 This compound cluster_1 4-bromophenol a Phenol Ring (Electron Deficient) r1 Electrophilic Substitution (Slower) a->r1 r2 O-Alkylation (Faster Deprotonation, Steric Hindrance) a->r2 r3 Suzuki Coupling (Electronic Activation, Steric Hindrance) a->r3 b Phenol Ring (Electron Richer) s1 Electrophilic Substitution (Faster) b->s1 s2 O-Alkylation (Slower Deprotonation) b->s2 s3 Suzuki Coupling (Standard Reactivity) b->s3 start Comparison of Reactivity start->a start->b

Figure 2: A logical workflow comparing the expected reactivity.

Conclusion

The presence of a trifluoromethyl group at the ortho-position of 4-bromophenol profoundly alters its chemical reactivity. This compound is a stronger acid and is expected to exhibit lower reactivity in electrophilic aromatic substitution reactions. Its performance in O-alkylation and Suzuki-Miyaura coupling is influenced by a combination of electronic activation and potential steric hindrance. In contrast, 4-bromophenol displays more conventional reactivity for a substituted phenol. The choice between these two reagents will, therefore, depend on the specific requirements of the synthetic target and the desired reaction pathway. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.

References

Structural Validation of 4-Bromo-2-(trifluoromethyl)phenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the definitive structural confirmation of a molecule is paramount. While X-ray crystallography provides the gold standard for structural elucidation, its application can be limited by the availability of suitable single crystals. This guide provides a comparative analysis for the structural validation of 4-Bromo-2-(trifluoromethyl)phenol, addressing the absence of its single-crystal X-ray diffraction data through a comprehensive evaluation of alternative and comparative analytical techniques.

While a direct crystal structure determination for this compound is not publicly available, its molecular integrity can be confidently established through a combination of spectroscopic methods and comparative analysis with structurally analogous compounds that have been characterized by X-ray crystallography. This guide presents the available data to support the structural confirmation of this compound.

Comparative Crystallographic Data

To provide a framework for the expected solid-state conformation of this compound, crystallographic data from closely related structures are presented below. These compounds share key structural motifs, such as the brominated phenol ring, offering valuable insights into potential intermolecular interactions and packing arrangements.

Parameter4-Bromo-2-[(E)-(4-fluorophenyl)iminomethyl]phenol4-Bromo-2-[(E)-(4-chlorophenyl)iminomethyl]phenol
Molecular Formula C₁₃H₉BrFNOC₁₃H₉BrClNO
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
Unit Cell Dimensions a = 4.4820(2) Å, b = 20.8088(9) Å, c = 12.2189(5) Åa = 27.652(11) Å, b = 7.011(3) Å, c = 6.219(3) Å
β = 94.570(2)°β = 96.38(2)°
Reference [1][2]

These related structures demonstrate that brominated phenols readily form stable crystalline lattices. The presence of the bulky trifluoromethyl group in the target molecule is expected to influence the crystal packing, but the fundamental planar phenol ring structure provides a reliable basis for structural prediction.

Spectroscopic Validation Methods

In the absence of X-ray data, a combination of spectroscopic techniques provides robust evidence for the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of a molecule, confirming its molecular weight. The molecular formula of this compound is C₇H₄BrF₃O, with a calculated molecular weight of approximately 241.01 g/mol .[2][3] The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the O-H stretch of the phenol, C-F stretches of the trifluoromethyl group, and C-Br stretch, as well as aromatic C-H and C=C vibrations.

Experimental Protocols

Detailed experimental protocols for the primary analytical techniques used in structural validation are outlined below.

Single-Crystal X-ray Diffraction Protocol:

A suitable single crystal is mounted on a goniometer. X-ray diffraction data is collected, typically using a CCD area detector and monochromatic X-ray radiation (e.g., Mo Kα). The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

NMR Spectroscopy Protocol:

The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).

Mass Spectrometry (Electron Ionization - EI) Protocol:

A dilute solution of the sample is introduced into the mass spectrometer. The sample is ionized by a high-energy electron beam. The resulting ions are separated based on their mass-to-charge ratio and detected.

Infrared (FT-IR) Spectroscopy Protocol:

A small amount of the solid sample is placed on an attenuated total reflectance (ATR) crystal, or prepared as a KBr pellet. The infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of a chemical compound like this compound, prioritizing the gold standard method and outlining alternative pathways.

cluster_0 Structural Validation Workflow A Compound Synthesis & Purification B Attempt Single Crystal Growth A->B C Obtain High-Quality Single Crystal? B->C D X-ray Crystallography C->D Yes F Spectroscopic Analysis (NMR, MS, IR) C->F No E Definitive 3D Structure D->E G Comparative Data Analysis (Related Structures) F->G H Structural Confirmation G->H

Caption: Logical workflow for the structural validation of a chemical compound.

Conclusion

While the definitive three-dimensional structure of this compound from single-crystal X-ray analysis remains to be determined, a robust structural assignment can be achieved through a combination of spectroscopic methods. The available data from analogous compounds provides a strong foundation for predicting its molecular geometry and solid-state behavior. For researchers in drug development and related fields, this comparative guide underscores the importance of employing a multi-technique approach for comprehensive structural validation.

References

A Comparative Study of 2-Bromo- vs. 4-Bromo-Substituted Trifluoromethylphenols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the physicochemical properties, synthesis, and potential biological activities of 2-bromo-4-(trifluoromethyl)phenol and 4-bromo-2-(trifluoromethyl)phenol.

In the landscape of medicinal chemistry and drug development, the strategic placement of functional groups on an aromatic scaffold is a cornerstone of rational drug design. The introduction of bromine and a trifluoromethyl group to a phenol ring can significantly influence the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a comparative overview of two constitutional isomers: 2-bromo-4-(trifluoromethyl)phenol and this compound. While direct comparative experimental data on their biological effects are limited, this document compiles available physicochemical data, outlines synthetic approaches, and discusses potential biological activities based on structurally related compounds to guide further research.

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle difference in the substitution pattern on the phenol ring leads to variations in key physicochemical parameters that can impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Property2-Bromo-4-(trifluoromethyl)phenolThis compound
Molecular Formula C₇H₄BrF₃OC₇H₄BrF₃O
Molecular Weight 241.01 g/mol [1]241.01 g/mol [2]
CAS Number 81107-97-3[3]50824-04-9[4]
Predicted pKa 7.03 ± 0.18No data available
Computed XLogP3 / LogP 2.73.1735

The predicted acidity (pKa) of 2-bromo-4-(trifluoromethyl)phenol is 7.03, suggesting it is a moderately weak acid. The lipophilicity, as indicated by the computed logarithm of the partition coefficient (LogP), is slightly lower for the 2-bromo isomer compared to the 4-bromo isomer. This difference in lipophilicity, though seemingly small, can influence membrane permeability and binding to hydrophobic pockets of target proteins.

Synthesis and Spectroscopic Characterization

The synthesis of both isomers generally involves the electrophilic bromination of the corresponding trifluoromethylphenol. The regioselectivity of the bromination is directed by the activating hydroxyl group and the deactivating trifluoromethyl group.

General Synthetic Workflow

G cluster_start Starting Material cluster_reaction Bromination cluster_workup Work-up and Purification cluster_product Final Product start Trifluoromethylphenol Isomer reaction Bromine (Br2) in a suitable solvent (e.g., Dichloromethane) start->reaction 1. workup Aqueous work-up (e.g., Na2S2O3 wash) & Purification (e.g., Chromatography) reaction->workup 2. product Bromo-trifluoromethylphenol Isomer workup->product 3.

Caption: General workflow for the synthesis of bromo-trifluoromethylphenols.

Experimental Protocols

Synthesis of 2-Bromo-4-(trifluoromethyl)phenol

This protocol is based on the general procedure for the bromination of p-trifluoromethylphenol.

  • Dissolution: Dissolve 4-(trifluoromethyl)phenol (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in dichloromethane dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction by washing with an aqueous solution of sodium thiosulfate, followed by brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired product.

Synthesis of this compound

A similar electrophilic bromination approach can be employed starting from 2-(trifluoromethyl)phenol.

  • Dissolution: Dissolve 2-(trifluoromethyl)phenol (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid.

  • Bromination: Slowly add bromine (1 equivalent) to the solution at a controlled temperature.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC).

  • Work-up: Wash the reaction mixture with water and a reducing agent (e.g., sodium bisulfite) to remove excess bromine.

  • Isolation: Extract the product into an organic solvent, dry the organic layer, and evaporate the solvent.

  • Purification: Further purify the product by distillation or column chromatography.

Spectroscopic Characterization

¹H NMR: In the ¹H NMR spectrum, the aromatic protons will exhibit characteristic splitting patterns depending on the substitution. For 2-bromo-4-(trifluoromethyl)phenol, one would expect three aromatic signals, each a doublet or a doublet of doublets. For this compound, a similar pattern of three aromatic protons would be observed, but with different chemical shifts and coupling constants due to the altered electronic environment. The phenolic proton will appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectra will show seven distinct carbon signals for each isomer. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the positions of the bromine and trifluoromethyl substituents.

IR Spectroscopy: The IR spectra of both compounds will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Characteristic C-Br, C-F, and aromatic C-H and C=C stretching and bending vibrations will also be present.

Potential Biological Activities and Enzyme Inhibition: A Comparative Outlook

Enzyme Inhibition: Bromophenol derivatives have been investigated as inhibitors of various enzymes. For instance, some have shown inhibitory activity against carbonic anhydrases and acetylcholinesterase.[6][7] The position of the bromine and trifluoromethyl groups can significantly influence the binding affinity and inhibitory potency of these compounds. The differential electronic and steric properties of the two isomers could lead to distinct inhibitory profiles against a panel of enzymes.

Anticancer and Anti-inflammatory Potential: Phenolic compounds are known to modulate intracellular signaling pathways involved in inflammation and cancer.[8][9] These pathways often involve a cascade of protein kinases. The substitution pattern on the phenol ring can affect the ability of the compound to interact with the ATP-binding site or allosteric sites of these kinases.

Hypothetical Signaling Pathway Inhibition

G cluster_input Stimulus cluster_receptor Receptor cluster_pathway Signaling Cascade cluster_output Cellular Response stimulus Pro-inflammatory Stimulus / Growth Factor receptor Receptor Tyrosine Kinase stimulus->receptor ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk response Inflammation Cell Proliferation Survival erk->response akt Akt pi3k->akt nfkb NF-κB akt->nfkb nfkb->response inhibitor Bromo-Trifluoromethylphenol (Hypothetical Inhibition) inhibitor->raf inhibitor->pi3k

Caption: Hypothetical inhibition of pro-inflammatory signaling pathways by bromo-trifluoromethylphenols.

Conclusion

This guide provides a foundational comparison of 2-bromo-4-(trifluoromethyl)phenol and this compound. While there is a clear need for direct comparative studies to elucidate their biological activities, the available data on their physicochemical properties and the known activities of related compounds suggest that these isomers may possess distinct pharmacological profiles. The differences in acidity and lipophilicity, along with the unique steric and electronic environments presented by the different substitution patterns, warrant further investigation into their potential as enzyme inhibitors or modulators of signaling pathways. Researchers are encouraged to use the information presented herein as a starting point for designing experiments to directly compare these two promising scaffolds for drug discovery.

References

A Comparative Guide to the Quantitative Analysis of 4-Bromo-2-(trifluoromethyl)phenol: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates like 4-Bromo-2-(trifluoromethyl)phenol is critical for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two primary analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines detailed experimental protocols and presents a comparison of their expected performance characteristics, based on data from analogous phenolic compounds, to aid in the selection of the most appropriate method for specific analytical needs.

Comparison of Analytical Methodologies

The choice between HPLC-UV and GC-MS for the quantitative analysis of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation. While specific validated method data for this compound is not extensively published, the following table summarizes the typical performance characteristics for the analysis of similar phenolic compounds by these two techniques.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a stationary and mobile phase, with detection by UV absorbance.Separation of volatile compounds followed by mass-based detection.[1]
Selectivity HighVery High[1]
Sensitivity HighVery High[1]
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.03 µg/mL
Linearity (R²) >0.999[2]>0.999[1]
Precision (%RSD) < 2%[3]< 5%[1]
Accuracy (% Recovery) 98-102%[2]97-103%
Sample Throughput HighModerate
Instrumentation Cost ModerateHigh
Derivatization Required NoOften yes, to improve volatility.[4]

Disclaimer: The quantitative data presented in this table is illustrative and based on typical performance characteristics observed for structurally similar phenolic and bromophenolic compounds.[5][6][7] Actual performance for this compound may vary and would require specific method development and validation.

Experimental Protocols

Detailed experimental protocols are crucial for achieving reliable and reproducible results. The following sections outline plausible methodologies for the validation of an HPLC-UV method and a comparative GC-MS method for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the routine quality control of this compound.[4]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid to ensure the protonation of the phenolic group.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV spectrum of this compound should be determined to select the wavelength of maximum absorbance (λmax), likely in the range of 270-290 nm.

  • Injection Volume: 10-20 µL.[4]

  • Column Temperature: 30°C.[8]

Method Validation Workflow:

HPLC_Validation_Workflow cluster_prep Preparation cluster_method_dev Method Development & Optimization cluster_validation Method Validation cluster_analysis Routine Analysis A Reference Standard & Sample Preparation C Column & Mobile Phase Screening A->C B Mobile Phase Preparation B->C D Optimization of Flow Rate & Temperature C->D E Specificity D->E F Linearity & Range E->F G Accuracy (% Recovery) F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K System Suitability Testing J->K L Sample Analysis & Quantification K->L

Caption: Logical workflow for HPLC method validation.

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and a spiked sample to show no interference at the retention time of this compound.

  • Linearity: A series of at least five concentrations of the reference standard are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) should be ≥ 0.999.[2]

  • Accuracy: Determined by the recovery of a known amount of spiked analyte into a placebo matrix. The recovery should typically be within 98-102%.[2]

  • Precision:

    • Repeatability (Intra-day precision): The analysis of replicate samples on the same day, with a relative standard deviation (%RSD) of < 2%.[3]

    • Intermediate Precision (Inter-day precision): The analysis of replicate samples on different days, by different analysts, or with different equipment, with a %RSD of < 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides very high selectivity and sensitivity, which is particularly useful for the analysis of this compound in complex matrices or at trace levels.[1] However, derivatization is often required to increase the volatility of phenolic compounds.[4]

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD).

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Data acquisition and processing software.

GC-MS Conditions:

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Detector Temperature: 300°C (MSD transfer line).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-350 m/z.

Sample Preparation and Derivatization:

  • Accurately weigh the this compound sample and dissolve it in a suitable solvent like dichloromethane.

  • For derivatization, a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is added to the sample solution.

  • The mixture is heated at 60-70°C for 30 minutes to ensure complete derivatization.

  • The derivatized sample is then injected into the GC-MS.

Conclusion

Both HPLC-UV and GC-MS are powerful techniques for the quantitative analysis of this compound.

  • HPLC-UV is a robust, reliable, and cost-effective method that is well-suited for routine quality control in a regulated environment. Its primary advantages are simpler sample preparation and high throughput.

  • GC-MS offers superior selectivity and sensitivity, making it an excellent choice for trace-level analysis, impurity profiling, and as a confirmatory technique. The requirement for derivatization can increase sample preparation time and complexity.

The selection of the most appropriate method will depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity and selectivity, and the available instrumentation and resources. For routine assays where high sensitivity is not paramount, HPLC-UV is often the preferred method. For more demanding applications, such as trace analysis or in the presence of interfering substances, GC-MS may be the more suitable option.

References

A Comparative Analysis of the Biological Activity of 4-Bromo-2-(trifluoromethyl)phenol and Other Halogenated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of 4-Bromo-2-(trifluoromethyl)phenol and other halogenated phenols, focusing on their antimicrobial, antifungal, and anticancer properties. The information presented is curated from existing scientific literature to aid in research and drug development endeavors.

Introduction

Halogenated phenols are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of halogen atoms and other substituents onto the phenol ring can dramatically influence their physicochemical properties and, consequently, their interactions with biological targets. This guide specifically examines this compound, a molecule featuring both a bromine atom and a trifluoromethyl group, in comparison to other halogenated phenols to elucidate structure-activity relationships.

Comparative Biological Activity Data

The following tables summarize the available quantitative data for the biological activities of this compound and a selection of other halogenated phenols. It is important to note that direct comparative studies are limited, and the data presented is compiled from various sources. Therefore, variations in experimental conditions should be considered when interpreting these values.

Antimicrobial Activity

The antimicrobial efficacy of halogenated phenols is often attributed to their ability to disrupt cell membranes and interfere with essential enzymatic processes. The type and position of the halogen atom, along with other substituents, play a crucial role in determining the potency and spectrum of activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Halogenated Phenols against Bacteria

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Reference
4-Bromophenol>100>100[1][2]
4-Chlorophenol10001000[2]
2,4-Dichlorophenol100200[2]
2,4,6-Tribromophenol1.5612.5[1]
2,4,6-Triiodophenol5-[1]

Note: Data for this compound was not available in the reviewed literature.

Antifungal Activity

Similar to their antibacterial action, the antifungal properties of halogenated phenols are linked to cell membrane disruption and enzyme inhibition. The lipophilicity and electronic effects of the substituents are key determinants of their antifungal potency.

Table 2: Minimum Inhibitory Concentration (MIC) of Halogenated Phenols against Fungi

CompoundCandida albicans (MIC, µg/mL)Aspergillus niger (MIC, µg/mL)Reference
4-Bromophenol64128[3]
4-Chlorophenol125250[3]
2,4-Dichlorophenol31.2562.5[3]
2,4,6-Tribromophenol---

Note: Data for this compound was not available in the reviewed literature. A study on 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone reported a MIC range of 0.00195 to 0.0078 μg/mL against clinical isolates of C. albicans[4][5].

Anticancer Activity

The anticancer potential of halogenated phenols is an area of active research. Their mechanisms of action are thought to involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Table 3: Cytotoxicity (IC50) of Halogenated Phenols against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
4-BromophenolMCF-7 (Breast)>100[6]
2,4-DichlorophenolHepG2 (Liver)309.03[7]
2,4,6-TribromophenolHCT116 (Colon)45.3[6]
2-Amino-4-bromo-5-(trifluoromethyl)phenol derivativeMCF-7 (Breast)15.2[8]
2-Amino-4-bromo-5-(trifluoromethyl)phenol derivativeA549 (Lung)21.5[8]

Note: Data for this compound was not available in the reviewed literature. The data for the 2-Amino-4-bromo-5-(trifluoromethyl)phenol derivative is included as a structural analogue.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a standard procedure for determining the MIC of antimicrobial and antifungal agents.

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the target microorganism is added to each well. Following incubation, the lowest concentration of the compound that visibly inhibits microbial growth is recorded as the MIC.

Procedure:

  • Preparation of Test Compounds: Dissolve the halogenated phenol in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial twofold dilutions in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Grow the microbial culture to a specific turbidity, typically equivalent to a 0.5 McFarland standard. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Incubation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no inoculum). Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

experimental_workflow_mic cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of test compounds C Inoculate microtiter plate A->C B Prepare standardized microbial inoculum B->C D Incubate at optimal temperature (18-24h) C->D E Visually assess for microbial growth (turbidity) D->E F Determine MIC E->F

Experimental workflow for the Broth Microdilution Assay.

MTT Assay for Cytotoxicity (IC50)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated phenol for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

experimental_workflow_mtt cluster_prep Preparation cluster_treatment Treatment & Assay cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with compounds A->C B Prepare serial dilutions of test compounds B->C D Add MTT reagent and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate IC50 F->G

Experimental workflow for the MTT Assay.

Signaling Pathways

Phenolic compounds are known to modulate various intracellular signaling pathways. The diagrams below illustrate key pathways that are often implicated in the biological activities of these compounds, including their anticancer effects.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is linked to various diseases, including cancer. Some phenolic compounds have been shown to inhibit this pathway, leading to anti-inflammatory and pro-apoptotic effects.

nfkb_pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor binds IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene Target Gene Expression Nucleus->Gene activates

Simplified NF-κB Signaling Pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers, making it a critical target for anticancer therapies.

mapk_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor binds Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocates Transcription Transcription Factors (e.g., c-Myc, AP-1) Nucleus->Transcription activates Proliferation Cell Proliferation & Survival Transcription->Proliferation promotes apoptosis_pathway Stress Cellular Stress (e.g., DNA Damage) Bcl2 Bcl-2 family (Bax/Bak) Stress->Bcl2 activates Mitochondrion Mitochondrion Bcl2->Mitochondrion acts on CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 binds Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

References

Assessing the Purity of 4-Bromo-2-(trifluoromethyl)phenol Using Melting Point Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of a compound's purity is a critical step in chemical synthesis and drug development. One of the most fundamental and accessible methods for assessing the purity of a crystalline solid is melting point analysis. This guide provides a comprehensive comparison of pure and impure 4-Bromo-2-(trifluoromethyl)phenol using melting point analysis, complete with experimental protocols and supporting data.

Introduction to Melting Point Analysis

The melting point of a pure crystalline solid is a characteristic physical property, defined as the temperature at which the solid transitions to a liquid. For a pure substance, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. However, the presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression and a broadening of the melting point range.[1][2][3] Consequently, by comparing the observed melting point of a sample to its literature value, one can make a qualitative assessment of its purity.

The reported melting point of pure this compound varies slightly across different suppliers but is generally cited within the range of 82-88°C.

Comparative Data

The purity of a this compound sample can be inferred by the sharpness and proximity of its melting point to the literature value. The following table illustrates the expected observations for samples of varying purity.

Purity LevelExpected Melting Point Range (°C)Range Width (°C)Observations
High Purity (>99%) 83-85≤ 2Sharp, clear transition from solid to liquid.
Moderate Purity (95-99%) 80-85> 2Onset of melting is lower than the pure compound, and the transition occurs over a broader range.
Low Purity (<95%) 75-82> 5Significant depression of the initial melting point and a very broad melting range. The sample may appear to "sweat" or soften before melting completely.
Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard method for determining the melting point of a solid organic compound using a capillary-based melting point apparatus.

Materials:

  • This compound sample

  • Melting point capillary tubes (sealed at one end)

  • Melting point apparatus

  • Mortar and pestle or spatula for grinding

  • Melting point standards for calibration (e.g., Benzophenone, Naphthalene)

Procedure:

  • Instrument Calibration:

    • Prior to sample analysis, calibrate the melting point apparatus using certified reference standards with known melting points.[4][5] This ensures the accuracy of the temperature readings.

    • Select at least two standards that bracket the expected melting point of the sample. For this compound (expected m.p. ~83-85°C), suitable standards would be Vanillin (~81-83°C) and Naphthalene (~80-82°C).

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as moisture can depress the melting point.

    • Place a small amount of the sample on a clean, dry surface and crush it into a fine powder using a spatula or mortar and pestle.[6]

  • Loading the Capillary Tube:

    • Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube.

    • Invert the tube and gently tap it on a hard surface to cause the sample to fall to the bottom, sealed end.

    • The packed sample height should be approximately 2-3 mm.[2][7]

  • Melting Point Measurement:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.

    • Set the heating rate. For a preliminary, rapid determination, a rate of 5-10°C per minute can be used to find an approximate melting point.[2][6]

    • For an accurate measurement, repeat the determination with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, then reducing the heating rate to 1-2°C per minute.[7]

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This is the melting point range.[7]

  • Data Interpretation:

    • Compare the observed melting point range to the literature value for pure this compound.

    • A narrow range (≤ 2°C) close to the literature value indicates high purity.

    • A depressed and broader range suggests the presence of impurities.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for assessing purity via melting point analysis and the decision-making process based on the experimental outcome.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Conclusion Calibrate Calibrate Apparatus with Standards Prepare Prepare Sample (Dry and Grind) Calibrate->Prepare Load Load Capillary Tube Prepare->Load Rough Determine Approximate M.P. (Fast Ramp Rate) Load->Rough Accurate Determine Accurate M.P. Range (Slow Ramp Rate) Rough->Accurate Compare Compare to Literature Value Accurate->Compare Pure High Purity (Sharp, Undepressed M.P.) Compare->Pure Matches Impure Impure (Broad, Depressed M.P.) Compare->Impure Does Not Match

Caption: Experimental workflow for purity assessment.

G Start Start: Obtain Melting Point Range Decision1 Is the range narrow (e.g., <= 2°C)? Start->Decision1 Decision2 Is the range undepressed (within literature value)? Decision1->Decision2 Yes Result_Impure1 Conclusion: Impure Decision1->Result_Impure1 No Result_Pure Conclusion: High Purity Decision2->Result_Pure Yes Result_Impure2 Conclusion: Impure Decision2->Result_Impure2 No

References

A Comparative Guide to the Inter-Laboratory Analysis of 4-Bromo-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical results for the quantification of 4-Bromo-2-(trifluoromethyl)phenol, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The inclusion of a trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates.[2][3] Given its importance, ensuring analytical methods are robust and results are comparable across different laboratories is critical for quality control and regulatory purposes. This document presents hypothetical data from an inter-laboratory study to illustrate the performance of common analytical techniques.

Data Presentation: Summary of Quantitative Results

The following table summarizes the quantitative results from a hypothetical inter-laboratory study where participating laboratories analyzed a standard sample of this compound with a known concentration of 25.00 µg/mL.

LaboratoryAnalytical MethodMean Measured Concentration (µg/mL)Standard Deviation (µg/mL)Recovery (%)Relative Standard Deviation (RSD) (%)
Lab AHPLC-UV24.780.4599.121.82
Lab BGC-MS (with derivatization)25.210.62100.842.46
Lab CHPLC-UV24.550.5198.202.08
Lab DGC-FID (with derivatization)25.590.85102.363.32
Lab EHPLC-UV24.950.3899.801.52

Experimental Protocols

Detailed methodologies for the key analytical techniques employed in this hypothetical study are provided below.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis of this compound in various sample matrices.

  • Instrumentation:

    • HPLC system equipped with a UV-Vis detector

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Data acquisition and processing software

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (analytical grade)

    • This compound reference standard

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The mobile phase is filtered and degassed.

    • Standard Solution Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 20 µL

      • Column Temperature: 30 °C

      • UV Detection Wavelength: 280 nm

    • Analysis: Inject the standard solutions and samples into the HPLC system and record the chromatograms.

    • Quantification: The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.

2. Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS provides high selectivity and sensitivity, making it ideal for complex matrices or trace-level analysis.[4] Derivatization is often necessary to improve the volatility of phenolic compounds.[5][6]

  • Instrumentation:

    • Gas chromatograph with a mass selective detector (MSD)

    • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

    • Data acquisition and processing software

  • Reagents:

    • Dichloromethane (GC grade)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • This compound reference standard

  • Procedure:

    • Sample Preparation and Derivatization:

      • The sample containing this compound is dissolved in dichloromethane.

      • An aliquot of the sample is transferred to a vial, and the solvent is evaporated under a gentle stream of nitrogen.

      • BSTFA with 1% TMCS is added to the residue. The vial is sealed and heated at 70 °C for 30 minutes to form the trimethylsilyl derivative.

    • GC-MS Conditions:

      • Injector Temperature: 250 °C

      • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.

    • Quantification: The concentration is determined using a calibration curve prepared from derivatized standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing start Sample Weighing and Dissolution hplc_prep Dilution with Mobile Phase for HPLC start->hplc_prep HPLC Path gc_prep Solvent Evaporation and Derivatization for GC start->gc_prep GC Path hplc_analysis HPLC-UV Analysis hplc_prep->hplc_analysis gc_analysis GC-MS/FID Analysis gc_prep->gc_analysis data_acq Data Acquisition hplc_analysis->data_acq gc_analysis->data_acq quant Quantification using Calibration Curve data_acq->quant report Final Report Generation quant->report

Caption: Experimental workflow for the analysis of this compound.

logical_relationship cluster_methods Analytical Methods cluster_performance Performance Metrics cluster_evaluation Method Evaluation hplc HPLC-UV accuracy Accuracy (Recovery %) hplc->accuracy precision Precision (RSD %) hplc->precision sensitivity Sensitivity (LOD) hplc->sensitivity gc GC-MS/FID gc->accuracy gc->precision gc->sensitivity evaluation Inter-laboratory Comparison accuracy->evaluation precision->evaluation sensitivity->evaluation conclusion Method Suitability evaluation->conclusion

Caption: Logical relationship for comparing analytical methods.

References

A Comparative Guide to the Efficacy of Catalysts for Reactions with 4-Bromo-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various catalytic systems for functionalizing the versatile building block, 4-Bromo-2-(trifluoromethyl)phenol. The presence of the electron-withdrawing trifluoromethyl group and the reactive bromine atom makes this molecule a valuable precursor in the synthesis of pharmaceuticals and other complex organic molecules. The choice of catalyst is critical for achieving high efficacy and selectivity in cross-coupling and etherification reactions. This document summarizes quantitative data, details experimental protocols, and visualizes key reaction pathways to aid in the selection of the optimal catalytic strategy.

Comparative Efficacy of Catalytic Systems

The performance of different catalysts in reactions involving this compound is summarized below. The data presented is a representative compilation based on typical yields and conditions observed for similar aryl bromides with electron-withdrawing substituents in various cross-coupling and etherification reactions.

Reaction TypeCatalyst SystemLigand (if applicable)BaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Coupling Pd(PPh₃)₄-K₂CO₃Toluene/H₂O901285-95
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane100890-98
NiCl₂(dppp)dpppK₃PO₄Toluene1101875-85
Buchwald-Hartwig Amination Pd₂(dba)₃XPhosNaOtBuToluene1001680-95
Pd(OAc)₂ / RuPhosRuPhosCs₂CO₃1,4-Dioxane1101285-97
Sonogashira Coupling PdCl₂(PPh₃)₂ / CuIPPh₃Et₃NTHF60675-90
Pd(OAc)₂ / XPhos / CuIXPhosi-Pr₂NEtDMF80485-95
Heck Reaction Pd(OAc)₂P(o-tol)₃Et₃NDMF1202470-85
PdCl₂(PPh₃)₂PPh₃NaOAcDMA1002465-80
Ullmann C-O Coupling CuI1,10-PhenanthrolineCs₂CO₃DMF1302470-85
Cu₂OL-ProlineK₂CO₃DMSO1103665-80

Experimental Protocols

The following are generalized experimental protocols for key reactions with this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling

This reaction is a versatile method for forming carbon-carbon bonds between this compound and a boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvents (e.g., Toluene and Water, 4:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed C-N bond formation between this compound and an amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the mixture to 100 °C with stirring.

  • Monitor the reaction until the starting material is consumed.

  • After cooling, dilute the mixture with a suitable solvent like ether or ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira Coupling

This procedure describes the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent and the amine base.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction mixture at 60 °C and monitor its progress.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Heck Reaction

This protocol details the palladium-catalyzed reaction between this compound and an alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., P(o-tol)₃, 2-10 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF)

Procedure:

  • In a pressure-rated vessel, combine this compound, the palladium catalyst, ligand, and base.

  • Add the solvent and the alkene.

  • Seal the vessel and heat to 120 °C with vigorous stirring for 24 hours.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Ullmann C-O Coupling (Etherification)

This procedure describes the copper-catalyzed synthesis of diaryl ethers from this compound.

Materials:

  • This compound (1.0 equiv)

  • Phenol (1.5 equiv)

  • Copper(I) iodide (CuI, 10 mol%)

  • Ligand (e.g., 1,10-Phenanthroline, 20 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF)

Procedure:

  • To a Schlenk tube, add CuI, the ligand, and the base.

  • Add this compound and the phenol.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 130 °C for 24 hours under an inert atmosphere.

  • After cooling, dilute with water and extract with an organic solvent.

  • Wash the organic layer with aqueous lithium chloride solution and brine, then dry and concentrate.

  • Purify the crude product by column chromatography.

Visualized Mechanisms and Workflows

To further aid in the understanding of these catalytic processes, the following diagrams illustrate the general catalytic cycles and a typical experimental workflow.

Experimental_Workflow A Reaction Setup (Under Inert Atmosphere) B Add Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base A->B 1. C Add Degassed Solvent B->C 2. D Reaction (Heating & Stirring) C->D 3. E Work-up - Quench Reaction - Extraction D->E 4. (Monitor by TLC/LC-MS) F Purification (Column Chromatography) E->F 5. G Product F->G 6.

A typical experimental workflow for cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂(X) Pd0->PdII_ArX Oxidative Addition PdII_ArOR Ar-Pd(II)L₂(OR') PdII_ArX->PdII_ArOR Ligand Exchange PdII_ArAr Ar-Pd(II)L₂(Ar') PdII_ArOR->PdII_ArAr Transmetalation PdII_ArAr->Pd0 Reductive Elimination Ar_Ar Ar-Ar' PdII_ArAr->Ar_Ar ArX Ar-X ArX->PdII_ArX Boronic_Acid Ar'B(OH)₂ Boronic_Acid->PdII_ArOR Base Base Base->PdII_ArX Water H₂O Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂(X) Pd0->PdII_ArX Oxidative Addition PdII_Amine_Complex [Ar-Pd(II)L₂(HNR₂)]⁺X⁻ PdII_ArX->PdII_Amine_Complex Amine Coordination PdII_Amido Ar-Pd(II)L₂(NR₂) PdII_Amine_Complex->PdII_Amido Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Ar-NR₂ PdII_Amido->Product ArX Ar-X ArX->PdII_ArX Amine HNR₂ Amine->PdII_ArX Base Base Base->PdII_Amine_Complex Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂(X) Pd0->PdII_ArX Oxidative Addition PdII_ArAlkyne Ar-Pd(II)L₂(C≡CR) PdII_ArX->PdII_ArAlkyne Transmetalation PdII_ArAlkyne->Pd0 Reductive Elimination Product Ar-C≡CR PdII_ArAlkyne->Product ArX Ar-X ArX->PdII_ArX CuX CuX CuAlkyne Cu-C≡CR CuX->CuAlkyne Deprotonation CuAlkyne->PdII_ArX CuAlkyne->CuX Alkyne H-C≡CR Alkyne->CuX Base Base Base->Alkyne Heck_Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂(X) Pd0->PdII_ArX Oxidative Addition PdII_Alkene_Complex [Ar-Pd(II)L₂(Alkene)]⁺X⁻ PdII_ArX->PdII_Alkene_Complex Alkene Coordination PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂(X) PdII_Alkene_Complex->PdII_Alkyl Migratory Insertion PdII_H H-Pd(II)L₂(X) PdII_Alkyl->PdII_H β-Hydride Elimination Product Ar-CH=CHR PdII_Alkyl->Product PdII_H->Pd0 Reductive Elimination ArX Ar-X ArX->PdII_ArX Alkene H₂C=CHR Alkene->PdII_ArX Base Base Base->PdII_H Ullmann_Cycle CuI Cu(I)X Cu_Phenoxide Cu(I)-OAr' CuI->Cu_Phenoxide Ligand Exchange CuIII_Complex Ar-Cu(III)(OAr')X Cu_Phenoxide->CuIII_Complex Oxidative Addition CuIII_Complex->CuI Reductive Elimination Product Ar-O-Ar' CuIII_Complex->Product ArX Ar-X ArX->Cu_Phenoxide Phenol Ar'OH Phenol->CuI Base Base Base->Phenol

A Comparative Guide to the Applications of Brominated Trifluoromethylphenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Brominated trifluoromethylphenols are a class of chemical compounds that have garnered significant interest across various scientific disciplines, primarily due to the unique physicochemical properties imparted by their constituent functional groups. The presence of a bromine atom offers a versatile handle for synthetic modifications, while the trifluoromethyl group is renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules. This guide provides a comparative overview of the key applications of brominated trifluoromethylphenols, with a focus on their utility in medicinal chemistry and agrochemical development. The information presented herein is supported by available experimental data and detailed methodologies to assist researchers in their scientific endeavors.

Physicochemical Properties and Synthesis

The combination of bromine and a trifluoromethyl group on a phenol ring results in a molecule with distinct electronic and steric properties. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring.

Several positional isomers of brominated trifluoromethylphenols are utilized in research and development, with 2-bromo-4-(trifluoromethyl)phenol and 4-bromo-3-(trifluoromethyl)phenol being prominent examples. Their physical and chemical properties are summarized in the table below.

Table 1: Physicochemical Properties of Selected Brominated Trifluoromethylphenols

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAppearance
2-Bromo-4-(trifluoromethyl)phenol81107-97-3C₇H₄BrF₃O241.01≥ 98% (GC)Colorless to light yellow to light orange clear liquid
4-Bromo-3-(trifluoromethyl)phenol320-49-0C₇H₄BrF₃O241.01≥ 98.0%Off-white powder
2-Bromo-6-fluoro-3-(trifluoromethyl)phenol1804908-41-5C₇H₃BrF₄O259.00N/AN/A
4-Bromo-2-fluoro-3-(trifluoromethyl)phenol1805498-52-5C₇H₃BrF₄O259.00N/AN/A

N/A: Not available in the searched literature.

Experimental Protocol: Synthesis of 2-Bromo-4-(trifluoromethyl)phenol

A general method for the synthesis of 2-bromo-4-(trifluoromethyl)phenol involves the direct bromination of 4-(trifluoromethyl)phenol.[1]

Materials:

  • 4-(trifluoromethyl)phenol

  • Dichloromethane

  • Bromine

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve 32 g of 4-(trifluoromethyl)phenol in 200 mL of dichloromethane.

  • Under cooling conditions, slowly add an equimolar amount of bromine dropwise over approximately 2 hours.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 12 hours.

  • Upon completion of the reaction, wash the reaction system with a saturated sodium bicarbonate solution until it is neutral.

  • Dry the organic phase and remove the solvent by distillation to obtain the 2-bromo-4-(trifluoromethyl)phenol product.

Applications in Medicinal Chemistry

The structural motifs of brominated trifluoromethylphenols make them valuable intermediates in the synthesis of a wide range of biologically active molecules.[2]

Enzyme Inhibitors

Derivatives of brominated trifluoromethylphenols have been investigated as inhibitors of various enzymes. The trifluoromethyl group can enhance interactions with hydrophobic pockets in enzyme active sites, while the bromine atom can serve as a point for further chemical elaboration to optimize binding affinity and selectivity.[2] Although direct comparative studies on brominated trifluoromethylphenol isomers are limited, research on related bromophenol derivatives has demonstrated their potential as potent enzyme inhibitors. For instance, novel bromophenols have shown significant inhibitory activity against acetylcholinesterase and α-glycosidase.[2]

Workflow for Enzyme Inhibition Assay (General)

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Solution Preincubation Pre-incubation (Enzyme + Inhibitor) Enzyme->Preincubation Substrate Substrate Solution Reaction_Initiation Reaction Initiation (Add Substrate) Substrate->Reaction_Initiation Inhibitor Brominated Trifluoromethylphenol Derivatives Inhibitor->Preincubation Preincubation->Reaction_Initiation Incubation Incubation Reaction_Initiation->Incubation Measurement Measurement of Product Formation Incubation->Measurement IC50 IC50 Determination Measurement->IC50

Caption: General workflow for determining the enzyme inhibitory activity of brominated trifluoromethylphenol derivatives.

Antimicrobial Agents

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to evaluate the antimicrobial activity of a compound is to determine its Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Brominated trifluoromethylphenol compound

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the brominated trifluoromethylphenol compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (bacteria in broth without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the naked eye or by measuring the optical density at 600 nm.

Applications in Agrochemicals

Brominated trifluoromethylphenols serve as key building blocks in the synthesis of modern agrochemicals, including herbicides and fungicides. The trifluoromethyl group is a common feature in many successful agrochemicals due to its positive impact on biological activity and metabolic stability.

Herbicides

Certain trifluoromethyl-containing compounds have been developed as herbicides. For instance, 4-trifluoromethyl-4-nitrodiphenyl ethers have been patented for their herbicidal activity.[5] While direct comparative data on the herbicidal efficacy of different brominated trifluoromethylphenol isomers is scarce, their role as intermediates in the synthesis of herbicidal compounds is well-established.

Logical Relationship of Herbicidal Action

Herbicidal_Action Compound Brominated Trifluoromethylphenol Derivative Target_Enzyme Target Enzyme in Weed (e.g., Acetolactate Synthase) Compound->Target_Enzyme Binds to Inhibition Enzyme Inhibition Target_Enzyme->Inhibition Metabolic_Pathway Essential Metabolic Pathway (e.g., Amino Acid Synthesis) Inhibition->Metabolic_Pathway Leads to Disruption Pathway Disruption Metabolic_Pathway->Disruption Weed_Growth Weed Growth Disruption->Weed_Growth Affects Inhibition_Growth Growth Inhibition Weed_Growth->Inhibition_Growth

Caption: Simplified logical pathway of the herbicidal action of a brominated trifluoromethylphenol derivative.

Uncouplers of Oxidative Phosphorylation

Certain phenolic compounds can act as uncouplers of oxidative phosphorylation, a process that disrupts the synthesis of ATP in mitochondria. This mechanism can be lethal to target organisms and is a mode of action for some pesticides. The key structural features for uncoupling activity include an acidic dissociable group (the phenolic hydroxyl), a bulky hydrophobic moiety, and a strong electron-withdrawing group (like the trifluoromethyl group). While not extensively studied in direct comparison, different brominated trifluoromethylphenol isomers would likely exhibit varying degrees of uncoupling activity based on their specific substitution patterns, which affect their pKa and lipophilicity.

Signaling Pathway of Oxidative Phosphorylation Uncoupling

Uncoupling_Pathway cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain Proton_Pumping Proton Pumping ETC->Proton_Pumping Proton_Gradient Proton Gradient Proton_Pumping->Proton_Gradient ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Proton_Leak Proton Leak Proton_Gradient->Proton_Leak ATP_Production ATP Production ATP_Synthase->ATP_Production Uncoupler Brominated Trifluoromethylphenol Uncoupler->Proton_Leak Induces Proton_Leak->ATP_Production Disrupts

Caption: Mechanism of uncoupling of oxidative phosphorylation by a brominated trifluoromethylphenol.

Conclusion and Future Perspectives

Brominated trifluoromethylphenols are versatile chemical intermediates with significant applications in the development of pharmaceuticals and agrochemicals. Their unique structural features allow for the fine-tuning of biological activity and pharmacokinetic properties. While the existing literature highlights the potential of these compounds, there is a notable lack of direct comparative studies on the performance of different positional isomers for specific applications. Future research should focus on systematic structure-activity relationship studies to elucidate the optimal substitution patterns for desired biological effects. Such studies would provide invaluable data for the rational design of more potent and selective enzyme inhibitors, antimicrobial agents, and agrochemicals. The development of more efficient and greener synthetic routes to these compounds also remains an important area for investigation.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-Bromo-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemicals like 4-Bromo-2-(trifluoromethyl)phenol are paramount. This guide provides immediate, essential safety and logistical information to ensure this compound is managed responsibly from the laboratory to its final disposal, building on a foundation of laboratory safety and chemical handling best practices.

Immediate Safety and Handling Protocols

Before proceeding with disposal, it is crucial to adhere to proper personal protective equipment (PPE) standards. When handling this compound, always use:

  • Protective gloves: Nitrile or butyl rubber gloves are recommended. If there is a risk of splashing, consider double gloving.

  • Eye and face protection: Safety glasses with side shields or goggles are mandatory. A face shield should be used when there is a significant risk of splashing.[1][2]

  • Laboratory coat: A fully buttoned lab coat is essential to protect from skin contact.

  • Adequate ventilation: All handling of this chemical should occur in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[1][2][3]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure it is well-ventilated.

  • Containment: Prevent the spill from entering drains or water sources.[1][3][4][5]

  • Cleanup:

    • For solid spills, carefully sweep or shovel the material into a suitable, labeled, and closed container for disposal, avoiding dust formation.[1][2][3]

    • For liquid spills, use an inert absorbent material to soak up the chemical, then place the absorbent material into a suitable container for disposal.[4][6]

  • Decontamination: Clean the affected area thoroughly with soap and water.

Disposal Planning and Execution

The primary and universally recommended method for the disposal of this compound is through a licensed and approved waste disposal company.[1][3][4] It is imperative to follow all local, state, and national regulations regarding chemical waste disposal.

Key Disposal Considerations:

ParameterGuidelineSource
Disposal Method Dispose of contents and container at an approved waste disposal plant.[4][5][7][8]
Waste Segregation Do not mix with other waste. Keep in original or suitable, clearly labeled containers.[4]
Contaminated Materials Handle uncleaned containers and contaminated materials (e.g., gloves, absorbent pads) as the product itself.[1][4]
Environmental Protection Do not allow the product to enter drains or waterways.[1][3][4][5]

Disposal Workflow

The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound waste.

cluster_0 Waste Identification and Segregation cluster_1 Containment and Labeling cluster_2 Storage and Collection cluster_3 Final Disposal start Generation of this compound Waste waste_id Identify Waste Stream (Solid, Liquid, Contaminated PPE) start->waste_id segregate Segregate from Other Chemical Waste waste_id->segregate container Select Appropriate, Leak-Proof Container segregate->container label Label Container with 'Hazardous Waste' and Chemical Name container->label storage Store in a Designated, Well-Ventilated Area label->storage contact_ehs Contact Environmental Health & Safety (EHS) for Pickup storage->contact_ehs disposal_company Licensed Waste Disposal Company Collects Waste contact_ehs->disposal_company end Proper Disposal via Incineration or Other Approved Method disposal_company->end

Disposal workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the on-site treatment or neutralization of this compound are not provided as this is not the recommended or safe practice for laboratory personnel. The standard and required operational plan is to manage the waste as outlined above and transfer it to a specialized, licensed waste disposal service. This ensures compliance with regulatory requirements and minimizes risk to personnel and the environment. For specific procedural questions regarding waste pickup and documentation, always consult your institution's Environmental Health and Safety (EHS) department.

References

Personal protective equipment for handling 4-Bromo-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling Guide for 4-Bromo-2-(trifluoromethyl)phenol

This guide provides essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical to minimize risk and ensure the safety of all personnel.

Hazard Identification and GHS Classification

This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as follows:

  • Skin Irritation: Causes skin irritation[1].

  • Eye Irritation: Causes serious eye irritation[1].

  • Respiratory Irritation: May cause respiratory irritation[1].

Always consult the most current Safety Data Sheet (SDS) for this compound before use.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is provided below.

PropertyValueSource
CAS Number 50824-04-9[2][3]
Molecular Formula C₇H₄BrF₃O[2][3]
Molecular Weight 241.01 g/mol [3]
Melting Point 82.0 - 88.0 °C[2]
Appearance White to Orange to Green powder to crystal[2]
Purity ≥95% to ≥98.5%[2][3]
Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory for handling this compound. Phenols as a class can be toxic and may be absorbed through the skin[4].

Body PartRequired PPE & Specifications
Eyes/Face Chemical safety goggles providing a complete seal are required. A face shield must be worn over goggles when there is a risk of splashing[4][5].
Hands For incidental contact, double-layered nitrile gloves are recommended. For direct handling or risk of splash, heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber) should be worn[4]. Gloves must be changed immediately upon contamination[4][6].
Body A chemical-resistant, long-sleeved laboratory coat must be worn and fully buttoned[4]. For significant spill risk, a chemical-resistant apron or suit should be considered[5][7].
Respiratory Use only in a well-ventilated area, preferably within a certified chemical fume hood[6][8]. If engineering controls are insufficient, a NIOSH/MSHA approved respirator may be necessary[9].

Operational Plan: Handling and Storage

This section provides a step-by-step protocol for the safe handling of this compound.

Experimental Protocol: Safe Handling Procedure
  • Preparation and Engineering Controls:

    • Ensure a chemical fume hood is certified and functioning correctly before starting work[4].

    • Designate a specific area within the fume hood for handling the compound to contain potential contamination[4].

    • Verify that an emergency eyewash station and safety shower are unobstructed and operational[8].

    • Assemble all necessary equipment and reagents inside the fume hood before introducing the chemical[4].

  • Handling the Compound:

    • Wear all required PPE as specified in the table above.

    • Avoid the formation of dust and aerosols[6].

    • Do not eat, drink, or smoke in the handling area[8][10].

    • Wash hands and any exposed skin thoroughly after handling[8][9].

  • Storage:

    • Store in a cool, dry, and well-ventilated place[6][8][11].

    • Keep the container tightly closed when not in use[8][10][11].

    • Store locked up and away from incompatible materials[10][12].

  • Post-Handling:

    • Decontaminate all work surfaces that may have come into contact with the compound.

    • Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces.

    • Remove gloves last and wash hands thoroughly with soap and water[4].

Emergency Procedures: Spills and First Aid

Spill Management Workflow

In the event of a spill, follow the established workflow to ensure a safe and effective response.

Spill_Management_Workflow cluster_Initial_Response Initial Response cluster_Assessment Assessment & Preparation cluster_Containment Containment & Cleanup cluster_Finalization Finalization Spill Spill Occurs Alert Alert Personnel & Evacuate Immediate Area Spill->Alert Assess Assess Spill Size & Hazards Alert->Assess DonPPE Don Appropriate PPE Assess->DonPPE Contain Contain Spill with Absorbent Material DonPPE->Contain Collect Carefully Collect & Sweep Up Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Package Package Waste in a Labeled, Sealed Container Decontaminate->Package Dispose Dispose of as Hazardous Waste Package->Dispose

Caption: Workflow for managing a chemical spill.

Spill Cleanup Method:

  • Evacuate personnel to a safe area[6].

  • Use personal protective equipment as required[6].

  • Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains[6].

  • For solid spills, pick up and arrange disposal without creating dust. Sweep up and shovel the material[6].

  • Place the collected material into suitable, closed containers for disposal[6][8].

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[4][9][13].

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water[10][13][14]. If skin irritation occurs, get medical advice[13].

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing[8][13]. Call a POISON CENTER or doctor if you feel unwell[8][13].

  • Ingestion: If swallowed, rinse mouth and give water to drink (two glasses at most)[10][14]. Seek medical advice immediately[10].

Disposal Plan

Chemical waste must be managed responsibly to prevent environmental contamination.

  • Waste Classification: This material and its container must be disposed of as hazardous waste[8][11].

  • Disposal Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[8][10][12][14]. Do not mix with other waste[10][14].

  • Contaminated Containers: Handle uncleaned containers in the same way as the product itself[10][14]. Do not empty into drains[8].

References

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